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  • Product: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one
  • CAS: 449737-08-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 3-((4'-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization of the novel compound, 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one. This molecule possesses a unique biphenyl ether scaffold coupled with a ketone functional group, making it a person of interest for applications in medicinal chemistry and materials science. This document offers a step-by-step synthetic protocol, rooted in established organic chemistry principles, and outlines the expected outcomes from various analytical characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction and Rationale

The biphenyl moiety is a privileged scaffold in drug discovery, present in numerous commercially successful pharmaceuticals. Its rigid, planar structure allows for specific and high-affinity interactions with biological targets. The incorporation of an ether linkage and a ketone functional group introduces potential hydrogen bond acceptors and sites for further chemical modification. The target molecule, 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one, is an analogue of known biologically active compounds and warrants investigation. This guide details a plausible and efficient synthetic route, starting from commercially available precursors, and provides a comprehensive characterization strategy to confirm the identity and purity of the final product.

Proposed Synthetic Pathway

The synthesis of 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 4'-methyl-[1,1'-biphenyl]-4-ol, via a Suzuki coupling reaction. The second step is the etherification of this intermediate with 3-chlorobutan-2-one through a Williamson ether synthesis.

Synthesis_Pathway A 4-bromophenol C 4'-methyl-[1,1'-biphenyl]-4-ol A->C Suzuki Coupling (Pd(PPh3)4, Na2CO3) B p-tolylboronic acid B->C E 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one C->E Williamson Ether Synthesis (K2CO3, Acetone) D 3-chlorobutan-2-one D->E

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-ol (Suzuki Coupling)

The initial step focuses on constructing the biphenyl core. A Suzuki coupling reaction is chosen due to its high functional group tolerance and generally high yields. This reaction will couple 4-bromophenol with p-tolylboronic acid.

Protocol:

  • To a solution of 4-bromophenol (1.0 eq) and p-tolylboronic acid (1.1 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2 M, 3.0 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4'-methyl-[1,1'-biphenyl]-4-ol as a white solid.

Causality of Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings.

  • Base: Sodium carbonate is a cost-effective and efficient base for this transformation.

  • Solvent System: The toluene/ethanol/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction.

Step 2: Synthesis of 3-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one (Williamson Ether Synthesis)

With the biphenyl alcohol in hand, the final step is to introduce the butanone side chain via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism.[1][2]

Protocol:

  • To a solution of 4'-methyl-[1,1'-biphenyl]-4-ol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3-chlorobutan-2-one (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 60 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one.

Causality of Choices:

  • Base: Potassium carbonate is a suitable base to deprotonate the phenol, forming the nucleophilic phenoxide.[3]

  • Solvent: Acetone is a polar aprotic solvent that is ideal for SN2 reactions and allows for easy removal after the reaction.

  • Electrophile: 3-chlorobutan-2-one is a secondary alkyl halide, which is suitable for the Williamson ether synthesis.[4]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one. The following techniques are recommended.

Spectroscopic Analysis
Technique Functional Group Expected Chemical Shift / Frequency
¹H NMR Aromatic protonsδ 7.0 - 7.8 ppm
-CH- (next to ether O)δ 4.5 - 5.0 ppm
-CH₃ (of butanone)δ 2.1 - 2.3 ppm
-CH₃ (of tolyl)δ 2.3 - 2.5 ppm
-CH₃ (of butanone)δ 1.4 - 1.6 ppm (doublet)
¹³C NMR Carbonyl carbon (C=O)δ 205 - 215 ppm[5]
Aromatic carbonsδ 115 - 160 ppm
-CH- (next to ether O)δ 75 - 85 ppm
Carbonyl α-carbonδ 45 - 55 ppm
-CH₃ carbonsδ 15 - 30 ppm
FTIR C=O stretch (ketone)1710 - 1725 cm⁻¹[6]
C-O stretch (ether)1200 - 1275 cm⁻¹ (aromatic)[7]
C-H stretch (aromatic)~3030 cm⁻¹
C-H stretch (aliphatic)2850 - 2960 cm⁻¹
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound (C₁₇H₁₈O₂).

Technique Expected m/z
HRMS (ESI+) [M+H]⁺, [M+Na]⁺
GC-MS Molecular ion peak (M⁺), fragmentation patterns

Expected Fragmentation Pattern:

Aromatic ketones typically undergo α-cleavage.[8][9] The primary fragmentation would be the loss of the butanone side chain to form a stable biphenyl ether radical cation.

Fragmentation_Pathway A [M]+• B [M - CH3CO]+ A->B α-cleavage C [M - C4H7O]+ A->C cleavage

Caption: Expected mass spectrometry fragmentation.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts: Are toxic and should be handled with care.

  • 3-chlorobutan-2-one: Is a lachrymator and should be handled in a fume hood.

  • Solvents: Toluene, ethanol, and acetone are flammable.

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a robust and well-reasoned synthetic and characterization plan for the novel compound 3-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)butan-2-one. The proposed two-step synthesis, employing a Suzuki coupling and a Williamson ether synthesis, offers an efficient route from readily available starting materials. The detailed characterization protocol will ensure the unambiguous identification and purity assessment of the final product. This work serves as a valuable resource for researchers interested in the synthesis of novel biphenyl ethers for potential applications in drug discovery and materials science.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link][1]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link][3]

  • Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link][10]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link][4]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link][2]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link][11]

  • JoVE. (n.d.). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link][12]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link][13]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link][14]

  • ACS Publications. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. [Link][15]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link][16]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. [Link][17]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link][18]

  • Whitman College. (n.d.). GCMS Section 6.11.3. [Link][8]

  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link][19]

  • OpenOChem Learn. (n.d.). Ketones. [Link][20]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. [Link][21]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link][9]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][5]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link][6]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link][7]

Sources

Exploratory

Novel Synthesis Routes for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one: A Modern Synthetic Chemistry Whitepaper

An In-Depth Technical Guide for Drug Development Professionals and Researchers Abstract The α-aryloxy ketone motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

The α-aryloxy ketone motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmacologically active molecules and high-performance polymers. The target molecule, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, embodies the core structural challenge of this class: the strategic formation of a key ether linkage adjacent to a carbonyl group. This technical guide provides an in-depth analysis of established and novel synthetic strategies for accessing this and related structures. Moving beyond simple procedural outlines, this paper emphasizes the mechanistic rationale, comparative analysis of different methodologies, and the practical considerations essential for laboratory-scale synthesis and process development. We will explore the venerable Williamson ether synthesis, modern transition-metal-catalyzed methods including Ullmann-type couplings and palladium-catalyzed α-arylation, and forward-looking strategies based on direct C-H activation. Each section includes detailed experimental protocols, mechanistic diagrams, and a discussion of the inherent advantages and limitations to guide the modern research scientist.

Introduction to the Target Scaffold

The molecule 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a diaryl ether derivative featuring an α-phenoxy ketone substructure. Diaryl ethers are central to numerous natural products and pharmaceuticals, prized for their conformational flexibility and metabolic stability. The addition of the ketone functionality, particularly at the α-position to the ether linkage, introduces a versatile synthetic handle for further molecular elaboration and a potential site for biological interaction. Understanding the efficient construction of this framework is critical for the rapid generation of analog libraries in drug discovery and the development of novel materials.[1][2] This guide serves as a comprehensive resource for navigating the synthetic landscape toward this valuable molecular architecture.

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of our strategic planning. The choice of which bond to form dictates the entire synthetic approach, the required starting materials, and the complexity of the process.

  • C-O Bond Disconnection: This is the most intuitive approach, breaking the ether linkage to yield a phenoxide nucleophile and a ketone electrophile. This strategy is the foundation for classical nucleophilic substitution methods.

  • C-C Bond Disconnection: A more modern approach involves disconnecting a bond on the aromatic ring, envisioning a transition-metal-catalyzed cross-coupling reaction to form the biaryl system or attach the phenoxy group to the ketone.

G cluster_0 Strategic Disconnections cluster_1 Precursors (Strategy A) cluster_2 Precursors (Strategy B) Target 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Disconnection_CO C-O Ether Bond Target->Disconnection_CO Strategy A (Nucleophilic Substitution) Disconnection_CC Aryl C-C / C-O Cross-Coupling Target->Disconnection_CC Strategy B (Cross-Coupling) Precursor_A1 4-(4-Methylphenyl)phenol (Nucleophile) Disconnection_CO->Precursor_A1 Precursor_A2 3-Halobutan-2-one (Electrophile) Disconnection_CO->Precursor_A2 Precursor_B1 4-Bromophenoxy-butan-2-one Disconnection_CC->Precursor_B1 Precursor_B2 4-Methylphenylboronic Acid Disconnection_CC->Precursor_B2 Precursor_B3 4-(4-Methylphenyl)phenol Disconnection_CC->Precursor_B3 Precursor_B4 Butan-2-one Enolate Disconnection_CC->Precursor_B4

Figure 1: Retrosynthetic analysis of the target molecule.

Route I: The Williamson Ether Synthesis

This classical method remains a cornerstone of ether synthesis due to its reliability and straightforward execution. It proceeds via an SN2 mechanism, involving the reaction of an alkoxide (or phenoxide) with a primary or secondary alkyl halide.[3][4]

Mechanistic Rationale & Causality

The reaction is initiated by the deprotonation of 4-(4-methylphenyl)phenol with a suitable base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an α-haloketone, such as 3-bromobutan-2-one, in a concerted backside attack, displacing the halide leaving group.[5]

Key Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is optimal. NaH ensures irreversible and complete deprotonation of the phenol, while K₂CO₃ offers a milder, safer, and more economical alternative, often sufficient for acidic phenols.[6]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is required to solvate the cation of the base and phenoxide, leaving the phenoxide anion highly reactive, while not interfering with the nucleophilic attack.[4]

  • Electrophile: A primary or secondary halide is necessary. For this synthesis, 3-bromobutan-2-one is a suitable choice. The leaving group ability follows the trend I > Br > Cl.[5] Tertiary halides are unsuitable as they lead predominantly to elimination products.[3]

G Phenol 4-(4-Methylphenyl)phenol Phenoxide Potassium 4-(4-Methylphenyl)phenoxide SN2 SN2 Reaction in DMF Phenol->SN2 Base Base (e.g., K₂CO₃) Base->Phenol Deprotonation Haloketone 3-Bromobutan-2-one Haloketone->SN2 Product Target Molecule SN2->Product Salt KBr (Byproduct) SN2->Salt

Figure 2: Workflow for the Williamson Ether Synthesis.

Detailed Experimental Protocol
  • To a stirred solution of 4-(4-methylphenyl)phenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Heat the mixture to 60-80 °C for 1 hour to ensure complete formation of the phenoxide.

  • Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.

  • Maintain the temperature and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Route II: Modern Ullmann-Type C-O Coupling

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[7] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper catalysts with ligands, allowing for significantly milder and more efficient transformations.[8][9]

Mechanistic Overview

The catalytic cycle is believed to involve the formation of a copper(I) phenoxide species. This species then undergoes oxidative addition with an aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether product and regenerates the active Cu(I) catalyst.[10] The presence of ligands, such as diamines or phenanthrolines, stabilizes the copper intermediates and accelerates the catalytic cycle.[7]

Protocol and Key Parameters

This route would involve coupling the enolate of butan-2-one with a biaryl ether precursor, or more practically, coupling 4-(4-methylphenyl)phenol with a suitable halo-ketone under Ullmann conditions if the Williamson synthesis fails. A more direct Ullmann approach would be to couple 4-bromophenol with 4-methylphenylboronic acid first, followed by etherification. For the key C-O bond formation step:

  • In a reaction vessel, combine 4-(4-methylphenyl)phenol (1.0 eq), 3-bromobutan-2-one (1.2 eq), CuI (0.1 eq), a suitable ligand like 1,10-phenanthroline (0.2 eq), and a base such as Cs₂CO₃ (2.0 eq).

  • Add a high-boiling polar solvent like DMF or NMP.

  • Purge the vessel with an inert gas (e.g., Argon) and heat the mixture to 110-130 °C.

  • Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up is similar to the Williamson synthesis, often involving filtration through celite to remove copper salts, followed by extraction and chromatography.

Comparative Analysis: The Ullmann coupling is particularly useful when the SN2 reaction is disfavored, for instance, with sterically hindered substrates or when the electrophile is prone to elimination. However, it is generally more expensive and complex due to the need for a catalyst, ligand, and often higher temperatures.[8]

Route III: Palladium-Catalyzed α-Arylation of Ketones

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy in modern organic synthesis. The α-arylation of ketones allows for the direct formation of a C-C bond at the α-position of a carbonyl group.[11][12]

The Logic and Mechanistic Cycle

This strategy involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Enolate Formation: A strong base deprotonates the ketone to form an enolate.

  • Transmetalation (or coordination/deprotonation): The enolate displaces the halide on the Pd(II) center to form an arylpalladium enolate complex.

  • Reductive Elimination: This key step forms the desired α-aryl C-C bond and regenerates the Pd(0) catalyst.[12]

The success of this reaction is highly dependent on the choice of ligand, which must promote both oxidative addition and the challenging reductive elimination step. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are typically required.[13]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)X Pd0->PdII_ArX 1 Transmetalation Enolate Coordination PdII_Enolate L₂Pd(II)(Ar)(enolate) PdII_ArX->PdII_Enolate 2 PdII_Enolate->Pd0 3 RedElim Reductive Elimination Product α-Aryl Ketone PdII_Enolate->Product ArX Ar-X ArX->PdII_ArX Ketone Ketone Enolate Ketone->PdII_Enolate

Figure 3: Simplified catalytic cycle for Pd-catalyzed α-arylation.

Detailed Experimental Protocol

This protocol describes the coupling of a pre-formed phenoxy ketone with an aryl bromide.

  • Synthesize 3-phenoxybutan-2-one via Williamson synthesis using phenol and 3-bromobutan-2-one.

  • To a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), a ligand such as XPhos (6 mol%), and sodium tert-butoxide (1.4 eq).

  • Add the 3-phenoxybutan-2-one (1.0 eq) and 4-bromo-toluene (1.1 eq) followed by an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction to 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Table 1: Comparison of Synthetic Routes
FeatureWilliamson SynthesisUllmann CouplingPd-Catalyzed Arylation
Bond Formed C-O (Ether)C-O (Ether)C-C (α-Aryl)
Key Reagents Phenoxide, Alkyl HalidePhenol, Aryl Halide, CuEnolate, Aryl Halide, Pd
Novelty ClassicalModernized ClassicalNovel
Conditions Mild to Moderate (50-100°C)Moderate to High (100-150°C)Moderate (80-110°C)
Complexity LowMediumHigh
Cost LowMediumHigh
Generality Good, but limited by eliminationGood for difficult C-O bondsExcellent, broad scope

Frontier Approach: C-H Activation Strategies

The pinnacle of synthetic efficiency is the formation of bonds via the direct activation of otherwise inert C-H bonds.[14][15] This strategy obviates the need for pre-functionalized starting materials (like halides or organometallics), reducing step counts and waste.[16]

A hypothetical C-H activation route to our target could involve the palladium- or rhodium-catalyzed coupling of 4-methylbiphenyl with 3-oxobutanoic acid or a derivative, directed by a carboxylic acid group which is later removed. While methods for direct C-O bond formation via C-H activation are emerging, they are less developed than C-C bond forming reactions.[17]

Challenges and Outlook:

  • Regioselectivity: Directing the catalyst to the correct C-H bond among many is the primary challenge. Directing groups are often required.

  • Catalyst Activity: C-H bonds are strong, requiring highly active catalysts.

  • Scope: The substrate scope for many C-H activation reactions is still limited.

While a detailed, validated protocol for this specific target via C-H activation is beyond the current literature, it represents the future direction of synthesis. Researchers in this field should monitor developments in ortho-C-H olefination and arylation as templates for building such complex molecules with maximal atom economy.[18]

Summary and Conclusion

The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can be approached through several distinct strategies, each with its own set of advantages and challenges.

  • The Williamson Ether Synthesis is the most direct, cost-effective, and reliable method for this specific target, given the favorable SN2 reactivity of the precursors.

  • Ullmann-type couplings provide a robust alternative, particularly if elimination becomes a problematic side reaction under Williamson conditions.

  • Palladium-catalyzed α-arylation offers a more convergent and powerful, albeit more complex, approach that is highly valuable for building diverse libraries of analogs where the aryl group is varied.

  • C-H activation remains a forward-looking strategy that, while currently challenging to implement selectively for this target, holds the promise of ultimate synthetic efficiency.

The optimal choice of route will depend on the specific goals of the research program, considering factors such as scale, cost, time, and the need for structural diversity.

References

  • Caddick, S., & Wilden, J. D. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. University of Liverpool Institutional Repository.
  • Various Authors. (2025). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. MDPI.
  • Li, Y., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers for Advanced Technologies.
  • Van der Westhuizen, C. E. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
  • Sankhe, A., et al. (2012). Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. Journal of Materials Chemistry.
  • Trost, B. M., & Bream, R. N. (2008). Ligand controlled highly regio- and enantioselective synthesis of alpha-acyloxyketones by palladium-catalyzed allylic alkylation of 1,2-enediol carbonates. PubMed.
  • Wikipedia contributors. (n.d.). Ullmann condensation. Wikipedia.
  • Sankhe, A., et al. (2012). Scheme 2 Synthesis of poly(aryl ether ether ketone)s containing carboxylic groups. ResearchGate.
  • Monographs, R. C. (1970). The Ullmann Ether Condensation. ResearchGate.
  • Rulev, A. Y. (2009). Nucleophilic substitution of alpha-haloenones with phenols. ResearchGate.
  • Organic Reactions. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. organic-reactions.org.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Available at: [Link]

  • Semmelhack, M. F., & Schmalz, H. G. (1996). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. ResearchGate. Available at: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Yeung, H. H.-L., & Hong, X. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Liu, Y., et al. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Wang, D., et al. (2019). Palladium-Catalyzed Direct α-C(sp3) Heteroarylation of Ketones under Microwave Irradiation. NSF Public Access Repository. Available at: [Link]

  • Various Authors. (2018). C–H Activation. MDPI. Available at: [Link]

  • Van der Westhuizen, C. E., & Dhaene, M. A. (2020). Nucleophilic substitution reactions of α-haloketones : a computational study. Semantic Scholar. Available at: [Link]

  • Nature Reviews Methods Primers. (2021). C–H activation. Springer Nature Experiments. Available at: [Link]

  • Sharma, S., & Sharma, U. (2023). Accelerating innovations in CH activation/functionalization through intricately designed magnetic nanomaterials. CentAUR. Available at: [Link]

  • Yap, S. X., et al. (2021). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. PubMed Central. Available at: [Link]

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Foundational

Spectroscopic and Synthetic Elucidation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a molecule of interest in synthetic and medicinal chemistry. In...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a molecule of interest in synthetic and medicinal chemistry. In the absence of published experimental spectra, this document serves as an expert-driven predictive guide for researchers, scientists, and drug development professionals. It details the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy and data from analogous structures. Furthermore, a robust, step-by-step synthetic protocol for its preparation via the Williamson ether synthesis is presented, along with methodologies for spectroscopic sample preparation. This guide is structured to provide not just data, but a causal understanding of the underlying chemical principles, ensuring scientific integrity and practical utility.

Introduction

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a bi-aryl ether ketone with a chiral center, suggesting its potential as a scaffold in the development of novel chemical entities. The structural elucidation and purity confirmation of such molecules are paramount, relying critically on a suite of spectroscopic techniques. This guide provides a foundational understanding of its expected spectroscopic signature. By dissecting the molecule into its constituent functional groups—a p-substituted biphenyl ether system and an α-alkoxy ketone moiety—we can predict its spectral behavior with a high degree of confidence. This predictive approach is an essential tool in modern chemical research, aiding in the identification of target molecules in complex reaction mixtures and confirming the outcomes of synthetic efforts.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one with atom numbering.

Predicted Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to provide distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons (Atom Numbers) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H16 (CH₃) ~1.45 Doublet (d) 3H Coupled to the methine proton (H14).
H17 (CH₃) ~2.15 Singlet (s) 3H Acetyl methyl group, no adjacent protons.
H13 (Ar-CH₃) ~2.35 Singlet (s) 3H Aromatic methyl group protons.
H14 (CH) ~4.70 Quartet (q) 1H Methine proton coupled to H16 (3 protons) and deshielded by the adjacent oxygen and carbonyl group.
H6, H8 ~6.90 Doublet (d) 2H Aromatic protons ortho to the ether linkage.
H1, H9 ~7.15 Doublet (d) 2H Aromatic protons on the tolyl ring, ortho to the methyl group.
H5, H11 ~7.40 Doublet (d) 2H Aromatic protons on the tolyl ring, meta to the methyl group.

| H2, H12 | ~7.45 | Doublet (d) | 2H | Aromatic protons meta to the ether linkage. |

Rationale: The predictions are based on standard chemical shift values. The aromatic region (6.90-7.45 ppm) will show a characteristic pattern for two para-substituted benzene rings. The protons ortho to the electron-donating ether oxygen (H6, H8) are expected to be the most upfield of the aromatic signals. The methine proton (H14) is significantly deshielded due to its position between an oxygen atom and a carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will be instrumental in confirming the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon (Atom Number) Predicted Chemical Shift (δ, ppm) Rationale
C16 ~18.5 Aliphatic methyl carbon.
C13 ~20.8 Aromatic methyl carbon.
C17 ~26.5 Acetyl methyl carbon.
C14 ~78.0 Methine carbon bonded to oxygen, significantly deshielded.
C6, C8 ~119.0 Aromatic CH carbons ortho to the ether linkage.
C1, C9 ~127.0 Aromatic CH carbons on the tolyl ring.
C5, C11 ~130.0 Aromatic CH carbons on the tolyl ring.
C2, C12 ~130.5 Aromatic CH carbons meta to the ether linkage.
C10 ~133.0 Quaternary aromatic carbon of the tolyl ring.
C7 ~134.0 Quaternary aromatic carbon bonded to the other phenyl ring.
C4 ~153.0 Quaternary aromatic carbon bonded to the ether oxygen.
C3 ~154.0 Quaternary aromatic carbon.

| C15 (C=O) | ~208.0 | Ketone carbonyl carbon, highly deshielded. |

Rationale: The chemical shifts are estimated based on incremental rules and comparison with similar structures. The carbonyl carbon (C15) is expected in the characteristic region for ketones (>200 ppm). The carbon bearing the ether linkage (C4) will be significantly downfield, as will the methine carbon (C14) due to the direct attachment to oxygen.

Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the key functional groups: the ketone and the ether.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3050-3020 Medium C-H stretch Aromatic C-H
~2980-2930 Medium C-H stretch Aliphatic C-H
~1720 Strong, Sharp C=O stretch Ketone
~1610, ~1500 Medium-Strong C=C stretch Aromatic Ring
~1240 Strong C-O-C stretch Aryl-Alkyl Ether (asymmetric)

| ~1040 | Medium | C-O-C stretch | Aryl-Alkyl Ether (symmetric) |

Rationale: The most prominent peak will be the strong, sharp absorption around 1720 cm⁻¹ due to the carbonyl (C=O) stretch of the ketone. The presence of the aryl ether is confirmed by a strong C-O stretching band around 1240 cm⁻¹.[1][2] Aromatic and aliphatic C-H stretching vibrations will appear in their expected regions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to a detectable molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 254, corresponding to the molecular weight of C₁₇H₁₈O₂.

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

    • Loss of the acetyl group (•COCH₃) to form a fragment at m/z = 211.

    • Loss of the methyl group (•CH₃) to form an acylium ion at m/z = 239.

  • Cleavage of the Ether Bond:

    • Cleavage of the C-O bond can lead to a phenoxy-type radical and a cation at m/z = 71.

    • Alternatively, cleavage can result in a [M-71]⁺ fragment at m/z = 183.

  • McLafferty Rearrangement: A McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen.

G M [C₁₇H₁₈O₂]⁺˙ m/z = 254 (Molecular Ion) F1 [C₁₅H₁₅O]⁺ m/z = 211 M->F1 - •COCH₃ F2 [C₁₆H₁₅O₂]⁺ m/z = 239 M->F2 - •CH₃ F3 [C₁₃H₁₁O]⁺ m/z = 183 M->F3 - C₄H₇O• F4 [C₄H₇O]⁺ m/z = 71 M->F4 - C₁₃H₁₁O• G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Purification A 4-(4-Methylphenyl)phenol C Sodium 4-(4-methylphenyl)phenoxide A->C + NaH - H₂ B Sodium Hydride (NaH) in dry THF D 3-Bromobutan-2-one E 3-[4-(4-Methylphenyl)phenoxy]butan-2-one D->E + NaBr C_ref Sodium 4-(4-methylphenyl)phenoxide C_ref->E + NaBr F Reaction Mixture G Aqueous Workup F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed synthetic workflow for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Detailed Methodology:

  • Phenoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(4-methylphenyl)phenol (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Sₙ2 Reaction: Cool the resulting sodium phenoxide solution back to 0 °C. Add a solution of 3-bromobutan-2-one (1.05 eq) in anhydrous THF dropwise over 15 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR Spectroscopy: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By applying fundamental principles of NMR, IR, and MS, we have established a clear set of expected data that will be invaluable for any researcher working with this compound. The provided synthetic protocol offers a reliable method for its preparation. This document underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to approach synthesis and characterization with a well-defined set of expectations, thereby accelerating the pace of discovery and development.

References

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

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Exploratory

Physical and chemical properties of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a compound of interest in medicinal chemistry and organic synthesis. In the absence of extensive published experimental data for this specific molecule, this document leverages established chemical principles and data from structural analogs and precursors to provide a robust predictive profile. The guide details the compound's identity, predicted physicochemical properties, a proposed synthetic protocol via Williamson ether synthesis, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, the chemical reactivity and potential applications in drug discovery are discussed, offering a valuable resource for researchers, scientists, and professionals in drug development.

Compound Identification and Structural Elucidation

The foundational step in understanding any chemical entity is to establish its precise identity. 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is an aromatic ketone characterized by a butan-2-one backbone with a p-tolyloxy substituent at the alpha-position.

  • IUPAC Name: 3-(4-methylphenoxy)butan-2-one[1]

  • Molecular Formula: C₁₁H₁₄O₂[1]

  • Canonical SMILES: CC1=CC=C(C=C1)OC(C)C(=O)C[1]

  • InChI Key: FKHUIFCJAZJDLS-UHFFFAOYSA-N[1]

The structure, depicted below, reveals a chiral center at the C3 carbon, indicating the potential for two enantiomers. This guide will address the racemic mixture unless otherwise specified.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Value/InformationSource/Justification
Molecular Weight 178.23 g/mol Computed by PubChem[1]
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid at room temperature.Based on similar aromatic ketones and ethers.
Boiling Point Estimated to be in the range of 280-300 °C at atmospheric pressure.Higher than its precursors (p-cresol: ~202 °C, 3-chlorobutan-2-one: ~115 °C) due to increased molecular weight and polarity. Aromatic ketones generally have high boiling points[2][3].
Melting Point If solid, predicted to be in the range of 30-50 °C.The presence of a flexible ether linkage may result in a lower melting point compared to more rigid analogs.
Solubility Predicted to be sparingly soluble in water, but soluble in common organic solvents such as ethanol, acetone, and diethyl ether.The molecule has a significant nonpolar character due to the aromatic ring and alkyl chain, limiting water solubility. Ketones are generally soluble in organic solvents[3].
XLogP3 2.4Computed by PubChem[1]. This value suggests moderate lipophilicity, a key parameter in drug design.
Hydrogen Bond Acceptor Count 2Computed by PubChem[1] (the carbonyl and ether oxygens).
Hydrogen Bond Donor Count 0Computed by PubChem[1].
Rotatable Bond Count 3Computed by PubChem[1], indicating conformational flexibility.

Synthesis and Purification: A Proposed Protocol

The most logical and efficient synthetic route to 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[4][5][6] In this case, the sodium salt of p-cresol (p-cresolate) would react with a 3-halobutan-2-one.

Rationale for Synthetic Route

The Williamson ether synthesis is chosen for its reliability, generally good yields, and the ready availability of the starting materials. The reaction is an SN2 process, which is favored by a primary or secondary alkyl halide, such as 3-bromobutan-2-one or 3-chlorobutan-2-one.

Detailed Step-by-Step Methodology

Step 1: Formation of Sodium p-cresolate

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq).

  • Add a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approx. 5 mL per gram of p-cresol).

  • While stirring under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

    • Expertise & Experience: The use of NaH ensures the complete and irreversible deprotonation of the phenol to form the highly nucleophilic phenoxide. The reaction is exothermic and produces hydrogen gas, hence the need for careful, portion-wise addition at reduced temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.

Step 2: Nucleophilic Substitution

  • To the freshly prepared solution of sodium p-cresolate, add 3-bromobutan-2-one (1.05 eq) dropwise at room temperature.

    • Trustworthiness: Using a slight excess of the alkyl halide ensures the complete consumption of the valuable phenoxide. 3-bromobutan-2-one is chosen over the chloro-analog due to the better leaving group ability of bromide, which facilitates the SN2 reaction.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1M NaOH solution to remove any unreacted p-cresol, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Synthetic Workflow Diagram

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Purification p_cresol p-Cresol p_cresolate Sodium p-cresolate p_cresol->p_cresolate Deprotonation H₂ gas evolved na_h NaH in DMF na_h->p_cresolate product_crude Crude Product Mixture p_cresolate->product_crude Nucleophilic Attack halo_butanone 3-Bromobutan-2-one halo_butanone->product_crude workup Aqueous Workup & Extraction product_crude->workup purification Column Chromatography or Vacuum Distillation workup->purification final_product Pure 3-[4-(4-Methylphenyl)- phenoxy]butan-2-one purification->final_product

Caption: Proposed Williamson ether synthesis workflow.

Spectroscopic Characterization: A Predictive Interpretation

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Below is a predicted analysis of the expected spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are based on the known spectra of p-cresol[2] and butan-2-one[7], and the electronic effects of the substituents.

  • δ ~ 7.10 (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the ether linkage.

  • δ ~ 6.85 (d, 2H, J ≈ 8.5 Hz): Aromatic protons meta to the ether linkage.

  • δ ~ 4.80 (q, 1H, J ≈ 7.0 Hz): Methine proton at C3, deshielded by the adjacent ether oxygen and carbonyl group.

  • δ ~ 2.30 (s, 3H): Methyl protons of the p-tolyl group.

  • δ ~ 2.20 (s, 3H): Methyl protons at C1 (acetyl group).

  • δ ~ 1.50 (d, 3H, J ≈ 7.0 Hz): Methyl protons at C4, coupled to the C3 methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the 11 unique carbon environments in the molecule.

  • δ ~ 208 ppm: Carbonyl carbon (C2).

  • δ ~ 155 ppm: Aromatic carbon directly attached to the ether oxygen.

  • δ ~ 132 ppm: Quaternary aromatic carbon of the tolyl group.

  • δ ~ 130 ppm: Aromatic CH carbons meta to the ether linkage.

  • δ ~ 118 ppm: Aromatic CH carbons ortho to the ether linkage.

  • δ ~ 80 ppm: Methine carbon (C3) attached to the ether oxygen.

  • δ ~ 27 ppm: Methyl carbon of the acetyl group (C1).

  • δ ~ 21 ppm: Methyl carbon of the tolyl group.

  • δ ~ 16 ppm: Methyl carbon at C4.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • ~3050-3020 cm⁻¹: C-H stretching of the aromatic ring.

  • ~2980-2870 cm⁻¹: C-H stretching of the aliphatic methyl and methine groups.

  • ~1720 cm⁻¹: A strong, sharp absorption for the C=O (ketone) stretching vibration.[8]

  • ~1610 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1240 cm⁻¹: Asymmetric C-O-C (aryl-alkyl ether) stretching.

  • ~1040 cm⁻¹: Symmetric C-O-C stretching.

  • ~820 cm⁻¹: C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 178. Key fragmentation patterns would include:

  • α-cleavage at the carbonyl group, leading to fragments such as [CH₃CO]⁺ (m/z = 43) and [M - CH₃CO]⁺ (m/z = 135).

  • Cleavage of the ether bond , potentially leading to a fragment corresponding to the p-cresol radical cation (m/z = 108).

Chemical Reactivity and Stability

The reactivity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is primarily dictated by the interplay between the ketone carbonyl group, the α-phenoxy ether linkage, and the aromatic ring.

  • Carbonyl Reactivity: The presence of the electronegative phenoxy group at the α-position is expected to increase the electrophilicity of the carbonyl carbon. This makes the compound more susceptible to nucleophilic attack compared to simple aliphatic ketones like butan-2-one.[9] This enhanced reactivity can be exploited in reactions such as aldol condensations, Grignard reactions, and reductive aminations.

  • α-Hydrogen Acidity: The hydrogens on the C3 methine and the C1 methyl group are acidic and can be removed by a suitable base to form an enolate. This allows for further functionalization at the α-positions.

  • Aromatic Ring Reactivity: The p-tolyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the positions are already substituted, so further substitution on this ring is unlikely under standard conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases, which could potentially cleave the ether linkage.

Potential Applications in Drug Discovery and Research

While specific biological activities of this compound are not documented, its structural motifs are present in various biologically active molecules.

  • Scaffold for Medicinal Chemistry: The α-aryloxy ketone scaffold is a valuable building block in the synthesis of more complex molecules. The ketone can be readily converted to other functional groups (alcohols, amines, etc.), and the aromatic ring can be further functionalized.

  • Precursor for Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and ether) makes it a potential precursor for the synthesis of various heterocyclic compounds, which are of great interest in pharmaceutical research.

  • Analog for Bioactive Compounds: This compound could serve as a non-halogenated analog for compounds like fenofibrate, a drug used to lower cholesterol, which also contains a substituted phenoxy moiety attached to a carbon chain.

Conclusion

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a compound with significant potential in synthetic and medicinal chemistry. Although direct experimental data is sparse, a comprehensive understanding of its physical and chemical properties can be achieved through predictive methods based on fundamental chemical principles and analysis of its constituent parts and structural analogs. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this versatile molecule in their scientific endeavors.

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Foundational

Potential biological activity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An In-Depth Technical Guide to the Potential Biological Activity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. As a compound not yet extensively characterized in the scientific literature, this document synthesizes information from structurally related molecules to postulate its physicochemical properties, potential biological targets, and pharmacological effects. We present a reasoned hypothesis for its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Detailed, step-by-step experimental protocols are provided to systematically investigate these hypotheses. Furthermore, this guide includes proposed synthetic routes and visualizations of potential mechanisms and experimental workflows to serve as a foundational resource for researchers initiating studies on this compound. Our objective is to provide a robust framework for the exploration of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one as a potential therapeutic agent.

Introduction and Rationale

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one represents an intriguing, yet unexplored, chemical space. Its structure combines several moieties known to be present in biologically active molecules, suggesting a high potential for pharmacological activity. The phenoxy group is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse activities[1]. The butanone core can participate in various biological interactions and is a feature of compounds with anti-inflammatory and antioxidant properties[2]. The 4-methylphenyl group is also a common substituent in compounds with demonstrated biological effects[3].

This guide provides a proactive investigation into the potential of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, offering a scientifically grounded starting point for its synthesis, characterization, and biological evaluation.

Physicochemical Properties and Synthesis

While experimental data for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is not available, we can predict its properties based on structurally similar compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₇H₁₈O₂Based on chemical structure
Molecular Weight ~266.33 g/mol Calculated from molecular formula
LogP ~4.0 - 4.5Estimated based on the presence of two phenyl rings and a butanone chain, suggesting moderate lipophilicity.
Hydrogen Bond Donors 0No N-H or O-H groups
Hydrogen Bond Acceptors 2Carbonyl oxygen and ether oxygen
Polar Surface Area ~35.5 ŲCalculated based on functional groups

These predicted properties suggest that the compound should have good oral bioavailability according to Lipinski's rule of five.

Proposed Synthetic Route

A plausible synthetic route for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one could involve a Williamson ether synthesis.

Scheme 1: Proposed Synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

G cluster_0 Step 1: Nucleophilic Substitution 4-(4-Methylphenyl)phenol 4-(4-Methylphenyl)phenol Sodium 4-(4-methylphenyl)phenoxide Sodium 4-(4-methylphenyl)phenoxide 4-(4-Methylphenyl)phenol->Sodium 4-(4-methylphenyl)phenoxide  + NaOH 3-[4-(4-Methylphenyl)phenoxy]butan-2-one 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Sodium 4-(4-methylphenyl)phenoxide->3-[4-(4-Methylphenyl)phenoxy]butan-2-one  + 3-Bromobutan-2-one

Caption: Proposed Williamson ether synthesis route.

Experimental Protocol:

  • Preparation of Sodium 4-(4-methylphenyl)phenoxide: To a solution of 4-(4-methylphenyl)phenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an equimolar amount of a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) at room temperature. Stir the mixture for 1-2 hours to ensure complete formation of the phenoxide.

  • Ether Synthesis: To the solution of the sodium phenoxide, add 3-bromobutan-2-one dropwise. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Postulated Biological Activities and Mechanistic Rationale

Based on the structural motifs present in 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, we hypothesize the following potential biological activities:

Anti-inflammatory and Analgesic Activity

Rationale: Many compounds containing a phenoxy moiety are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways. Furanone derivatives with a 4-methylphenyl group have also shown significant anti-inflammatory and analgesic properties[3].

Proposed Mechanism: Inhibition of COX-1 and/or COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Alternatively, the compound might interfere with the NF-κB signaling pathway, a key regulator of inflammation.

G Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation COX-2 Expression COX-2 Expression NF-kB Activation->COX-2 Expression Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Expression->Prostaglandin Synthesis Inflammation & Pain Inflammation & Pain Prostaglandin Synthesis->Inflammation & Pain Target Compound Target Compound Target Compound->COX-2 Expression Inhibition

Caption: Hypothesized anti-inflammatory mechanism.

Antimicrobial Activity

Rationale: The phenoxy scaffold is present in several antimicrobial agents[1]. The lipophilic nature of the 4-methylphenyl group could facilitate the compound's interaction with and disruption of microbial cell membranes.

Proposed Mechanism: The compound may act by disrupting the bacterial cell membrane integrity or by inhibiting essential microbial enzymes.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities, the following experimental workflows are proposed.

In Vitro Screening Workflow

G Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) Compound Synthesis & Characterization->Cytotoxicity Assay (e.g., MTT) Primary Screening Primary Screening Cytotoxicity Assay (e.g., MTT)->Primary Screening Anti-inflammatory Assays Anti-inflammatory Assays Primary Screening->Anti-inflammatory Assays Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Analgesic Assays (in vitro) Analgesic Assays (in vitro) Primary Screening->Analgesic Assays (in vitro) COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Anti-inflammatory Assays->COX-1/COX-2 Inhibition Assay MIC/MBC Determination MIC/MBC Determination Antimicrobial Assays->MIC/MBC Determination Opioid Receptor Binding Assay Opioid Receptor Binding Assay Analgesic Assays (in vitro)->Opioid Receptor Binding Assay Lead Identification Lead Identification COX-1/COX-2 Inhibition Assay->Lead Identification MIC/MBC Determination->Lead Identification Opioid Receptor Binding Assay->Lead Identification

Caption: Proposed in vitro screening workflow.

Detailed Experimental Protocols

4.2.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate mammalian cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

4.2.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control.

4.2.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of the potential biological activities of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. The structural features of this compound suggest a promising starting point for the development of new therapeutic agents, particularly in the areas of inflammation, pain, and infectious diseases. The proposed synthetic route and experimental protocols offer a clear and logical path for the systematic evaluation of these hypotheses. Future research should focus on the successful synthesis and characterization of this novel compound, followed by the execution of the described in vitro and subsequent in vivo studies to validate its therapeutic potential.

References

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Exploratory

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Abstract In the contemporary drug discovery landscape, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This technical guide provides a comprehensive, st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary drug discovery landscape, in silico methodologies are paramount for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This technical guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of the compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for computational analysis. The guide delves into target identification, molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each protocol is presented with the underlying scientific rationale, ensuring a blend of procedural instruction and expert insight. Our objective is to furnish a self-validating system for the computational assessment of novel compounds, thereby accelerating the journey from initial concept to potential therapeutic application.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from conception to clinic is notoriously long and expensive. Computational, or in silico, approaches have emerged as a cornerstone of modern drug design, offering a powerful means to prioritize promising candidates and identify potential liabilities early in the development pipeline.[1][3] By modeling the interactions between a small molecule and its biological target at a molecular level, we can predict its potential efficacy and safety profile before committing to costly and time-consuming laboratory experiments.[1]

This guide focuses on 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a compound with a defined chemical structure but limited publicly available bioactivity data.[4] The workflow detailed herein provides a robust framework for elucidating its potential therapeutic applications through a series of integrated computational techniques.

Foundational Stage: Target Identification and Ligand Preparation

The initial and most critical step in predicting the bioactivity of a novel compound is the identification of a plausible biological target. The choice of target dictates the entire subsequent computational strategy.

Hypothesis-Driven Target Selection

Given the absence of established biological data for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a logical starting point is to examine structurally similar compounds with known mechanisms of action. A structural analogue, Desmethyl Fenofibrate, which shares the butan-2-one core, is an active metabolite of fenofibrate, a drug used to treat high cholesterol and triglyceride levels.[5] Fenofibrate and its metabolites are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Therefore, for the purpose of this guide, PPARα is selected as the hypothetical primary biological target for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Ligand and Receptor Structure Preparation

Accurate in silico analysis begins with high-quality 3D structures of both the ligand (our compound of interest) and the receptor (PPARα).

Protocol 1: Ligand and Receptor Preparation

  • Ligand Structure Acquisition:

    • The 2D structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is obtained from a chemical database such as PubChem (CID 2769048).[4]

    • This 2D structure is converted to a 3D conformation using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial as the ligand's conformation will directly impact the docking results.

  • Receptor Structure Acquisition and Preparation:

    • The 3D crystal structure of the human PPARα in complex with a known ligand is downloaded from the Protein Data Bank (PDB; e.g., PDB ID: 1C8K).[6]

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), the protein structure is prepared for docking.[6] This involves:

      • Removing water molecules and any co-crystallized non-essential ions.[7][8]

      • Adding polar hydrogen atoms, which are critical for forming hydrogen bonds.[9]

      • Assigning partial charges (e.g., Kollman charges) to the protein atoms.[9]

      • The prepared receptor is saved in a suitable format for docking, such as PDBQT for use with AutoDock Vina.[9]

Core Predictive Analysis: A Multi-faceted Approach

With the prepared ligand and receptor, we can now proceed with a suite of computational analyses to predict the bioactivity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] This allows for the estimation of binding affinity and the visualization of key molecular interactions.

Workflow for Molecular Docking:

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Obtain Ligand Structure (PubChem CID: 2769048) C Prepare Ligand (Add Hydrogens, Energy Minimize) A->C B Obtain Receptor Structure (PDB ID: 1C8K) D Prepare Receptor (Remove Water, Add Hydrogens) B->D E Define Binding Site (Grid Box Generation) C->E D->E F Run Docking Algorithm (e.g., AutoDock Vina) E->F G Analyze Binding Affinity (kcal/mol) F->G H Visualize Binding Pose (Key Interactions) F->H

Caption: Molecular Docking Workflow.

Protocol 2: Molecular Docking with AutoDock Vina

  • Grid Box Definition:

    • A grid box is defined around the active site of PPARα. The dimensions of the grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.[9] The center of the grid is typically set to the geometric center of the co-crystallized ligand from the PDB structure.[9]

  • Running the Docking Simulation:

    • AutoDock Vina is a widely used open-source program for molecular docking.[6] The prepared ligand (in PDBQT format) and receptor (in PDBQT format), along with the grid box parameters, are provided as input to Vina.

    • The software will then perform a series of conformational searches to find the best binding pose of the ligand within the receptor's active site.[9][10]

  • Analysis of Results:

    • The primary output of the docking simulation is the binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[7]

    • The top-ranked binding poses should be visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor.

Table 1: Hypothetical Docking Results

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
3-[4-(4-Methylphenyl)phenoxy]butan-2-one-8.5TYR464, HIS440, ILE272
Fenofibric Acid (Control)-9.2TYR464, HIS440, SER280
QSAR Modeling: Relating Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity.[3][11] By developing a mathematical model based on a set of known active and inactive compounds, we can predict the activity of new, untested molecules.[3][12]

Protocol 3: Predictive QSAR Analysis

  • Dataset Curation:

    • A dataset of compounds with known PPARα agonistic activity is compiled from a public database like ChEMBL. This dataset should include a range of activities (e.g., IC50 or EC50 values).

  • Descriptor Calculation:

    • For each molecule in the dataset, a set of molecular descriptors is calculated. These are numerical values that represent various physicochemical properties of the molecules (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).[12]

  • Model Building and Validation:

    • A statistical or machine learning model (e.g., multiple linear regression, random forest) is trained on the dataset to establish a correlation between the descriptors and the biological activity.[3][12]

    • The model is rigorously validated using techniques like cross-validation and an external test set to ensure its predictive power.[11]

  • Prediction for the Target Compound:

    • The molecular descriptors for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one are calculated and fed into the validated QSAR model to predict its PPARα agonistic activity.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific target.[13][14][15]

Workflow for Pharmacophore Modeling:

G cluster_0 Model Generation cluster_1 Model Validation & Screening A Align Known Active Ligands B Identify Common Chemical Features (e.g., H-bond donors, aromatic rings) A->B C Generate Pharmacophore Hypothesis B->C D Validate with Known Actives/Inactives C->D E Map Target Compound to Pharmacophore D->E F Assess Fit and Predict Activity E->F

Caption: Pharmacophore Modeling Workflow.

Protocol 4: Ligand-Based Pharmacophore Modeling

  • Model Generation:

    • A set of known, structurally diverse PPARα agonists is selected.

    • These molecules are conformationally analyzed and aligned to identify common chemical features.

    • A pharmacophore model is generated that represents the spatial arrangement of these essential features.[16][17]

  • Model Validation:

    • The generated model is validated by its ability to distinguish between known active and inactive compounds. A good model will correctly identify a high percentage of the active molecules while rejecting the inactive ones.

  • Mapping of the Target Compound:

    • The 3D structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is mapped onto the validated pharmacophore model.

    • A good fit suggests that the compound possesses the necessary chemical features to interact with PPARα.

Safety and Druglikeness Assessment: ADMET Prediction

A promising drug candidate must not only be effective but also possess a favorable pharmacokinetic and safety profile. ADMET prediction tools are used to computationally assess a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity.[18][19]

Protocol 5: ADMET Profiling

  • Utilizing Web-Based Servers:

    • Several freely available web servers, such as ADMETlab 2.0 and ADMET-AI, can be used for this purpose.[18][19][20]

    • The SMILES string of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is submitted to the server.

  • Analysis of Predicted Properties:

    • The server will return predictions for a wide range of properties. Key parameters to evaluate include:

      • Absorption: Human intestinal absorption (HIA) and Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition.

      • Excretion: Predicted clearance rate.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

Table 2: Hypothetical ADMET Prediction for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Blood-Brain Barrier PenetrationLowReduced risk of central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower potential for drug-drug interactions.
Ames MutagenicityNegativeUnlikely to be mutagenic.
hERG InhibitionLow riskReduced risk of cardiotoxicity.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for predicting the bioactivity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By integrating molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, a multi-faceted profile of the compound's potential as a PPARα agonist can be generated. The hypothetical results presented suggest that this molecule may warrant further investigation.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. The insights gained from this computational analysis should be used to guide and prioritize subsequent laboratory research, such as in vitro binding assays and cell-based functional assays. This synergy between computational and experimental approaches is the hallmark of modern, efficient drug discovery.

References

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Foundational

A Technical Guide to Elucidating the Mechanism of Action for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Abstract The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational lead candidate.[1][2] This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational lead candidate.[1][2] This guide provides a comprehensive, technically-grounded framework for the MoA deconvolution of a hypothetical, yet structurally plausible, small molecule: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, hereafter designated as Cmpd-X. As Senior Application Scientist, this document is structured not as a rigid protocol, but as a dynamic, logic-driven strategy. We will navigate from broad phenotypic effects to precise molecular interactions, detailing the causality behind each experimental choice. This journey encompasses unbiased target identification, rigorous biophysical validation of target engagement, and detailed analysis of the consequent cellular signaling perturbations, providing a robust and self-validating pathway to mechanistic clarity.

Introduction: From Phenotype to Target

The discovery of a novel bioactive compound is merely the first step. A profound understanding of its MoA is critical for assessing on-target efficacy and predicting off-target toxicity.[1] Our candidate, Cmpd-X, was initially identified in a high-throughput screen for inhibitors of cancer cell proliferation. Preliminary data revealed potent cytostatic effects in a panel of non-small cell lung cancer (NSCLC) cell lines. This foundational, albeit non-specific, phenotype serves as our starting point and our primary benchmark for downstream validation.

The core challenge is to bridge this macroscopic cellular effect with a specific molecular initiating event. Our strategy is therefore divided into three synergistic phases:

  • Phase I: Unbiased Target Identification. Employing methods that require no a priori assumptions about the compound's target.

  • Phase II: Biophysical Validation of Target Engagement. Quantitatively confirming the direct interaction between Cmpd-X and putative protein targets.

  • Phase III: Cellular Pathway Deconvolution. Mapping the downstream signaling events that link target engagement to the observed anti-proliferative phenotype.

Phase I: Unbiased Target Identification

To minimize bias, we will employ a chemical proteomics approach—specifically, affinity chromatography coupled with mass spectrometry (AC-MS)—to isolate binding partners from the native cellular environment.[3][4][5][6] This method relies on "pulling down" target proteins from a cell lysate using an immobilized version of Cmpd-X.

Rationale for Affinity-Based Target Identification

Affinity purification provides the most direct route to identifying proteins that physically interact with a small molecule.[4] By immobilizing Cmpd-X on a solid support, we create a "bait" to capture its binding partners from a complex protein mixture, which can then be identified with high sensitivity using mass spectrometry.[5][6][7] To enhance the specificity and capture even transient interactions, we will utilize a photo-affinity probe.[7]

Experimental Workflow: Photo-Affinity Chromatography

The overall workflow is a multi-step process designed to isolate and identify specific binding partners while minimizing non-specific interactions.

G cluster_prep Probe Synthesis & Lysate Prep cluster_exp Pull-Down Experiment cluster_analysis Analysis syn Synthesize Photo-Affinity Probe of Cmpd-X inc Incubate Lysate with Probe-Beads syn->inc lys Prepare NSCLC Cell Lysate lys->inc uv UV Cross-linking inc->uv wash Wash Beads to Remove Non-specific Binders uv->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE Separation elute->sds ms In-gel Digestion & LC-MS/MS Analysis sds->ms db Database Search & Protein Identification ms->db

Figure 1: Workflow for Photo-Affinity Chromatography Target ID.

Detailed Protocol: Photo-Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of Cmpd-X incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin) at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for its bioactivity.[5][6]

  • Cell Lysis: Culture A549 lung cancer cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the pre-cleared cell lysate with streptavidin-coated magnetic beads conjugated with the Cmpd-X photo-affinity probe for 1 hour at 4°C. A parallel incubation with a non-photoreactive control compound is essential.

  • UV Cross-linking: Transfer the lysate/bead slurry to a petri dish on ice and irradiate with UV light (365 nm) to covalently link the probe to its binding partners.[7]

  • Washing: Vigorously wash the beads with lysis buffer to remove non-covalently bound, non-specific proteins.

  • Elution & Separation: Elute the captured proteins from the beads. Separate the eluted proteins via SDS-PAGE.

  • Mass Spectrometry: Excise unique protein bands observed in the Cmpd-X lane compared to the control lane. Perform in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Data Interpretation and Hit Selection

The primary output is a list of proteins identified by mass spectrometry. A successful experiment is defined by the enrichment of specific proteins in the Cmpd-X sample over the negative control.

Protein IDGene NameCmpd-X Spectral CountsControl Spectral CountsFold EnrichmentBiological Function
P06493MAP2K1 128342.7Serine/Threonine Kinase
Q9Y243HSP90AA1 95601.6Chaperone Protein
P62258ACTB 88751.2Cytoskeletal Protein
P04049KRT1 45401.1Structural Protein
Table 1: Hypothetical hit list from AC-MS experiment. Spectral counts are used as a semi-quantitative measure of protein abundance. The high fold-enrichment of MAP2K1 (MEK1) makes it the top candidate target.

Based on this hypothetical data, Mitogen-activated protein kinase kinase 1 (MAP2K1, or MEK1) is identified as the most promising candidate target due to its significant and specific enrichment.

Phase II: Target Engagement and Biophysical Validation

Identifying a candidate protein is insufficient; we must rigorously prove that Cmpd-X directly engages this target within the complex cellular milieu and characterize the binding interaction biophysically.

Cellular Thermal Shift Assay (CETSA)

Causality: The principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation.[8] By heating intact cells treated with Cmpd-X across a temperature gradient, we can determine if the soluble fraction of MEK1 is increased compared to vehicle-treated cells, providing powerful evidence of target engagement in a physiological context.[9][10][11]

Protocol: CETSA

  • Treatment: Treat intact A549 cells with 10 µM Cmpd-X or vehicle (DMSO) for 2 hours.

  • Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble MEK1 in each sample using Western blotting.[12]

The expected result is a rightward shift in the melting curve for MEK1 in the presence of Cmpd-X, indicating stabilization.

Temperature (°C)% Soluble MEK1 (Vehicle)% Soluble MEK1 (Cmpd-X)
46100100
508598
5448 (Tm)89
581555 (Tm)
62520
Table 2: Hypothetical CETSA data demonstrating a thermal shift of MEK1 upon Cmpd-X binding. Tm indicates the melting temperature where 50% of the protein is denatured.
Biophysical Characterization: SPR and ITC

To move from qualitative engagement to quantitative kinetics and thermodynamics, we use label-free biophysical techniques with purified recombinant MEK1 protein.

Surface Plasmon Resonance (SPR): SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface where the target protein is immobilized.[13][14] This allows for the precise determination of association (k_a) and dissociation (k_d) rates, and thus the binding affinity (K_D).[15][16]

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[17][18][19][20][21]

Protocol: SPR

  • Immobilization: Covalently immobilize purified recombinant MEK1 protein onto a sensor chip.[14]

  • Injection: Flow serial dilutions of Cmpd-X across the chip surface.[14]

  • Detection: Monitor the change in response units over time to generate sensorgrams.

  • Analysis: Fit the sensorgram data to a binding model to calculate k_a, k_d, and K_D.

ParameterValueUnit
Association Rate (k_a)2.1 x 105M-1s-1
Dissociation Rate (k_d)4.5 x 10-3s-1
Affinity (KD) 21.4 nM
Table 3: Hypothetical SPR data for the interaction of Cmpd-X with MEK1, indicating a high-affinity interaction.

Phase III: Cellular Pathway Deconvolution

With MEK1 confirmed as a direct, high-affinity target, we must now connect this molecular interaction to the observed anti-proliferative phenotype. MEK1 is a critical kinase in the MAPK/ERK signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

Probing the MAPK/ERK Signaling Pathway

Causality: If Cmpd-X inhibits MEK1, we hypothesize that it will block the phosphorylation of MEK1's direct substrate, ERK1/2. This inhibition should lead to downstream effects consistent with pathway shutdown. We will use Western blotting to measure the phosphorylation status of key pathway components.[22][23][24][25][26]

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS-GTP RAF RAF RAS->RAF p MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors p Proliferation Cell Proliferation TranscriptionFactors->Proliferation CmpdX Cmpd-X CmpdX->MEK

Figure 2: Hypothesized inhibition of the MAPK/ERK pathway by Cmpd-X.

Protocol: Western Blotting for Pathway Analysis

  • Treatment: Treat A549 cells with increasing concentrations of Cmpd-X for 24 hours.

  • Lysis: Harvest and lyse the cells to extract total protein.

  • Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane with primary antibodies specific for total MEK1, phospho-MEK1, total ERK1/2, and phospho-ERK1/2.

  • Detection: Use fluorescently-labeled secondary antibodies for multiplex detection and quantify band intensities.[23]

A successful outcome would show a dose-dependent decrease in phospho-ERK1/2 levels, while total ERK1/2 levels remain unchanged, confirming functional inhibition of MEK1 in cells.

Transcriptomic Analysis and Phenotypic Correlation

Causality: To gain a global view of the cellular response and confirm that the anti-proliferative effect is driven by MAPK pathway inhibition, we will perform RNA sequencing (RNA-seq).[27][28][29][30][31] This will reveal genome-wide changes in gene expression, which should be consistent with the known downstream targets of the MAPK pathway.

Protocol: RNA-seq

  • Treatment: Treat A549 cells with Cmpd-X (at its IC50 concentration) or vehicle for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells.

  • Library Prep & Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.

  • Data Analysis: Align reads to the human genome and perform differential gene expression analysis. Use pathway analysis tools (e.g., GSEA) to identify enriched or depleted signaling pathways.

The expected result is a significant downregulation of genes known to be targets of the MAPK/ERK pathway, such as those involved in cell cycle progression (e.g., cyclins) and proliferation.

Finally, we correlate these molecular findings with cellular phenotypes using cell viability assays.

Protocol: Cell Viability Assay

  • Seeding: Seed A549 cells in 96-well plates.

  • Treatment: Treat cells with a serial dilution of Cmpd-X for 72 hours.

  • Assay: Add XTT reagent to the wells. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.[32][33][34][35][36]

  • Measurement: Measure the absorbance at 450 nm. The intensity is directly proportional to the number of viable cells.[32]

This allows for the calculation of an IC50 value, which should be consistent with the concentrations required to inhibit ERK phosphorylation.

Conclusion and Synthesis

References

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Exploratory

A Technical Guide to 3-[4-(4-Methylphenyl)phenoxy]butan-2-one: A Predictive Analysis of a Novel Ketone Derivative

Executive Summary: This document provides a comprehensive technical analysis of the compound named 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. As of the date of this publication, this specific molecule does not have a regi...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical analysis of the compound named 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. As of the date of this publication, this specific molecule does not have a registered CAS number or dedicated entry in major chemical databases. Therefore, this guide adopts a predictive and inferential approach, grounded in established chemical principles and data from structurally analogous compounds. By leveraging information on close chemical relatives, we project the physicochemical properties, propose a viable synthetic route, and explore potential biological activities and applications relevant to researchers in drug discovery and medicinal chemistry. The primary analog used for this analysis is (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one , an identified impurity of the anti-hyperlipidemic drug Fenofibrate.

Part 1: Compound Identification and Nomenclature

The systematic IUPAC name "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" describes a precise molecular architecture. The core structure is a butan-2-one, a four-carbon chain with a ketone functional group at the second position. This chain is substituted at the third position with a phenoxy group, which in turn is substituted at its fourth position with a 4-methylphenyl (p-tolyl) group. This results in a biphenyl ether moiety linked to a chiral ketone.

Given the absence of registry data for the target compound, we turn to its closest structural analog for which public information is available: (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one (CAS Number: 217636-47-0).[1][2][3][4][5][6][7][8][9] This compound shares the identical 3-(phenoxy)butan-2-one backbone but features a 4-chlorobenzoyl group instead of a 4-methylphenyl group. This substitution provides a strong basis for comparison and prediction.

Identifier 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (Target Compound) (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one (Analog)
CAS Number Not Assigned217636-47-0[1][2][3][4][5][6]
Molecular Formula C₁₈H₂₀O₂C₁₇H₁₅ClO₃[2][7]
Molecular Weight 268.35 g/mol (Calculated)302.75 g/mol [2][7]
IUPAC Name 3-[4-(4-Methylphenyl)phenoxy]butan-2-one(3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one[1][4]
SMILES CC1=CC=C(C=C1)C2=CC=C(OC(C)C(=O)C)C=C2 (Predicted)CC(C(=O)C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl[6]

Part 2: Predicted Physicochemical Properties

The physical and chemical properties of the target compound are predicted based on its structure and comparison with the known analog. These values are estimations and require experimental verification.

Property 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (Predicted) (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one (Known)
Molecular Weight 268.35 g/mol 302.75 g/mol [2][7]
XLogP3 ~4.2~4.5 (Predicted)
Hydrogen Bond Donors 00
Hydrogen Bond Acceptors 2 (Oxygen atoms)3 (Oxygen atoms)
Rotatable Bonds 45
Polar Surface Area 26.3 Ų43.37 Ų
Purity N/A>95% (HPLC)[8]
Storage Temperature N/A+4°C[8]

The replacement of the electron-withdrawing and larger chlorobenzoyl group with a smaller, electron-donating methylphenyl group is expected to slightly decrease the molecular weight, polarity (and Polar Surface Area), and lipophilicity (XLogP3).

Part 3: Proposed Synthesis Pathway

A logical and efficient method for preparing the target compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (or phenoxide) on an alkyl halide.[10][11]

The proposed two-step synthesis begins with the formation of the key intermediate, 4-(4-methylphenyl)phenol, followed by its reaction with 3-bromobutan-2-one.

Step 1: Synthesis of 4-(4-methylphenyl)phenol This biphenyl alcohol intermediate (CAS 26191-64-0) can be synthesized via several established methods, such as a Suzuki coupling between a protected 4-hydroxyphenylboronic acid and 4-bromotoluene.[12]

Step 2: Williamson Ether Synthesis The phenoxide is generated by treating 4-(4-methylphenyl)phenol with a strong base like sodium hydride (NaH). This phenoxide then acts as a nucleophile, displacing the bromide from 3-bromobutan-2-one to form the desired ether linkage.

Experimental Protocol:
  • Phenoxide Formation: In a dry, inert atmosphere (e.g., under Argon), dissolve 4-(4-methylphenyl)phenol (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Etherification: Cool the reaction mixture back to 0°C. Add 3-bromobutan-2-one (1.2 eq) dropwise via syringe.

  • Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

This synthetic approach is validated by the reported synthesis of the analog, which involves reacting 4-chloro-4'-hydroxy-benzophenone with 3-chloro-2-butanone in the presence of potassium carbonate in acetonitrile.[13]

Visualization of Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Williamson Ether Synthesis A 4-Hydroxyphenylboronic acid C Suzuki Coupling (Pd Catalyst, Base) A->C B 4-Bromotoluene B->C D 4-(4-Methylphenyl)phenol (CAS: 26191-64-0) C->D E Sodium Hydride (NaH) in DMF D->E Deprotonation F Sodium 4-(4-methylphenyl)phenoxide E->F H Final Product: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one F->H SN2 Attack G 3-Bromobutan-2-one G->H

Caption: Proposed two-step synthesis of the target compound.

Part 4: Inferred Biological Activity and Potential Applications

The structural similarity of the target compound to metabolites of Fenofibrate provides a strong basis for inferring its potential biological activity. Fenofibrate is a well-established antilipemic drug used to treat hypercholesterolemia and hypertriglyceridemia.[14]

Mechanism of Action: PPARα Agonism

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The primary mechanism of action for fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[15][16][17][18] PPARα is a nuclear receptor that functions as a ligand-activated transcription factor. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[18]

This binding modulates the expression of genes involved in:

  • Lipid Metabolism: It increases the synthesis of lipoprotein lipase, which breaks down triglycerides, and apolipoproteins A-I and A-II, which are key components of HDL ("good cholesterol").[16][18]

  • Fatty Acid Oxidation: It upregulates genes for enzymes involved in the transport and oxidation of fatty acids in the liver.

  • Inflammation: PPARα activation has anti-inflammatory effects, in part by negatively interfering with pro-inflammatory signaling pathways like NF-κB.[17][18]

Given that the core structure of the target molecule resembles Fenofibrate's metabolites, it is plausible to hypothesize that 3-[4-(4-Methylphenyl)phenoxy]butan-2-one could act as a PPARα agonist . Phenyl ketone derivatives are known to possess a range of pharmacological activities, including hepatoprotective effects.[19] Phenolic compounds, in general, are widely studied for their diverse biological activities.[20][21]

Potential Applications in Drug Development:
  • Dyslipidemia: As a potential PPARα agonist, the compound could be investigated for its ability to lower triglycerides and raise HDL cholesterol.

  • Non-alcoholic Fatty Liver Disease (NAFLD): Due to its role in fatty acid oxidation, PPARα is a key target in NAFLD research.[19]

  • Anti-inflammatory Agent: The anti-inflammatory properties of PPARα activation suggest potential use in chronic inflammatory conditions.

Signaling Pathway Visualization

PPARa_Pathway cluster_cell Hepatocyte cluster_nucleus Nucleus Ligand Fenofibric Acid (or Target Compound) PPAR PPARα Ligand->PPAR Activation Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Genes Target Genes (e.g., LPL, APOA1) PPRE->Genes Regulates Transcription mRNA mRNA Genes->mRNA Proteins Metabolic Proteins (Lipoprotein Lipase, etc.) mRNA->Proteins Translation Effect Increased TG Clearance Increased HDL Decreased Inflammation Proteins->Effect

Caption: Simplified PPARα activation pathway in a liver cell.

Conclusion

While 3-[4-(4-Methylphenyl)phenoxy]butan-2-one remains a novel chemical entity without formal registration, a robust predictive analysis is possible through the lens of its structural analogs. The proposed Williamson ether synthesis provides a reliable and scalable route for its production. Based on its structural similarity to metabolites of Fenofibrate, the compound is hypothesized to be a potential PPARα agonist, warranting investigation for applications in metabolic disorders like dyslipidemia and NAFLD. This guide serves as a foundational document for researchers, providing a logical framework for the synthesis, characterization, and biological evaluation of this promising compound. All predictive claims herein require empirical validation through laboratory synthesis and rigorous biological testing.

References

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Foundational

Crystal structure analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An In-depth Technical Guide to the Crystal Structure Analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Abstract The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understandi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Abstract

The determination of the three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and physical properties. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. As a molecule possessing both rigid aromatic systems and a flexible aliphatic chain with a chiral center, its solid-state conformation and supramolecular assembly are of significant interest to researchers in materials science and drug development. This document details the entire workflow, from synthesis and spectroscopic confirmation to advanced single-crystal X-ray diffraction (SCXRD) analysis and the elucidation of intermolecular interactions that govern its crystal packing. The protocols described herein are designed to be self-validating, providing a robust framework for the structural investigation of new small organic molecules.

Synthesis and Spectroscopic Confirmation

Proposed Synthetic Pathway

The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can be achieved via a nucleophilic substitution reaction. The proposed two-step synthesis involves the initial formation of the diaryl ether linkage, followed by the introduction of the butanone side chain. A plausible route is the Williamson ether synthesis between 4-(4-methylphenyl)phenol and 3-bromobutan-2-one in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone.

Experimental Protocol: Synthesis
  • To a solution of 4-(4-methylphenyl)phenol (1.0 eq) in dry acetone, add finely ground potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Spectroscopic Characterization

Before proceeding to crystallization trials, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular skeleton. The proton NMR should clearly show signals for the aromatic protons, the methine and methyl groups of the butanone moiety, and the methyl group of the tolyl ring, with appropriate chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. A strong absorption band is expected for the ketone carbonyl (C=O) stretch, typically appearing around 1715 cm⁻¹ for an aliphatic ketone.[1][2][3] The presence of the C-O-C ether linkage will be indicated by characteristic stretches in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a related species like [M+H]⁺ or [M+Na]⁺.[3]

Technique Expected Key Signals Purpose
¹H NMR Aromatic protons (δ 6.8-7.5), CH quartet (δ ~4.5), CH₃ singlet (tolyl, δ ~2.3), CH₃ doublet (butanoyl, δ ~1.4), CH₃ singlet (acetyl, δ ~2.2)Confirms connectivity and proton environment
¹³C NMR Carbonyl carbon (δ > 200), Aromatic carbons (δ 115-160), Aliphatic carbons (δ 15-80)Confirms carbon skeleton
IR (cm⁻¹) ~1715 (C=O stretch), ~1240 (Aryl-O stretch), ~2950-3050 (C-H stretch)Confirms presence of key functional groups
HRMS Calculated m/z for C₁₇H₁₈O₂Confirms molecular formula

Single Crystal Growth Strategies

The primary bottleneck in crystal structure analysis is often the growth of a single crystal of sufficient size and quality.[4] A systematic approach is required, as crystallization is influenced by numerous factors including solvent, temperature, concentration, and impurities.[5]

Rationale for Solvent Selection

The ideal crystallization solvent is one in which the compound is moderately soluble. High solubility often leads to oils or amorphous precipitates, while very low solubility can prevent crystal formation entirely. A preliminary solubility screening with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is a critical first step.

Recommended Crystallization Protocols

For a molecule like 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, several methods should be attempted in parallel.[5][6]

  • Slow Evaporation : This is the simplest method. A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a vial covered with a perforated cap or parafilm. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.[5]

  • Vapor Diffusion (Solvent/Anti-Solvent) : The compound is dissolved in a small amount of a "good" solvent (e.g., dichloromethane). This solution, in an open vial, is placed inside a larger, sealed chamber containing a "poor" solvent (the anti-solvent, e.g., hexane) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling : A saturated solution is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or further in a refrigerator. The decrease in solubility with temperature can promote the growth of high-quality crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SCXRD. This non-destructive technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[7][8][9]

dot digraph "SCXRD_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} undot Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A selected crystal is mounted on a goniometer head and placed within a focused beam of monochromatic X-rays. The crystal is rotated, and the resulting diffraction pattern is recorded on an area detector.[10][11] Modern diffractometers automate this process, collecting thousands of reflections at a specific temperature, often low (e.g., 100 K), to minimize thermal motion of the atoms.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are first processed and integrated.[12] The primary challenge, known as the "phase problem," is then solved using computational methods like Direct Methods or Patterson functions to generate an initial electron density map and a preliminary atomic model.

This initial model is then refined using a least-squares algorithm.[13] In this iterative process, the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction amplitudes and those calculated from the model. Hydrogen atoms are typically placed in calculated positions and allowed to "ride" on their parent atoms.[13]

Data Validation and Reporting

The quality of the final structure is assessed using several metrics, primarily the R-factors (R1, wR2), which quantify the agreement between the experimental and calculated data. A goodness-of-fit (GooF) value close to 1.0 indicates a good refinement.

The final structural data is compiled into a Crystallographic Information File (CIF).[14][15] This standardized text format is essential for publication and deposition into public databases like the Cambridge Crystallographic Data Centre (CCDC).[16][17][18] Before deposition, the CIF must be validated using tools like the IUCr's checkCIF service to screen for potential errors or inconsistencies.[17]

Parameter Description Significance
Crystal System e.g., Monoclinic, OrthorhombicDefines the symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Describes the symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)Defines the size and shape of the repeating unit.
Z Number of molecules per unit cellRelates macroscopic density to the molecular level.
R1, wR2 Residual factorsMeasures the agreement of the model with the data. Lower values are better.
Goodness-of-Fit (S) Should be close to 1.0Indicates the quality of the refinement convergence.

Structural Elucidation and Supramolecular Analysis

The refined CIF provides a wealth of information beyond simple connectivity. A thorough analysis reveals insights into the molecule's preferred conformation and the non-covalent interactions that build the crystal lattice.

Molecular Geometry

The analysis begins with the intramolecular features:

  • Bond Lengths and Angles : These should be compared with standard values from the literature or databases like the CSD to identify any unusual strain or electronic effects.

  • Torsion Angles : These define the molecule's conformation. For 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, key torsions include those around the C-O ether bonds and the C-C bonds of the butanone chain, which reveal the spatial relationship between the aromatic rings and the flexible side chain.

Intermolecular Interactions and Crystal Packing

Crystal engineering and materials science rely on understanding how molecules recognize each other to form a stable, ordered lattice.[19][20]

dot digraph "Intermolecular_Interactions" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} undot Caption: Key intermolecular forces governing crystal packing.

  • Hirshfeld Surface Analysis : This powerful computational tool is used to visualize and quantify intermolecular interactions within the crystal.[21][22] The Hirshfeld surface is mapped with properties like dᵢ (distance to nearest nucleus inside) and dₑ (distance to nearest nucleus outside), which highlight close contacts. Decomposing this surface into a 2D "fingerprint plot" provides a quantitative summary of the different types of interactions (e.g., H···H, C···H, O···H), revealing their relative contributions to the overall crystal packing.[23]

  • Interaction Analysis : For the title compound, one would investigate:

    • Weak C-H···O Hydrogen Bonds : The ketone oxygen is a potential hydrogen bond acceptor. Interactions from aromatic or aliphatic C-H donors to this oxygen can be significant directional forces.

    • C-H···π Interactions : The electron-rich aromatic rings can act as acceptors for C-H donors, forming stabilizing interactions.

    • π-π Stacking : Face-to-face or offset stacking between the phenyl and tolyl rings could play a role in organizing the molecules into columns or layers.

Conclusion

This technical guide has outlined a rigorous and systematic workflow for the complete crystal structure analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By integrating meticulous synthesis and characterization with advanced crystallization techniques and a thorough SCXRD protocol, researchers can obtain a high-fidelity model of the molecule's three-dimensional structure. The subsequent analysis of both intramolecular geometry and the landscape of intermolecular forces provides the fundamental insights necessary for rational molecular design, polymorphism prediction, and the development of new materials and pharmaceutical compounds.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one: A Candidate PPARα Agonist

Introduction: A Structurally-Guided Hypothesis 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a novel chemical entity with a structural architecture reminiscent of the fibrate class of drugs. Specifically, its core phenoxy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structurally-Guided Hypothesis

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a novel chemical entity with a structural architecture reminiscent of the fibrate class of drugs. Specifically, its core phenoxy butanone scaffold bears a resemblance to fenofibric acid, the active metabolite of the widely prescribed anti-hyperlipidemic agent, fenofibrate. Fenofibrate exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a master regulator of lipid metabolism. The structural similarity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to known PPARα agonists suggests that it may share a similar mechanism of action and could be a valuable tool for research in metabolic diseases, inflammation, and drug discovery.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential biological activities of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. The protocols detailed herein are designed to rigorously test the hypothesis that this compound is a PPARα agonist and to characterize its downstream effects on lipid metabolism and inflammatory signaling pathways. Furthermore, we provide a foundational protocol for assessing its potential for hepatotoxicity, a critical consideration in the development of any new chemical entity targeting liver function.

Chemical Properties and Synthesis Overview

While specific experimental data for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is not widely available, its basic chemical properties can be inferred from its structure.

PropertyPredicted ValueSource
Molecular FormulaC₁₇H₁₈O₂-
Molecular Weight254.32 g/mol -
XLogP34.1-
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count2-

A plausible synthetic route for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can be adapted from methods used for similar phenoxy-ketone structures. One such approach involves the Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product p_cresol 4-Methylphenol reaction_node Williamson Ether Synthesis p_cresol->reaction_node bromo_butanone 3-Bromobutan-2-one bromo_butanone->reaction_node base Base (e.g., K₂CO₃) base->reaction_node solvent Solvent (e.g., Acetone) solvent->reaction_node heat Heat heat->reaction_node product 3-[4-(4-Methylphenyl)phenoxy]butan-2-one reaction_node->product

Caption: Proposed Williamson ether synthesis for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Section 1: In Vitro Profiling as a PPARα Agonist

The primary hypothesis to be tested is whether 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can bind to and activate PPARα. The following protocols are designed to assess this activity in a controlled in vitro setting.

PPARα Transactivation Assay (Luciferase Reporter)

This cell-based assay is a gold-standard method to determine if a compound can activate a specific nuclear receptor and induce the transcription of a reporter gene.

Principle: HEK293T cells are co-transfected with two plasmids: one expressing a chimeric protein consisting of the PPARα ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound binds to the PPARα-LBD, the chimeric protein will activate the transcription of the luciferase gene, leading to a measurable light signal.[1][2]

Experimental Workflow

PPAR_Transactivation_Workflow cluster_0 Cell Preparation cluster_1 Transfection cluster_2 Treatment cluster_3 Incubation & Lysis cluster_4 Measurement & Analysis seed_cells Seed HEK293T cells in 96-well plates transfect Co-transfect with PPARα-LBD-GAL4 and GAL4-UAS-Luciferase plasmids seed_cells->transfect treat Treat cells with varying concentrations of test compound, positive control (e.g., Fenofibrate), and vehicle control transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity using a luminometer lyse->measure analyze Analyze data and determine EC₅₀ measure->analyze

Caption: Workflow for the PPARα transactivation assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection:

    • Seed HEK293T cells in a 96-well plate at a density of 3 x 10⁴ cells/well.

    • After 24 hours, co-transfect the cells with a PPARα-LBD-GAL4 expression plasmid and a pGL4.35[luc2P/9XGAL4UAS/Hygro] vector using a suitable transfection reagent according to the manufacturer's instructions.[1]

  • Compound Preparation:

    • Prepare a stock solution of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 30, 100 µM).

    • Prepare similar dilutions for a positive control (e.g., fenofibrate) and a vehicle control (DMSO).

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the different concentrations of the test compound, positive control, and vehicle control.

  • Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected internal control (e.g., a Renilla luciferase plasmid) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Gene Expression Analysis of PPARα Target Genes

Activation of PPARα leads to the upregulation of genes involved in fatty acid transport and oxidation. Measuring the mRNA levels of these target genes in a metabolically active cell line, such as HepG2, provides further evidence of PPARα agonism.

Principle: HepG2 cells, a human hepatoma cell line, are treated with the test compound. The total RNA is then extracted, reverse-transcribed to cDNA, and the expression levels of key PPARα target genes (e.g., CD36, CPT1A, MCAD, VLCAD) are quantified using quantitative real-time PCR (qRT-PCR).[1]

Detailed Protocol:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed HepG2 cells in a 6-well plate. Once the cells reach 70-80% confluency, treat them with the test compound (e.g., 10 and 30 µM), a positive control, and a vehicle control for 12-24 hours.[1]

  • RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target genes (CD36, CPT1A, MCAD, VLCAD) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent increase in the mRNA levels of the target genes indicates PPARα activation.[1]

Target GeneFunction
CD36 Fatty acid translocase
CPT1A Carnitine palmitoyltransferase 1A (rate-limiting enzyme in fatty acid oxidation)
MCAD Medium-chain acyl-CoA dehydrogenase
VLCAD Very long-chain acyl-CoA dehydrogenase

Section 2: Functional Assays for Lipid Metabolism and Inflammation

Following the confirmation of PPARα agonism, the next step is to assess the functional consequences of this activation on cellular processes.

In Vitro Lipid Metabolism Assay

PPARα agonists are known to enhance fatty acid uptake and oxidation. This can be assessed by measuring changes in intracellular lipid content.

Principle: Cells are cultured in lipid-depleted serum to better observe the effects of the test compound on lipid metabolism.[3] Intracellular triglyceride levels can be quantified using a bioluminescent assay.[4]

Detailed Protocol:

  • Preparation of Lipid-Depleted Serum: Prepare lipid-stripped serum from FBS using established protocols.[3]

  • Cell Culture: Culture HepG2 cells in media supplemented with lipid-depleted serum.

  • Treatment: Treat the cells with the test compound and controls for 24-48 hours.

  • Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride levels using a commercial bioluminescent assay kit.[4] A decrease in intracellular triglycerides would suggest an increase in lipid catabolism.

  • Lipidomic Analysis (Advanced): For a more detailed analysis, perform lipid extraction from the cell pellets followed by LC-MS/MS to profile changes in various lipid species.[5]

Anti-Inflammatory Activity Assay

PPARα activation has anti-inflammatory effects, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[6]

Principle: The ability of the test compound to suppress the production of pro-inflammatory cytokines in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS) is measured in a suitable cell line, such as differentiated THP-1 macrophages.[1]

Detailed Protocol:

  • Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Treatment: Pre-treat the differentiated THP-1 cells with the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for 6 hours.

  • Cytokine Measurement:

    • qRT-PCR: Measure the mRNA levels of pro-inflammatory cytokines such as IL-6 and IL-1β.[7]

    • ELISA: Measure the protein levels of secreted IL-6 and TNF-α in the culture supernatant using commercial ELISA kits.

  • Data Analysis: A dose-dependent inhibition of LPS-induced cytokine expression indicates anti-inflammatory activity.

Section 3: Preliminary Hepatotoxicity Assessment

It is crucial to evaluate the potential for drug-induced liver injury (DILI) early in the development process. In vitro models provide a valuable first-pass screen for hepatotoxicity.[8][9]

In Vitro Cytotoxicity Assay

Principle: The viability of liver-derived cell lines (e.g., HepG2, HepaRG) is assessed after exposure to a range of concentrations of the test compound. Cell viability can be measured using assays that quantify ATP levels (as an indicator of metabolic activity) or membrane integrity.[10][11]

Experimental Workflow

Hepatotoxicity_Workflow cluster_0 Cell Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Viability Assessment cluster_4 Data Analysis seed_cells Seed HepG2 or HepaRG cells in 96-well plates treat Treat cells with a wide range of compound concentrations seed_cells->treat incubate Incubate for 24, 48, and 72 hours treat->incubate measure_atp Measure cell viability (e.g., ATP assay) incubate->measure_atp analyze Calculate IC₅₀ values measure_atp->analyze

Caption: Workflow for in vitro hepatotoxicity assessment.

Detailed Protocol:

  • Cell Culture: Culture HepG2 or HepaRG cells in their respective recommended media.

  • Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with a broad range of concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (e.g., from 0.1 µM to 100 µM). Include a known hepatotoxin as a positive control and a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assay: At each time point, measure cell viability using a commercial assay kit, such as one that quantifies ATP levels (e.g., CellTiter-Glo®).[11]

  • Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value at each time point. A low IC₅₀ value may indicate potential hepatotoxicity.

Further Steps: If significant cytotoxicity is observed, more advanced in vitro models such as 3D cell cultures or co-cultures of hepatocytes with other liver cell types can be employed for a more comprehensive assessment.[9][10] Additionally, metabolomic analysis of the treated cells can provide insights into the mechanisms of toxicity.[12]

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By systematically evaluating its potential as a PPARα agonist and assessing its functional effects on lipid metabolism and inflammation, researchers can gain valuable insights into its therapeutic potential. The inclusion of preliminary hepatotoxicity screening ensures that safety considerations are addressed from the outset. This structured approach will enable a comprehensive understanding of this novel compound and guide future research and development efforts.

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  • Kim, N. J., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. ResearchGate. [Link]

  • Donato, M. T., et al. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1181-1196. [Link]

  • Liu, Z., et al. (2022). Efficient 1-Hydroxy-2-Butanone Production from 1,2-Butanediol by Whole Cells of Engineered E. coli. Molecules, 27(19), 6527. [Link]

  • Al-Mohizea, A. M., et al. (2021). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. AAPS PharmSciTech, 22(4), 143. [Link]

  • Li, J., et al. (2022). Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. Frontiers in Veterinary Science, 9, 989673. [Link]

  • protocols.io. (2022). Lipidomic analysis of tissue culture cells, tissues, and purified organelles. [Link]

  • Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(5), 760–802. [Link]

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Application

Application Notes and Protocols for In Vitro Assay Development: Characterizing 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Introduction: A Strategic Approach to Novel Compound Characterization The journey of a novel chemical entity, such as 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, from synthesis to a potential therapeutic candidate is under...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Compound Characterization

The journey of a novel chemical entity, such as 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, from synthesis to a potential therapeutic candidate is underpinned by a rigorous and systematic evaluation of its biological activity. The initial stages of this process rely heavily on in vitro assays to elucidate the compound's mechanism of action, potency, and potential toxicity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the initial characterization of a novel small molecule.

Instead of a rigid, one-size-fits-all approach, we present a logical, tiered strategy. This begins with broad, fundamental assessments and progresses to more specific, target-oriented investigations. The causality behind each experimental choice is explained to empower the researcher to make informed decisions tailored to their specific research goals. Every protocol is designed as a self-validating system, incorporating essential controls and quality metrics.

Part 1: Foundational Assays - Establishing a Biological Profile

The first critical step in evaluating any new compound is to determine its general effect on cell health and viability. This provides a crucial therapeutic window and helps to distinguish true targeted effects from non-specific cytotoxicity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[1] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Scientific Rationale: Understanding the concentration at which a compound becomes toxic to cells is paramount. This data, typically expressed as the half-maximal inhibitory concentration (IC50) for viability, informs the concentration range for all subsequent, more specific assays. Performing assays at highly cytotoxic concentrations can lead to misleading results and false positives.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if anticancer activity is hypothesized) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with DMSO at the highest concentration used) and a blank control (medium only).

    • Incubate for 24, 48, or 72 hours, depending on the desired exposure time.[1]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation: Hypothetical Cytotoxicity Data

Compound Concentration (µM)Average Absorbance (570 nm)% Cell Viability
Vehicle Control (0.1% DMSO)1.25100%
0.11.2398.4%
11.2096.0%
100.9576.0%
500.6350.4%
1000.2520.0%

From this data, an IC50 value can be calculated, which in this hypothetical case is approximately 50 µM.

Part 2: Target-Based Discovery - Interrogating a Hypothesized Mechanism

Based on the chemical structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a medicinal chemist might hypothesize that it could interact with a particular class of enzymes, such as protein kinases, due to the presence of aromatic rings and a ketone group which could participate in hydrogen bonding and hydrophobic interactions within an ATP-binding pocket.

Enzymatic Assays: A Kinase Inhibition Profile

Enzymatic assays are fundamental in drug discovery for directly measuring the effect of a compound on the activity of a purified enzyme.[3][4] A common and well-established format is a fluorescence-based kinase assay.

Scientific Rationale: Directly measuring the inhibition of a specific enzyme provides strong evidence for a compound's mechanism of action. Kinases are a major class of drug targets, and identifying a compound as a kinase inhibitor opens a clear path for further development and optimization.[5]

Experimental Protocol: Generic Kinase Inhibition Assay (e.g., using a technology like TR-FRET)

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate peptide to their optimal concentrations in the assay buffer.

    • Prepare a solution of ATP at or below its Km value for the kinase to ensure sensitivity to competitive inhibitors.[6]

    • Prepare detection reagents (e.g., a europium-labeled anti-phospho-peptide antibody and an APC-labeled streptavidin for a biotinylated substrate).

  • Assay Procedure (384-well format):

    • Add 2 µL of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one at various concentrations (or DMSO as a control) to the wells of a 384-well plate.

    • Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP/substrate peptide mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader.

Assay Validation: The Z'-Factor

For high-throughput screening (HTS), it is crucial to validate the assay's robustness.[7] The Z'-factor is a statistical parameter that quantifies the suitability of an assay for HTS.

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Where:

  • σ_p and µ_p are the standard deviation and mean of the positive control (e.g., no inhibition).

  • σ_n and σ_n are the standard deviation and mean of the negative control (e.g., a known inhibitor or no enzyme).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]

Data Presentation: Hypothetical Kinase Inhibition Data

Compound Concentration (µM)TR-FRET Ratio% Inhibition
No Inhibition Control0.850%
Background Control0.10100%
0.010.832.7%
0.10.6526.7%
10.4849.3%
100.2086.7%
1000.1297.3%

This hypothetical data suggests an IC50 of approximately 1 µM for this particular kinase.

Part 3: Cell-Based Assays - Probing Activity in a Biological Context

While enzymatic assays are powerful, they lack the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant system to confirm the activity of a compound.[9][10]

Phosphorylation-Specific Western Blot

If the compound inhibits a kinase in a biochemical assay, the next logical step is to determine if it can inhibit the same kinase in a cellular context. A Western blot for the phosphorylated form of a known substrate of that kinase can provide this evidence.

Scientific Rationale: This assay bridges the gap between a biochemical effect and a cellular response. It demonstrates that the compound is cell-permeable and can engage its target within the cell to produce a measurable downstream effect.[8]

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Treatment:

    • Plate a cell line known to have an active signaling pathway involving the target kinase.

    • Treat the cells with various concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one for a defined period (e.g., 2 hours). Include a vehicle control.

    • If the pathway requires stimulation, add the appropriate growth factor or stimulus for the last 15-30 minutes of the compound treatment.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.

Visualizations and Workflows

Assay Development Workflow

Assay_Development_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Based Investigation cluster_2 Phase 3: Cellular Validation A Novel Compound: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one B Cytotoxicity Assay (MTT) Determine IC50 for Viability A->B C Hypothesis Generation (e.g., Kinase Inhibitor) B->C Inform Safe Concentration Range D Biochemical Assay (e.g., TR-FRET Kinase Assay) C->D E Determine Biochemical IC50 D->E F Cell-Based Assay (e.g., Phospho-Western Blot) E->F Validate Biochemical Hit G Confirm Target Engagement in a Cellular Context F->G

Caption: A tiered workflow for in vitro assay development.

Principle of the MTT Assay

MTT_Assay_Principle cluster_0 In Viable Cells cluster_1 In Dead Cells node_A Yellow MTT (soluble) Mitochondrial Reductase node_B Purple Formazan (insoluble) node_A:f1->node_B:f0 Reduction measurement Measure Absorbance at 570 nm node_B->measurement node_C Yellow MTT (soluble) No Active Reductase node_D No Formazan Production node_C:f1->node_D:f0 No Reaction node_D->measurement

Caption: The enzymatic conversion underlying the MTT assay.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial in vitro characterization of a novel compound, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By starting with broad cytotoxicity assessments and moving towards more specific biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's biological activity. The hypothetical data presented illustrates how to interpret results and make data-driven decisions.

Should the compound prove to be a potent and selective inhibitor in these initial assays, further studies would be warranted. These could include broader kinase profiling to assess selectivity, determination of the mechanism of inhibition (e.g., ATP-competitive vs. non-competitive), and more advanced cell-based assays to explore downstream functional consequences such as apoptosis or cell cycle arrest. This structured, iterative approach ensures that resources are used efficiently and that the most promising compounds are advanced in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. Assay Guidance Manual. [Link]

  • Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. [Link]

  • National Institutes of Health. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. [Link]

  • MDPI. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. [Link]

  • Michigan State University. Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro Assay Development Services. [Link]

  • American Chemical Society. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • EurekAlert!. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]

  • Concept Life Sciences. Cell-Based Assay Development | Custom Assays for Drug Discovery. [Link]

  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Cambridge Healthtech Institute. Cell-Based Assays in Biologics Development. [Link]

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  • ResearchGate. Enzyme Assay Design for High-Throughput Screening | Request PDF. [Link]

  • Pharmaron. Enhance Drug Efficacy With Cell-Based Assays. [Link]

  • PubMed. Design and implementation of high-throughput screening assays. [Link]

  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. [Link]

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Method

Application Notes and Protocols: Investigating 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in Medicinal Chemistry

Foreword: Navigating Underexplored Chemical Space It is imperative to begin by noting that, as of the date of this document, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is not a widely documented compound within the peer-re...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Underexplored Chemical Space

It is imperative to begin by noting that, as of the date of this document, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is not a widely documented compound within the peer-reviewed medicinal chemistry literature. Consequently, this guide is constructed as a prospective research framework. We will leverage a structural analog approach, drawing parallels from the well-characterized compound 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone , a known impurity and metabolite related to the commercial drug Fenofibrate.[1][2][3]

Fenofibrate is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a major regulator of lipid metabolism.[4] Its activation leads to decreased triglyceride levels and modulation of cholesterol levels, making it a cornerstone therapy for dyslipidemia.[4] The structural similarity between our target compound and the fibrate class suggests that a primary hypothesis for its biological activity would be the modulation of PPAR receptors.

This document will, therefore, serve as a comprehensive guide for a researcher embarking on the initial characterization of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, from synthesis to preliminary biological evaluation, based on this central hypothesis.

Part 1: Synthesis and Characterization

A plausible synthetic route to the target compound involves a Williamson ether synthesis, a robust and well-established method for forming the key ether linkage.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Step 1: Synthesis of the phenoxyphenol intermediate, 4-(4-methylphenyl)phenol.

  • Step 2: Etherification of the intermediate with 3-chlorobutan-2-one.

Synthetic_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Etherification 4-Bromotoluene 4-Bromotoluene Suzuki_Coupling Suzuki Coupling (Pd catalyst, Base) 4-Bromotoluene->Suzuki_Coupling 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic_acid 4-Hydroxyphenylboronic_acid->Suzuki_Coupling Intermediate 4-(4-Methylphenyl)phenol Suzuki_Coupling->Intermediate Intermediate_2 4-(4-Methylphenyl)phenol Williamson_Ether_Synthesis Williamson Ether Synthesis (e.g., K2CO3, Acetone) Intermediate_2->Williamson_Ether_Synthesis 3-Chlorobutan-2-one 3-Chlorobutan-2-one 3-Chlorobutan-2-one->Williamson_Ether_Synthesis Target_Compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Williamson_Ether_Synthesis->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Protocol 1: Synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Objective: To synthesize the title compound with high purity.

Materials:

  • 4-(4-Methylphenyl)phenol

  • 3-Chlorobutan-2-one

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(4-methylphenyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 3-chlorobutan-2-one (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure target compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: In Vitro Biological Evaluation

The primary hypothesis is that the target compound acts as a PPARα agonist. The following protocols are designed to test this hypothesis and determine the compound's potency and selectivity.

Workflow for In Vitro Assays

In_Vitro_Workflow Start Synthesized Compound Primary_Screen PPARα Reporter Assay (Determine EC50) Start->Primary_Screen Selectivity_Screen PPARγ and PPARδ Counter-screens Primary_Screen->Selectivity_Screen Target_Engagement Cellular Thermal Shift Assay (CETSA) Primary_Screen->Target_Engagement Downstream_Analysis Gene Expression Analysis (e.g., CPT1A, ACO) Selectivity_Screen->Downstream_Analysis Target_Engagement->Downstream_Analysis Data_Analysis Data Analysis & SAR Conclusion Downstream_Analysis->Data_Analysis

Caption: Workflow for the in vitro evaluation of the target compound.

Protocol 2: PPARα Transactivation Assay (Reporter Gene Assay)

Objective: To quantify the agonist activity of the compound on the human PPARα receptor.

Principle: This assay utilizes a host cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the ligand-binding domain of human PPARα fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with upstream activator sequences (UAS) that drives the expression of a reporter gene (e.g., Luciferase). Agonist binding to the PPARα fusion protein induces luciferase expression, which can be quantified by luminescence.

Procedure:

  • Cell Culture & Transfection:

    • Plate HEK293T cells in 96-well plates.

    • Co-transfect cells with the PPARα expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Fenofibrate) in the appropriate cell culture medium.

    • 24 hours post-transfection, replace the medium with the compound-containing medium.

  • Luciferase Assay:

    • After 18-24 hours of incubation, lyse the cells.

    • Add luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., vehicle-treated cells).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

CompoundPredicted PPARα EC₅₀ (Hypothetical)Notes
Fenofibrate (Control)5 - 15 µMReference compound.
3-[4-(4-Methylphenyl)phenoxy]butan-2-oneTo be determinedThe replacement of the 4-chlorobenzoyl group with a 4-methylphenyl group may alter potency. The methyl group is less electron-withdrawing than the chloro-substituted benzoyl group, which could impact binding affinity.

Counter-screens: To assess selectivity, similar reporter assays should be run concurrently for PPARγ and PPARδ.

Part 3: In Vivo Pharmacological Evaluation

If in vitro activity is confirmed, the next logical step is to evaluate the compound's efficacy in a relevant animal model of dyslipidemia.

Protocol 3: Evaluation in a High-Fat Diet-Induced Dyslipidemia Mouse Model

Objective: To assess the ability of the compound to ameliorate hyperlipidemia in vivo.

Animal Model: C57BL/6J mice fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

Experimental Design:

  • Acclimatization and Diet: Acclimatize mice and then place them on either a standard chow diet or an HFD.

  • Grouping and Treatment: After the induction period, divide the HFD-fed mice into groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Positive control (e.g., Fenofibrate, 100 mg/kg/day).

    • Test Compound (e.g., at 30, 100, and 300 mg/kg/day).

  • Dosing: Administer compounds orally once daily for 4 weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Endpoint Analysis: At the end of the study, collect blood samples for analysis of serum triglycerides, total cholesterol, HDL, and LDL. Collect liver tissue for weight and gene expression analysis (e.g., Cpt1a, Aco).

Data Interpretation Logic

In_Vivo_Logic Compound_Admin Compound Administration (Oral Gavage) PPARa_Activation Target Engagement: PPARα Activation in Liver Compound_Admin->PPARa_Activation Gene_Expression Increased Expression of β-oxidation Genes (e.g., CPT1A, ACO) PPARa_Activation->Gene_Expression Lipid_Metabolism Increased Fatty Acid Catabolism Gene_Expression->Lipid_Metabolism Phenotypic_Outcome Reduced Serum Triglycerides & Cholesterol Lipid_Metabolism->Phenotypic_Outcome

Caption: Causal pathway from compound administration to therapeutic effect.

Conclusion and Future Directions

This document outlines a foundational strategy for the medicinal chemistry investigation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one . By leveraging knowledge from the structurally related fibrate class of drugs, we have established a clear hypothesis and provided detailed protocols for synthesis and biological testing.

Positive results from these initial studies would warrant further investigation into the compound's pharmacokinetic profile, safety, and a more detailed structure-activity relationship (SAR) analysis by synthesizing additional analogs. This systematic approach will elucidate the potential of this chemical scaffold as a novel therapeutic agent for metabolic disorders.

References

  • Global Substance Registration System. 3-(4-(4-CHLOROBENZOYL)PHENOXY)-2-BUTANONE. Retrieved from [Link][2]

  • PubChem. Fenofibrate. National Center for Biotechnology Information. Retrieved from [Link][4]

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Application

Application Notes & Protocols: Evaluating 3-[4-(4-Methylphenyl)phenoxy]butan-2-one as a Potential Enzyme Inhibitor

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the characterization of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a novel small molecule, as a p...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a novel small molecule, as a potential enzyme inhibitor. Lacking prior extensive biological characterization, this compound presents an opportunity for new discoveries in enzyme-targeted drug development. These application notes offer a structured, multi-phase approach, beginning with the rationale for its investigation, proceeding through detailed biochemical and biophysical screening protocols, and culminating in cell-based validation. The methodologies are designed to establish a robust, data-driven profile of the compound's inhibitory potential, mechanism of action, and cellular efficacy, providing a clear path from initial hypothesis to a validated lead compound.

Introduction and Rationale

The quest for novel enzyme inhibitors is a cornerstone of modern therapeutics. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders.[1] The chemical scaffold of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, featuring a phenoxy group linked to a butanone moiety, contains structural elements present in various known bioactive molecules. For instance, phenoxy derivatives have been successfully developed as potent inhibitors of targets like Bruton's tyrosine kinase (BTK) and malate dehydrogenase (MDH).[2][3] Similarly, derivatives of phenylbutazone are recognized for their inhibition of cyclooxygenase (COX) enzymes.[4]

The presence of the ketone functional group also suggests potential for various binding interactions.[5] Given these precedents, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a compelling candidate for investigation. This guide provides the scientific framework to systematically evaluate its potential as an enzyme inhibitor.

Compound Profile: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

A thorough understanding of the test compound's physicochemical properties is the foundation of any successful screening campaign. These properties influence solubility, stability, and potential for non-specific interactions.

PropertyValue / InformationRationale & Implications
Molecular Formula C₁₇H₁₈O₂Provides the basis for calculating molecular weight and other properties.
Molecular Weight 266.33 g/mol Falls within the range typical for small molecule drugs (Lipinski's Rule of Five).
Structure See Figure 1The biphenyl-ether scaffold provides a rigid core, while the butanone side chain offers flexibility and a potential hydrogen bond acceptor.
Predicted LogP ~4.5-5.0High lipophilicity suggests good membrane permeability but may lead to solubility challenges in aqueous assay buffers.
Solubility To be determined empiricallyMust be tested in DMSO (for stock) and relevant aqueous assay buffers. Poor solubility can cause compound aggregation, a common source of false-positive results.
Purity >98% (Recommended)Impurities can confound results. Purity should be verified by LC-MS and/or NMR.
Stability To be determined empiricallyStability in solution should be assessed over the time course of the experiments to ensure the compound does not degrade.

Figure 1: Chemical Structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

A Phased Approach to Inhibitor Characterization

A logical, phased workflow is essential for efficiently characterizing a novel compound. This approach ensures that resources are directed toward the most promising avenues and that each experimental stage builds upon validated data from the last.

G cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Mechanistic & Biophysical Validation cluster_2 Phase 3: Cellular & Preclinical Evaluation P1_Target Hypothesize Potential Enzyme Targets (e.g., Kinases, COX, LOX) P1_Screen Primary Screening: Single-Dose Inhibition Assay P1_Target->P1_Screen Select Target(s) P1_IC50 Dose-Response Analysis: Determine IC50 Value P1_Screen->P1_IC50 Identified 'Hit' P2_MOA Mechanism of Action (MoA) Studies: Enzyme Kinetics P1_IC50->P2_MOA Potent Hit P2_Binding Biophysical Validation: Direct Binding Assays (SPR, ITC) P2_MOA->P2_Binding Characterize Interaction P3_Cell Cell-Based Assays: Confirm Target Engagement & Efficacy P2_Binding->P3_Cell Validated Binder P3_Select Selectivity Profiling: Screen Against Off-Target Enzymes P3_Cell->P3_Select Cell-Active Compound P3_Vivo Lead Optimization & In Vivo Studies P3_Select->P3_Vivo Selective Compound

Caption: Phased workflow for enzyme inhibitor characterization.

Phase 1 Protocols: Hit Identification and Potency

The initial goal is to determine if the compound exhibits inhibitory activity against a hypothesized enzyme target and, if so, to quantify its potency. Based on its structural motifs, potential targets include cyclooxygenases (COX-1/COX-2), 5-lipoxygenase (5-LOX), or various protein kinases.[2][4][6]

Protocol 1: Determination of IC₅₀ using a Biochemical Assay

This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's potency.

Expert Rationale: The choice of substrate concentration is critical. Using a substrate concentration at or below its Michaelis-Menten constant (Kₘ) increases the assay's sensitivity to competitive inhibitors, which are often a desired starting point for drug discovery.[7]

Materials:

  • Target Enzyme (e.g., human recombinant COX-2)

  • Substrate (e.g., Arachidonic Acid for COX-2)

  • Assay Buffer (specific to the enzyme)

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (Test Compound)

  • Positive Control Inhibitor (e.g., Celecoxib for COX-2)

  • DMSO (for compound dilution)

  • 96-well or 384-well microplates (black or white, depending on detection method)

  • Plate reader (Fluorometric, Luminescent, or Spectrophotometric)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Perform a serial dilution series of the compound stock in DMSO. A common approach is an 11-point, 3-fold dilution series to cover a wide concentration range.

    • Dilute this DMSO series into the assay buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay wells is low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

  • Assay Setup:

    • Add a small volume (e.g., 2-5 µL) of the diluted compounds to the microplate wells.

    • Include control wells:

      • Negative Control (100% Activity): Add vehicle (e.g., 1% DMSO in buffer) instead of the compound.

      • Positive Control (0% Activity): Add a saturating concentration of the known inhibitor.

      • Blank (Background): Add buffer without the enzyme.

  • Enzyme Addition:

    • Dilute the enzyme to its optimal working concentration in cold assay buffer.

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate for a predetermined time (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare the substrate solution in assay buffer at a concentration equal to its Kₘ.

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection and Data Acquisition:

    • Immediately place the plate in the reader and measure the signal (e.g., fluorescence) over time (kinetic read) or after a fixed endpoint (e.g., 30 minutes). The rate of product formation should be linear with respect to time.[8]

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data by setting the average of the negative control wells to 100% activity and the positive control wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[7]

Example Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
10098.2 ± 2.1
33.395.1 ± 3.5
11.188.7 ± 4.0
3.775.3 ± 5.2
1.252.1 ± 4.8
0.428.9 ± 3.9
0.1410.5 ± 2.5
0.052.1 ± 1.8

Phase 2 Protocols: Elucidating the Mechanism

Once a compound demonstrates potent inhibition (e.g., IC₅₀ < 10 µM), the next step is to understand how it inhibits the enzyme. This involves determining the inhibition modality (e.g., competitive, non-competitive) and directly measuring its binding to the target.

G Start Potent Inhibitor (Known IC50) VarySubstrate Perform IC50 Assays at Varying Substrate Concentrations (e.g., 1x, 2x, 5x, 10x Km) Start->VarySubstrate AnalyzeIC50 Analyze Shift in IC50 Value VarySubstrate->AnalyzeIC50 Competitive Result: Competitive IC50 increases with [Substrate] AnalyzeIC50->Competitive IC50 increases NonCompetitive Result: Non-competitive IC50 is unchanged AnalyzeIC50->NonCompetitive No change Uncompetitive Result: Uncompetitive IC50 decreases with [Substrate] AnalyzeIC50->Uncompetitive IC50 decreases

Caption: Logic diagram for determining the mechanism of inhibition.

Protocol 2: Mechanism of Action (MoA) Studies via Enzyme Kinetics

Expert Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, one can resolve the mode of inhibition. For example, a competitive inhibitor's apparent potency (IC₅₀) will decrease as the substrate concentration increases because both molecules are competing for the same active site.[8] This is a classic and robust method for mechanistic studies.

Methodology:

  • This experiment follows the same setup as the IC₅₀ determination (Protocol 1).

  • The key difference is that the entire 11-point dose-response curve for the inhibitor is repeated at multiple fixed concentrations of the substrate. Recommended substrate concentrations are 1x Kₘ, 2x Kₘ, 5x Kₘ, and 10x Kₘ.

  • Calculate the IC₅₀ value for each substrate concentration.

  • Data Interpretation:

    • Competitive Inhibition: The calculated IC₅₀ value increases as substrate concentration increases.

    • Non-competitive Inhibition: The IC₅₀ value remains constant regardless of substrate concentration.

    • Uncompetitive Inhibition: The IC₅₀ value decreases as substrate concentration increases.

  • (Optional) For a more detailed analysis, measure initial reaction velocities across a matrix of substrate and inhibitor concentrations and fit the data globally. Plotting the data in a double-reciprocal format (Lineweaver-Burk plot) can also help visualize the inhibition mechanism.[9]

Protocol 3: Direct Binding Analysis using Surface Plasmon Resonance (SPR)

Expert Rationale: Biochemical assays measure the effect of a compound on enzyme activity, but they do not prove direct binding. SPR is a label-free biophysical technique that provides definitive evidence of a direct interaction and delivers valuable kinetic data (association and dissociation rates).[10] A long residence time (slow dissociation rate, k_off) is often correlated with better drug efficacy in vivo.[10]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor Chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified, high-concentration target enzyme

  • Test compound

  • SPR running buffer (e.g., HBS-EP+)

Step-by-Step Methodology:

  • Enzyme Immobilization:

    • The target enzyme is covalently attached to the sensor chip surface, typically via amine coupling. One flow cell on the chip should be prepared as a reference surface (activated and blocked without enzyme) to subtract non-specific binding signals.

  • Binding Analysis:

    • A dilution series of the test compound (the "analyte") is prepared in running buffer. It is crucial to include a "zero concentration" sample (just buffer) for double referencing.

    • The analyte solutions are injected sequentially over both the enzyme-coupled surface and the reference surface.

    • The instrument measures the change in refractive index upon binding in real-time, generating a sensorgram (Response Units vs. Time).

  • Data Processing and Analysis:

    • The reference surface data is subtracted from the active surface data to correct for bulk refractive index changes and non-specific binding. The "zero concentration" injection is also subtracted.

    • The resulting sensorgrams show two phases: an association phase (k_on) during injection and a dissociation phase (k_off) during the buffer wash.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k_on and k_off).

    • The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Expert Rationale: ITC directly measures the heat released or absorbed during a binding event.[11] This provides the complete thermodynamic profile of the interaction (ΔH, ΔS), which complements the kinetic data from SPR. It is considered the gold standard for confirming binding affinity and stoichiometry in solution without labels or immobilization.[12][13]

Methodology:

  • Sample Preparation:

    • Dialyze the purified enzyme and dissolve the test compound in the exact same buffer to minimize heats of dilution. Degas all solutions.

    • Place the enzyme solution in the ITC sample cell.

    • Load a concentrated solution of the test compound into the titration syringe.

  • Titration:

    • The instrument injects small aliquots of the compound into the enzyme solution at a constant temperature.

    • The ITC measures the tiny temperature difference between the sample cell and a reference cell, and the power required to maintain zero temperature difference is recorded.

  • Data Analysis:

    • Each injection produces a heat-flow peak. Integrating these peaks yields the heat change per injection.

    • Plotting the heat change (kcal/mol) against the molar ratio of ligand to protein generates a binding isotherm.

    • Fitting this curve to a binding model yields the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Summary of Biophysical Parameters:

ParameterTechniqueInformation Provided
K_D SPR, ITCBinding Affinity: How tightly the compound binds to the target.
k_on (k_a) SPRAssociation Rate: How quickly the compound binds.
k_off (k_d) SPRDissociation Rate / Residence Time: How long the compound stays bound.
n ITCStoichiometry: The molar ratio of compound to enzyme in the complex.
ΔH ITCEnthalpy: The heat change from making/breaking bonds upon binding.
ΔS ITCEntropy: The change in disorder of the system upon binding.

Phase 3 Protocols: Validation in a Cellular Context

Positive results from in vitro and biophysical assays are promising, but activity must be confirmed in a more physiologically relevant environment. Cell-based assays are critical for understanding if the compound can cross the cell membrane, engage its target, and produce a desired biological effect.[14][15]

Protocol 5: Cell-Based Target Engagement Assay

Expert Rationale: This protocol aims to confirm that the inhibitor affects the enzyme's activity within a living cell. The specific readout depends on the enzyme target. For a kinase, one might measure the phosphorylation of a downstream substrate via Western Blot or ELISA. For COX-2, one could measure the production of prostaglandin E2 (PGE₂) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

General Methodology (Example for COX-2):

  • Cell Culture:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) in appropriate media. Seed the cells in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a dose-response series of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one for 1-2 hours prior to stimulation.

  • Cellular Stimulation:

    • Induce the pathway of interest. For COX-2, stimulate the cells with LPS (1 µg/mL) for a set period (e.g., 18-24 hours) to induce COX-2 expression and subsequent PGE₂ production.

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of the downstream biomarker (e.g., PGE₂) using a commercially available ELISA kit.

  • Data Analysis:

    • Normalize the data and plot the percent inhibition of biomarker production versus inhibitor concentration.

    • Calculate the cellular IC₅₀ (sometimes referred to as EC₅₀) using a four-parameter logistic fit. This value can be compared to the biochemical IC₅₀ to assess cell permeability and potential off-target effects.

Conclusion and Future Directions

This document outlines a rigorous, multi-stage strategy for the comprehensive evaluation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one as a novel enzyme inhibitor. By progressing through biochemical potency determination, mechanistic and biophysical validation, and finally, cellular activity assays, researchers can build a high-confidence data package. A positive outcome from this workflow—demonstrating potent, on-target, and cell-active inhibition—would establish this compound as a valuable lead for further preclinical development, including selectivity profiling against a broad panel of enzymes and subsequent optimization through medicinal chemistry.

References

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NIH Bookshelf. [Link]

  • Amsbio. Enzyme Activity Assays. Amsbio. [Link]

  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

  • ResearchGate. (N.D.). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate. [Link]

  • National Center for Biotechnology Information. (N.D.). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. NIH. [Link]

  • Ríos, J. L., & Francenia Santos-Sánchez, N. (N.D.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (N.D.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. NIH. [Link]

  • National Center for Biotechnology Information. (2019). Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. NIH. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NIH Bookshelf. [Link]

  • TA Instruments. (N.D.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Google Patents. (N.D.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
  • MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • PubMed. (N.D.). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • Journal of the American Chemical Society. (N.D.). Enzymatic Control over Reactive Intermediates Enables Direct Oxidation of Alkenes to Carbonyls by a P450 Iron-Oxo Species. JACS. [Link]

  • PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. [Link]

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  • National Center for Biotechnology Information. (N.D.). Enzymatic reactions towards aldehydes: An overview. NIH. [Link]

  • ResearchGate. (2025). Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions. ResearchGate. [Link]

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  • MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. MDPI. [Link]

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Method

Application Notes and Protocols for Cell-based Assays Involving 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities for therapeutic potential is a cornerstone of progress. The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one represents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities for therapeutic potential is a cornerstone of progress. The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one represents a unique chemical scaffold, integrating a phenoxy ring system with a butanone core. While direct biological activities of this specific molecule are not yet extensively documented, its structural motifs are present in a variety of biologically active compounds. Derivatives of phenoxyacetic acid are known to act as selective COX-2 inhibitors, exerting anti-inflammatory effects[1]. Similarly, phenoxazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties[2]. Furthermore, other butan-2-one derivatives have been shown to possess anti-inflammatory and cytotoxic activities[3][4].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activities of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. We present a series of detailed protocols for cell-based assays designed to elucidate its potential cytotoxic and anti-inflammatory effects. The experimental design and rationale are grounded in the known activities of structurally related molecules, providing a logical and scientifically rigorous framework for its initial biological characterization.

Proposed Screening Strategy and Rationale

Given the structural similarities to compounds with known anti-inflammatory and cytotoxic properties, a tiered screening approach is recommended. This strategy begins with broad assessments of cytotoxicity and cell viability, followed by more specific assays to investigate potential anti-inflammatory mechanisms.

Diagram: Proposed Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays (Anti-inflammatory) cluster_2 Tier 3: Apoptosis & Cell Cycle Analysis A Compound Preparation & Solubilization B Cell Line Selection (e.g., RAW 264.7, HepG2, A549) A->B C Cytotoxicity/Cell Viability Assay (MTT or CellTiter-Glo®) B->C D Determine IC50/CC50 Values C->D E LPS-stimulated RAW 264.7 Macrophages D->E If cytotoxic at high conc., test at non-toxic conc. I Annexin V/PI Staining for Apoptosis (Flow Cytometry) D->I If potent cytotoxicity observed F Nitric Oxide (NO) Production Assay (Griess Reagent) E->F G Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) E->G H COX-2 Expression Analysis (Western Blot or qPCR) E->H J Caspase-3/7 Activity Assay I->J K Cell Cycle Analysis (Propidium Iodide Staining) I->K

Caption: A tiered approach for the biological characterization of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

PART 1: Cytotoxicity and Cell Viability Assays

The initial assessment of any novel compound involves determining its effect on cell viability. This is crucial for identifying a therapeutic window and for distinguishing between targeted anti-proliferative effects and non-specific cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (stock solution in DMSO)

  • Human cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma)

  • RAW 264.7 murine macrophage cell line

  • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Lines HepG2, A549, RAW 264.7
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 - 100 µM (example range)
Incubation Time 24, 48, 72 hours
Endpoint Absorbance at 570 nm

PART 2: Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Compounds with anti-inflammatory properties are of significant therapeutic interest. The following protocols are designed to assess the potential of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to modulate inflammatory responses in vitro.

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

Materials:

  • RAW 264.7 murine macrophage cell line

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

  • LPS (from E. coli)

  • Griess Reagent System (Promega or equivalent)

  • DMEM culture medium

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS alone) and a negative control (untreated cells).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Their inhibition is a hallmark of many anti-inflammatory drugs.

Materials:

  • Cell culture supernatants from the NO production assay (or a parallel experiment)

  • ELISA kits for mouse TNF-α and IL-6 (R&D Systems, eBioscience, or equivalent)

  • 96-well ELISA plates

  • Wash buffer

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Coating: Coat the ELISA plate with the capture antibody overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample Incubation: Add the cell culture supernatants to the wells and incubate.

  • Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin).

  • Substrate Addition: Add the TMB substrate and incubate until a color develops.

  • Stopping the Reaction: Add the stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Diagram: Hypothetical Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS induces transcription of COX2 COX2 Nucleus->COX2 induces transcription of TNFa TNFa Nucleus->TNFa induces transcription of IL6 IL6 Nucleus->IL6 induces transcription of Compound 3-[4-(4-Methylphenyl) phenoxy]butan-2-one Compound->IKK potential inhibition? Compound->NFkB potential inhibition?

Caption: Potential mechanism of action for anti-inflammatory effects.

PART 3: Apoptosis Induction Assays

Should 3-[4-(4-Methylphenyl)phenoxy]butan-2-one exhibit significant cytotoxicity against cancer cell lines, it is important to determine if this is due to the induction of apoptosis (programmed cell death), a desirable trait for anti-cancer agents.

Protocol 4: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the IC₅₀ concentration of the compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Parameter Description
Cell Line e.g., HepG2
Compound Conc. IC₅₀ value
Stains Annexin V-FITC and Propidium Iodide
Detection Method Flow Cytometry
Outputs Dot plot with four quadrants representing different cell populations

Troubleshooting and Considerations

  • Compound Solubility: Ensure complete solubilization of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in DMSO before preparing dilutions in culture medium to avoid precipitation.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%) to minimize solvent-induced artifacts.

  • Cell Health: Always use cells in the logarithmic growth phase and ensure high viability (>95%) before starting any experiment.

  • Controls: Appropriate positive and negative controls are essential for data interpretation. For anti-inflammatory assays, a known inhibitor (e.g., dexamethasone) can be included as a positive control.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological evaluation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By systematically assessing its effects on cell viability, inflammatory responses, and apoptosis, researchers can gain valuable insights into its potential therapeutic applications. The modular nature of this guide allows for adaptation based on initial findings, paving the way for more in-depth mechanistic studies.

References

  • Lin, W. -W., et al. (2022). Suppressive Effects of 4-(Phenylsulfanyl) Butan-2-One on CCL-1 Production via Histone Acetylation in Monocytes. International Journal of Molecular Sciences, 23(19), 11875. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. Available at: [Link]

  • Hussein, M. A., et al. (2021). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 26(23), 7338. Available at: [Link]

  • Singh, N., & Amir, M. (2021). Medicinal and Biological Significance of Phenoxazine Derivatives. Mini-Reviews in Medicinal Chemistry, 21(12), 1541-1555. Available at: [Link]

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  • Rao, A. S., et al. (2015). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]

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Application

Handling and storage guidelines for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An In-Depth Guide to the Safe Handling and Storage of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one For Researchers, Scientists, and Drug Development Professionals Disclaimer This document provides detailed application notes...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides detailed application notes and protocols for handling and storing 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. The information herein is synthesized from established safety guidelines for its constituent chemical functionalities—aromatic ethers and ketones—due to the absence of a specific, official Safety Data Sheet (SDS) for this compound. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel.

Introduction and Chemical Profile

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is an organic compound featuring a butanone core structure with a phenoxy group substituted at the 3-position. This phenoxy group is further substituted with a 4-methylphenyl (p-tolyl) group. Its structure suggests potential applications in organic synthesis and medicinal chemistry, possibly as an intermediate or a scaffold for more complex molecules.[1]

Chemical Structure:

Caption: Chemical structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₇H₁₈O₂PubChem
Molecular Weight 254.33 g/mol PubChem
IUPAC Name 3-[4-(4-methylphenyl)phenoxy]butan-2-onePubChem
CAS Number 91969-89-0PubChem
Physical Description Likely a solid or high-boiling point liquid at room temperature, based on its molecular weight and structure.Inferred

Hazard Identification and Risk Mitigation

Given the presence of both an ether and a ketone functional group, a dual-hazard consideration is paramount.

2.1. Ether-Related Hazards: Peroxide Formation

Ethers are known to form explosive peroxides upon exposure to air and light.[2][3] While the aromatic ether in this compound is generally more stable than aliphatic ethers, the potential for peroxide formation cannot be dismissed, especially under prolonged storage or exposure to catalysts.

Mitigation Strategy:

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Use amber glass or opaque containers and store in a dark place.[4][5]

  • Date and Monitor: Label containers with the date received and the date opened.[2][3] Regularly inspect for the formation of crystals or a viscous liquid, which may indicate peroxide formation. If peroxides are suspected, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[2]

2.2. Ketone-Related Hazards: Flammability and Reactivity

Ketones, particularly those with lower molecular weights, can be flammable.[6][7][8] While the high molecular weight of this compound may reduce its volatility, it should still be treated as a potential fire hazard.

Mitigation Strategy:

  • Ignition Source Control: Keep away from open flames, sparks, and hot surfaces.[7][9] Use non-sparking tools and explosion-proof electrical equipment where necessary.[6][9]

  • Grounding: For transfers of large quantities, ensure containers are properly grounded and bonded to prevent static discharge.[7][9]

2.3. General Health Hazards

Without specific toxicological data, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. Similar aromatic ketones and ethers can cause skin, eye, and respiratory tract irritation.[2][10]

Mitigation Strategy:

  • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is essential to minimize exposure.

Caption: Standard PPE and engineering controls for handling the compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.

  • Skin Protection: A flame-resistant lab coat should be worn over long-sleeved clothing and closed-toe shoes.[2] Use chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart if available). For extended work, consider changing gloves periodically as some chemicals can permeate them over time.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Storage and Handling Protocols

4.1. Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly sealed.

  • Affix a label with the date of receipt.

  • Log the compound into your chemical inventory.

4.2. Long-Term Storage Protocol

  • Location: Store in a dedicated, well-ventilated, cool, dry, and dark location.[4][10] A flammable safety cabinet is recommended.[5][11]

  • Temperature: Avoid high temperatures. Do not store above 30°C.[4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2][9]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[4][8] If the original container is not suitable for long-term storage, transfer the compound to a clean, dry, amber glass bottle with a tight-fitting cap, and purge with an inert gas before sealing.

4.3. Aliquoting and Weighing Protocol

  • Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Inert Environment (Recommended): If possible, perform the transfer in a glove box under an inert atmosphere to minimize air exposure.

  • Procedure in Fume Hood:

    • Place all necessary equipment (spatulas, weigh boats, new containers) inside the fume hood.

    • Carefully open the primary container.

    • Quickly and carefully weigh the desired amount of the compound. Avoid creating dust.

    • Transfer the aliquot to a pre-labeled secondary container.

    • Purge both the primary and new secondary containers with an inert gas before sealing tightly.

    • Update the label on the primary container with the date of opening.

  • Decontamination: Clean all equipment and the work surface thoroughly. Dispose of contaminated materials as hazardous waste.

Emergency Procedures

5.1. Spills

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

5.2. Exposure

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • University of Nebraska-Lincoln. (n.d.). Use of Ether. Environment, Health & Safety.
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  • Eagle Manufacturing. (n.d.). How to Handle and Store Ethyl Ether. Justrite.
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  • FooDB. (2010). Showing Compound 4-(4-Methylphenyl)-2-butanone (FDB015037).
  • Chemsrc. (n.d.). 3-(4-methylphenyl)butan-2-one | CAS#:59115-82-1.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone.
  • Chemos GmbH & Co. KG. (n.d.).

Sources

Method

Application Note: Solubility Profile of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in Common Laboratory Solvents

For: Researchers, scientists, and drug development professionals. Introduction 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is an organic compound characterized by a ketone functional group, an ether linkage, and two aromati...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is an organic compound characterized by a ketone functional group, an ether linkage, and two aromatic rings.[1] Its molecular structure suggests a significant degree of non-polarity, which has profound implications for its behavior in various solvent systems. Understanding the solubility of this compound is a critical first step in a wide array of research and development applications, including reaction chemistry, formulation development, and analytical method development. This document provides a comprehensive guide to determining the solubility of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in a range of common laboratory solvents, underpinned by the fundamental principles of chemical interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[2][3] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Molecular Structure Analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one:

  • Polar Features: The presence of a ketone (C=O) group and an ether (C-O-C) linkage introduces polarity to the molecule. The oxygen atoms in these groups can act as hydrogen bond acceptors.[4][5]

  • Non-Polar Features: The molecule is dominated by a large, non-polar hydrocarbon backbone, including two phenyl rings. This extensive non-polar surface area will favor solubility in non-polar solvents.

Based on this structure, it is anticipated that 3-[4-(4-Methylphenyl)phenoxy]butan-2-one will exhibit poor solubility in highly polar protic solvents like water and increasing solubility in solvents of intermediate to low polarity.

Materials and Methods

Reagents and Solvents
  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (≥98% purity)

  • Deionized Water

  • Ethanol (ACS grade)

  • Methanol (ACS grade)

  • Acetone (ACS grade)

  • Dichloromethane (DCM) (ACS grade)

  • Dimethyl Sulfoxide (DMSO) (ACS grade)

  • n-Hexane (ACS grade)

Equipment
  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Calibrated pipettes

  • Glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

Experimental Protocol: Determination of Solubility

This protocol outlines a method for the qualitative and semi-quantitative determination of solubility.

Workflow for Solubility Assessment

Caption: Workflow for solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10 mg of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one into a glass vial.

  • Initial Solvent Addition: Add 1.0 mL of the selected solvent to the vial.

  • Mixing: Cap the vial and vortex for 2 minutes at room temperature.

  • Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "freely soluble" in that solvent.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add the same solvent in 0.5 mL increments, vortexing for 2 minutes after each addition, until the solid dissolves or a total of 5.0 mL has been added.

  • Heating (Optional): For compounds that remain insoluble at room temperature, the vial can be gently warmed in a water bath to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

  • Data Recording: Record the volume of solvent required to dissolve the compound. If the compound does not dissolve in 5.0 mL, it is classified as "sparingly soluble" or "insoluble."

Predicted Solubility Profile and Data Presentation

The expected solubility of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is summarized in the table below. The predictions are based on the "like dissolves like" principle and the known properties of the solvents.

SolventSolvent TypePolarity IndexPredicted SolubilityRationale
Water Polar Protic9.0InsolubleThe large non-polar structure of the compound overcomes the polarity of the ketone and ether groups.
Methanol Polar Protic6.6Sparingly SolubleThe hydroxyl group can interact with the solute, but the overall polarity is high.
Ethanol Polar Protic5.2SolubleLower polarity than methanol allows for better interaction with the non-polar regions of the solute.
Acetone Polar Aprotic5.1Freely SolubleThe ketone group of acetone has similar polarity to the solute's ketone, facilitating dissolution.
Dichloromethane Non-Polar3.1Freely SolubleAn effective solvent for many organic compounds with mixed polarity.
DMSO Polar Aprotic7.2SolubleA strong polar aprotic solvent capable of dissolving a wide range of substances.
n-Hexane Non-Polar0.0Sparingly SolubleWhile non-polar, the presence of polar functional groups in the solute may limit solubility.

Discussion and Conclusion

The solubility profile of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is dictated by its predominantly non-polar character, stemming from its two aromatic rings and hydrocarbon chain. While the ketone and ether functionalities provide some polar character, they are insufficient to render the molecule soluble in highly polar solvents like water.[6][7] The compound is expected to be most soluble in solvents of intermediate polarity, such as acetone and dichloromethane, which can effectively solvate both the polar and non-polar regions of the molecule. This predicted solubility profile provides a crucial starting point for researchers in selecting appropriate solvent systems for synthesis, purification, and formulation of this and structurally related compounds. The experimental protocol provided herein offers a straightforward and reliable method for confirming these predictions in a laboratory setting.[8]

References

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

  • Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.
  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. PMC. [Link]

  • FooDB. (2010). Showing Compound 4-(3,4-Methylenedioxyphenyl)-2-butanone (FDB021444). [Link]

  • American Chemical Society. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Methylphenoxy)butan-2-one. PubChem. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening with 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, as a potential modulator of inflammatory signaling path...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, as a potential modulator of inflammatory signaling pathways. While the specific biological target of this compound is currently under investigation, its structural motifs suggest potential interaction with key enzymatic regulators of inflammation. Herein, we propose a hypothetical yet scientifically plausible target, "InflammoKinase-1" (IK-1), a serine/threonine kinase implicated in pro-inflammatory cytokine production. We present a robust fluorescence polarization-based HTS assay designed to identify and characterize inhibitors of IK-1. This guide offers detailed protocols for assay development, validation, and execution, along with data analysis workflows, tailored for researchers in drug discovery and chemical biology.

Introduction: The Rationale for Screening 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Chronic inflammatory diseases represent a significant global health burden, necessitating the discovery of novel therapeutic agents. Key signaling nodes within inflammatory pathways, such as protein kinases, are critical for the propagation of inflammatory responses and have emerged as promising drug targets. The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one possesses a unique chemical architecture that suggests its potential as a modulator of such pathways. The phenoxy ether linkage and the butan-2-one moiety are present in various biologically active molecules.

For the purposes of this application note, we will consider the hypothetical target, InflammoKinase-1 (IK-1). Dysregulation of IK-1 activity is postulated to be a central event in the pathogenesis of certain inflammatory disorders. Therefore, the identification of small molecule inhibitors of IK-1 is of significant therapeutic interest. This document will guide the user through a high-throughput screening campaign to assess the inhibitory potential of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one and other chemical entities against IK-1.

The Screening Strategy: Fluorescence Polarization for Kinase Inhibition

To identify inhibitors of IK-1, a fluorescence polarization (FP) assay is proposed.[1] FP is a homogeneous assay format well-suited for HTS due to its simplicity, sensitivity, and robustness.[1] The principle of this assay relies on the change in the apparent molecular weight of a fluorescently labeled tracer molecule upon binding to a larger protein.

In our proposed IK-1 FP assay, a fluorescently labeled peptide substrate and a phosphospecific antibody that binds to the phosphorylated peptide are utilized. When the kinase phosphorylates the peptide, the antibody binds to it, forming a large complex. This results in a high FP signal. In the presence of an IK-1 inhibitor, the peptide remains unphosphorylated, the antibody does not bind, and the small, rapidly tumbling fluorescent peptide yields a low FP signal.

Hypothetical Signaling Pathway of InflammoKinase-1 (IK-1)

IK1_Pathway cluster_upstream Upstream Activation cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Cell Surface Receptor Cytokine->Receptor binds Adaptor Adaptor Proteins Receptor->Adaptor recruits IKK IKK Complex Adaptor->IKK activates IK1 InflammoKinase-1 (IK-1) (Target of Screening) IKK->IK1 phosphorylates & activates TranscriptionFactor Transcription Factor (e.g., NF-κB) IK1->TranscriptionFactor phosphorylates & activates nuclear translocation GeneExpression Pro-inflammatory Gene Expression TranscriptionFactor->GeneExpression induces Compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Compound->IK1 inhibits

Caption: Hypothetical signaling cascade involving InflammoKinase-1 (IK-1).

Materials and Reagents

ReagentSupplierCatalog NumberStorage
3-[4-(4-Methylphenyl)phenoxy]butan-2-oneIn-house/CustomN/A-20°C, desiccated
Recombinant Human InflammoKinase-1 (IK-1)Hypothetical VendorHIK-101-80°C
IK-1 Fluorescent Peptide Substrate (IK-1tide-F)Hypothetical VendorHFP-202-20°C, protect from light
Anti-phospho-IK-1tide AntibodyHypothetical VendorAPA-3034°C
ATP (Adenosine 5'-triphosphate)Major SupplierA7699-20°C
Kinase Buffer (5X)Major SupplierV60314°C
DMSO (Dimethyl sulfoxide), ACS GradeMajor SupplierD2650Room Temperature
384-well, low-volume, black platesMajor Supplier3573Room Temperature

Experimental Protocols

Assay Development and Optimization

Prior to initiating the HTS, it is crucial to optimize assay parameters to ensure a robust and sensitive screen.[2][3]

4.1.1. Enzyme Titration: To determine the optimal concentration of IK-1, a titration is performed.

  • Prepare serial dilutions of IK-1 in 1X Kinase Buffer.

  • Add a fixed, excess concentration of ATP and IK-1tide-F to all wells.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Add the anti-phospho-IK-1tide antibody.

  • Incubate for 30 minutes to allow for antibody binding.

  • Measure fluorescence polarization.

  • The optimal IK-1 concentration should be the EC80 (the concentration that gives 80% of the maximal signal), balancing signal strength with reagent consumption.

4.1.2. ATP Km Determination: The concentration of ATP should be at or near the Michaelis constant (Km) for IK-1 to ensure that both ATP-competitive and non-ATP-competitive inhibitors can be identified.

  • Use the optimal IK-1 concentration determined above.

  • Perform the kinase reaction with varying concentrations of ATP.

  • Measure the initial reaction rates.

  • Plot the reaction velocity against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.

4.1.3. Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[4]

  • Prepare 16 wells with positive controls (IK-1, ATP, IK-1tide-F, no inhibitor).

  • Prepare 16 wells with negative controls (IK-1, IK-1tide-F, no ATP, no inhibitor).

  • Perform the assay as described.

  • Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

  • An assay is considered robust for HTS if the Z'-factor is ≥ 0.5.[5]

HTS Workflow for IK-1 Inhibition

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dispense Compound (3-[4-(4-Methylphenyl)phenoxy]butan-2-one) and Controls to 384-well plate Enzyme_Add Add IK-1 Enzyme Compound->Enzyme_Add Incubate_1 Incubate (15 min) (Compound-Enzyme Pre-incubation) Enzyme_Add->Incubate_1 Substrate_Add Add ATP/IK-1tide-F Mix (Initiate Reaction) Incubate_1->Substrate_Add Incubate_2 Incubate (60 min) (Kinase Reaction) Substrate_Add->Incubate_2 Stop_Add Add Anti-phospho-IK-1tide Antibody (Stop Reaction) Incubate_2->Stop_Add Incubate_3 Incubate (30 min) (Antibody Binding) Stop_Add->Incubate_3 Read_Plate Read Fluorescence Polarization Incubate_3->Read_Plate Data_QC Quality Control (Z'-factor) Read_Plate->Data_QC Hit_ID Hit Identification (% Inhibition) Data_QC->Hit_ID

Caption: High-throughput screening workflow for identifying IK-1 inhibitors.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (from a 10 mM DMSO stock) into the appropriate wells for a final concentration of 25 µM.

    • Dispense 50 nL of DMSO into control wells (positive and negative).

    • Dispense 50 nL of a known IK-1 inhibitor (e.g., Staurosporine) into positive inhibition control wells.

  • Enzyme Addition:

    • Prepare a solution of IK-1 in 1X Kinase Buffer.

    • Dispense 10 µL of the IK-1 solution into all wells except the negative control wells (add 10 µL of buffer only to these).

    • Centrifuge the plates briefly (1 min at 1000 rpm).

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X solution of ATP and IK-1tide-F in 1X Kinase Buffer.

    • Dispense 10 µL of this solution into all wells to initiate the kinase reaction.

    • Centrifuge the plates briefly.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of the anti-phospho-IK-1tide antibody in 1X Kinase Buffer containing 20 mM EDTA (to stop the kinase reaction).

    • Dispense 10 µL of the antibody solution into all wells.

    • Centrifuge the plates briefly.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on a fluorescence polarization-capable plate reader (e.g., PHERAstar FSX, Tecan Spark) with appropriate excitation and emission filters for the fluorophore on IK-1tide-F.

Data Analysis and Hit Confirmation

5.1. Primary Data Analysis:

  • Normalization: The raw FP data (in milli-polarization units, mP) is normalized to percent inhibition using the following formula: % Inhibition = 100 * (1 - (mPcompound - mPneg_ctrl) / (mPpos_ctrl - mPneg_ctrl)) where:

    • mPcompound is the signal from the test well.

    • mPpos_ctrl is the average signal from the positive control wells (0% inhibition).

    • mPneg_ctrl is the average signal from the negative control wells (100% inhibition).

  • Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically >50% or three standard deviations above the mean of the sample field.

5.2. Hit Confirmation and Follow-up:

  • Re-testing: Primary hits should be re-tested in the same assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically 8-12 points) to determine their potency (IC50).

  • Orthogonal Assays: To eliminate false positives due to assay artifacts, hits should be validated in an independent, secondary assay.[6][7] A suitable orthogonal assay could be a luminescence-based ATP depletion assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining after the kinase reaction.[8][9][10]

  • Mechanism of Action Studies: Further studies, such as ATP competition assays, can elucidate whether the compound is an ATP-competitive inhibitor.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one as a potential inhibitor of the hypothetical kinase, IK-1. The fluorescence polarization assay is a reliable and efficient method for primary screening, and the proposed follow-up studies are essential for hit validation and characterization. This systematic approach will enable researchers to effectively assess the therapeutic potential of this and other novel chemical entities in the context of inflammation and other kinase-driven diseases.

References

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  • Cali, J. J., et al. (2016). Understanding Luminescence Based Screens. In Assay Guidance Manual. Royal Society of Chemistry. [Link]

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  • Robers, M. B., et al. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS Discovery. [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • de la Torre, B. G., & Jiménez, M. A. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery. [Link]

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  • Iversen, P. W., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

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Method

Application Notes &amp; Protocols for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one: A Novel Chemical Probe for Investigating Protein-Protein Interactions

Abstract Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a multitude of diseases.[1][2] The development of small molecule chemical probes to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a multitude of diseases.[1][2] The development of small molecule chemical probes to modulate and study these interactions provides a powerful tool for elucidating complex biological networks and identifying novel therapeutic targets.[1][3] This document provides detailed application notes and protocols for the use of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one , a novel chemical probe designed for the investigation of PPIs. This probe incorporates a ketone moiety, which can act as a reversible covalent warhead, potentially increasing potency and target residence time.[4][5][6] The biphenyl-like core structure is designed to mimic key recognition motifs at PPI interfaces.

Introduction and Scientific Background

1.1. The Challenge of Targeting Protein-Protein Interactions

Historically, PPIs have been considered challenging targets for small molecule intervention due to their large, flat, and often featureless interaction surfaces. However, the discovery of "hot spots" – small clusters of residues that contribute disproportionately to the binding energy – has opened avenues for the design of small molecule modulators.[1] Chemical probes are indispensable tools for studying the dynamic nature of PPIs in a cellular context, offering temporal and spatial control that is not easily achieved with genetic methods.[1][7]

1.2. Probe Rationale and Design

3-[4-(4-Methylphenyl)phenoxy]butan-2-one was designed based on two key principles:

  • Structural Mimicry: The 4-(4-methylphenyl)phenoxy group provides a rigid, hydrophobic scaffold that can mimic the side chains of key amino acids (e.g., phenylalanine, tyrosine) often found at the core of PPI interfaces.

  • Reversible Covalent Engagement: The butan-2-one moiety serves as a mild electrophile. It is hypothesized to form a reversible imine (Schiff base) with the ε-amino group of a lysine residue located within or near the target binding pocket. This reversible covalent interaction can enhance binding affinity and provide a prolonged target engagement profile compared to purely non-covalent inhibitors, while mitigating the risk of permanent off-target modifications associated with irreversible covalent inhibitors.[4][5]

1.3. Hypothesized Mechanism of Action

We hypothesize that 3-[4-(4-Methylphenyl)phenoxy]butan-2-one acts as a competitive inhibitor of a specific PPI. The probe first binds non-covalently to the target protein, driven by hydrophobic and potential π-stacking interactions of its biphenyl-like core. This initial binding event positions the ketone electrophile in close proximity to a nucleophilic lysine residue, facilitating the formation of a reversible covalent imine bond. This covalent engagement effectively blocks the binding surface and prevents the association of the natural protein partner.

Mechanism_of_Action cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Reversible Covalent Adduct Formation cluster_2 Step 3: Inhibition of PPI Probe 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Target_Protein Target Protein (with Lysine residue) Probe->Target_Protein Hydrophobic Interactions Reversible_Complex Reversible Imine Complex (Probe-Lysine Adduct) Target_Protein->Reversible_Complex Imine Formation (Reversible) Inhibited_Complex PPI Blocked Reversible_Complex->Inhibited_Complex Partner_Protein Partner Protein Partner_Protein->Inhibited_Complex Binding Prevented FP_Workflow Start Start: Prepare Reagents Dilute_Probe Prepare Serial Dilution of Probe Start->Dilute_Probe Add_Probe Add 10 µL Probe to 384-well Plate Dilute_Probe->Add_Probe Add_Protein_Tracer Add 10 µL of 2X Target Protein + Fluorescent Tracer Mix Add_Probe->Add_Protein_Tracer Incubate Incubate at RT for 1 hour Add_Protein_Tracer->Incubate Read_Plate Measure Fluorescence Polarization Incubate->Read_Plate Analyze Analyze Data: Plot and Fit to Determine IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the Fluorescence Polarization (FP) target engagement assay.

3.2. Protocol 2: Cellular Target Engagement using Co-Immunoprecipitation (Co-IP)

This protocol assesses the ability of the probe to disrupt a specific PPI within a cellular context. [2] Materials:

  • Cell line endogenously or exogenously expressing the target protein and its binding partner.

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

  • Antibody against the target protein for immunoprecipitation.

  • Antibody against the binding partner for Western blot detection.

  • Protein A/G magnetic beads.

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a specified time (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold Lysis Buffer.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the binding partner.

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Analyze the band intensity to quantify the amount of co-immunoprecipitated binding partner. A decrease in the band intensity in probe-treated samples compared to the control indicates disruption of the PPI.

3.3. Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Cell line of interest.

  • PBS (Phosphate-Buffered Saline).

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

  • PCR tubes.

  • Thermocycler.

  • Equipment for protein extraction and Western blotting.

Procedure:

  • Cell Treatment:

    • Treat intact cells in suspension or adherent cells with the probe at a desired concentration (e.g., 10 µM) or DMSO (vehicle control) for 1 hour at 37°C.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature by Western blot or SDS-PAGE with Coomassie staining.

    • Plot the band intensity (soluble protein) against temperature for both the vehicle- and probe-treated samples.

    • A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.

Troubleshooting and Best Practices

  • Solubility Issues: If precipitation of the probe is observed in aqueous buffers, consider preparing working solutions from the DMSO stock immediately before use and ensure the final DMSO concentration is consistent across all samples (typically ≤0.5%).

  • Off-Target Effects: As with any chemical probe, it is crucial to include appropriate controls. A structurally similar but inactive analog of the probe (a negative control) should be used, if available, to differentiate on-target from off-target effects.

  • Covalent Reactivity: To confirm the formation of a reversible covalent bond, mass spectrometry analysis of the purified target protein incubated with the probe can be performed. An increase in mass corresponding to the probe would indicate covalent modification.

Conclusion

3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a novel chemical probe designed to investigate and modulate protein-protein interactions. Its unique design, combining a PPI-mimicking scaffold with a reversible covalent ketone warhead, offers a promising tool for chemical biology and drug discovery. The protocols outlined in this document provide a framework for its application in both in vitro and cellular systems to validate target engagement and elucidate biological function.

References

  • Vertex AI Search. (2024). Chemical Probes forAnalyzing Protein-Protein Interactions in Signal Transduction Pathways - Research and Reviews.
  • Wiley Online Library. (n.d.). Chemical and Biological Strategies for Profiling Protein‐Protein Interactions in Living Cells.
  • Hilaris Publisher. (2023). Probing Protein-Protein Interactions: Revolutionary Chemical Biology Techniques for Revealing Molecular Insights.
  • PubMed. (2025). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies.
  • ACS Publications. (2020). Nanomolar Protein–Protein Interaction Monitoring with a Label-Free Protein-Probe Technique. Analytical Chemistry.
  • National Institutes of Health. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
  • Columbia University. (n.d.). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • PubMed. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Application Notes and Protocols for the Quantification of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in Biological Samples

Abstract This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a novel biphenyl ether ketone, in key biological ma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a novel biphenyl ether ketone, in key biological matrices: human plasma, urine, and rodent tissue homogenate. Recognizing the critical need for robust and reliable bioanalytical data in drug development, this document outlines two primary methodologies: a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. Each protocol is presented with a focus on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies.

Introduction: The Imperative for Precise Quantification

The journey of a therapeutic candidate from discovery to clinical application is underpinned by a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Central to this understanding is the ability to accurately quantify the compound and its metabolites in complex biological samples. 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a compound of interest in contemporary drug discovery, necessitates the development of validated, sensitive, and specific analytical methods to support its progression through preclinical and clinical development.

The complex nature of biological matrices, which are rich in proteins, lipids, salts, and other endogenous components, presents a significant challenge to accurate quantification. These matrix components can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, or co-eluting peaks in chromatography.[1] Therefore, the selection and optimization of sample preparation techniques are as critical as the final analytical measurement.

This document provides a detailed exposition of two orthogonal analytical approaches for the quantification of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. The primary recommended method, UPLC-MS/MS, offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.[2] A complementary GC-MS method is also detailed, providing a valuable alternative, particularly for confirmation of results or in laboratories where GC-MS is the primary analytical platform.

All methodologies presented herein are designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring the generation of reliable and reproducible data suitable for regulatory submission.[3][4]

Physicochemical Properties of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (Predicted)

A foundational understanding of the analyte's physicochemical properties is paramount for the rational design of extraction and chromatographic methods. As experimental data for this specific molecule is not publicly available, the following properties are predicted based on its chemical structure:

PropertyPredicted Value/CharacteristicImplication for Method Development
Molecular Weight ~254.32 g/mol Suitable for both LC-MS and GC-MS analysis.
LogP (Octanol-Water Partition Coefficient) High (Predicted > 4)Indicates high lipophilicity. Favors extraction with organic solvents and retention on reversed-phase chromatography columns.
pKa NeutralThe absence of ionizable groups simplifies extraction, as pH adjustment will not significantly alter its charge state.
Volatility ModerateSufficiently volatile for GC-MS analysis, potentially after derivatization to improve thermal stability and chromatographic behavior.
Hydrogen Bond Donors/Acceptors 1 Acceptor (ketone), 1 Acceptor (ether)Limited hydrogen bonding potential, influencing solvent selection for extraction and mobile phase composition.

Recommended Analytical Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the preferred method for the quantification of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in biological matrices due to its high sensitivity, specificity, and throughput.[5][6]

Principle of the Method

The UPLC-MS/MS method involves a three-stage process:

  • Sample Preparation: Isolation of the analyte from the biological matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of the analyte from remaining matrix components on a UPLC column.

  • Mass Spectrometric Detection: Ionization of the analyte and detection of specific precursor and product ion transitions, providing a high degree of certainty in identification and quantification.

The use of a stable isotope-labeled internal standard (SIL-IS), such as 3-[4-(4-Methylphenyl)phenoxy]butan-2-one-d7, is strongly recommended to compensate for variability in sample processing and matrix effects.[7]

Sample Preparation: A Comparative Approach

The choice of sample preparation technique is matrix-dependent and critical for achieving accurate and precise results.[8]

For plasma samples, protein precipitation is a rapid and effective method for removing the majority of proteins.[9][10] Acetonitrile is often the precipitating agent of choice due to its efficiency in protein removal and compatibility with reversed-phase chromatography.[11]

Protocol: Protein Precipitation of Plasma Samples

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Diagram: Plasma Protein Precipitation Workflow

cluster_0 Plasma Sample Preparation plasma 100 µL Plasma + 10 µL IS acetonitrile Add 300 µL Ice-Cold Acetonitrile plasma->acetonitrile vortex1 Vortex (1 min) acetonitrile->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Caption: Workflow for plasma protein precipitation.

For urine samples, a simple "dilute-and-shoot" approach may be feasible due to the lower protein content.[13] However, for higher sensitivity and to minimize matrix effects, liquid-liquid extraction is recommended. Given the neutral and lipophilic nature of the analyte, extraction with a water-immiscible organic solvent at neutral pH is optimal.[14]

Protocol: Liquid-Liquid Extraction of Urine Samples

  • To 200 µL of urine in a glass tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of phosphate buffer (pH 7.0).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

Diagram: Urine Liquid-Liquid Extraction Workflow

cluster_1 Urine Sample Preparation urine 200 µL Urine + 10 µL IS buffer Add 200 µL Phosphate Buffer (pH 7.0) urine->buffer mtbe Add 1 mL MTBE buffer->mtbe vortex2 Vortex (5 min) mtbe->vortex2 centrifuge2 Centrifuge (4,000 x g, 5 min) vortex2->centrifuge2 organic_layer Transfer Organic Layer centrifuge2->organic_layer evaporate2 Evaporate to Dryness organic_layer->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 inject2 Inject into UPLC-MS/MS reconstitute2->inject2

Caption: Workflow for urine liquid-liquid extraction.

Tissue homogenates are complex matrices requiring a more rigorous cleanup than plasma or urine. Solid-phase extraction offers a selective and efficient way to isolate the analyte.[15] A reversed-phase SPE sorbent (e.g., C18) is suitable for retaining the lipophilic analyte.

Protocol: Solid-Phase Extraction of Tissue Homogenate

  • Homogenize the tissue sample (e.g., liver, brain) in a suitable buffer (e.g., 1:3 w/v in phosphate-buffered saline).

  • To 200 µL of tissue homogenate, add 10 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate proteins. Vortex and centrifuge as described for plasma.

  • Dilute the supernatant with 1 mL of water to reduce the organic solvent concentration.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Parameters
ParameterRecommended SettingRationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentProvides high resolution and rapid separation.
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 stationary phase provides good retention for the lipophilic analyte. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% to 95% B over 3 minutesA rapid gradient allows for efficient elution of the analyte and high throughput.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometer Waters Xevo TQ-S or equivalent triple quadrupole MSOffers high sensitivity and selectivity for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe ketone and ether functionalities are expected to protonate efficiently.
Capillary Voltage 3.0 kVOptimized for efficient ion generation.
Source Temperature 150°CStandard source temperature.
Desolvation Temperature 500°CEnsures efficient desolvation of the mobile phase.
MRM Transitions Analyte: [M+H]+ → Product ion 1, Product ion 2IS: [M+H]+ → Product ion 1, Product ion 2To be determined by direct infusion of the analytical standard. The use of two transitions enhances specificity.
Method Validation

The UPLC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA, EMA).[16][17][18] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: A calibration curve should be constructed with at least six non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for at least three QC levels (low, medium, and high).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process should be consistent across different concentrations.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The IS should track and compensate for any matrix effects.[19]

  • Stability: Analyte stability should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.[20]

Table of Expected UPLC-MS/MS Performance Characteristics:

ParameterExpected Value
Linear Range 0.1 - 1000 ng/mL
LLOQ 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 80%

Alternative Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry provides a reliable alternative for the quantification of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. Due to its moderate volatility, this compound is amenable to GC analysis.[21]

Principle of the Method

The GC-MS method involves sample preparation to isolate the analyte, followed by injection into the GC system where it is vaporized and separated on a capillary column. The separated analyte then enters the mass spectrometer for ionization (typically by electron ionization, EI) and detection.

Sample Preparation

The sample preparation methods (LLE for urine and SPE for tissue) described for the UPLC-MS/MS method are also suitable for GC-MS analysis. The final extract should be evaporated and reconstituted in a volatile solvent compatible with GC, such as ethyl acetate or hexane.

GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentA robust and reliable GC platform.
Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Inlet Temperature 280°CEnsures complete vaporization of the analyte.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for high sensitivity.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 minA temperature program designed to provide good separation and peak shape.
Mass Spectrometer Agilent 5977B MSD or equivalent single quadrupole MSA common and reliable mass detector for GC.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Source Temperature 230°CStandard source temperature for EI.
Quadrupole Temperature 150°CStandard quadrupole temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific ions characteristic of the analyte and IS.
SIM Ions To be determined from the full scan mass spectrum of the analytical standard. At least two ions should be monitored for the analyte and IS.
Method Validation

Similar to the UPLC-MS/MS method, the GC-MS method must be fully validated. The same validation parameters apply.

Table of Expected GC-MS Performance Characteristics:

ParameterExpected Value
Linear Range 1 - 2000 ng/mL
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 75%

Concluding Remarks

The successful quantification of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in biological samples is achievable through the diligent application of the methodologies outlined in this guide. The UPLC-MS/MS method is recommended as the primary approach due to its superior sensitivity and specificity. The GC-MS method serves as a robust and reliable alternative. The cornerstone of any successful bioanalytical study is a well-validated method; therefore, strict adherence to the principles of method validation as prescribed by regulatory agencies is essential. The protocols provided herein serve as a comprehensive starting point for method development and validation, and should be adapted and optimized as necessary for the specific requirements of each study.

References

  • Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Talanta, 225, 122048. [Link][5][6]

  • ResearchGate. (n.d.). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS | Request PDF. [Link]

  • Puchalska, P., et al. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][11]

  • PubMed. (1984). Determination of the analgesic 3-phenoxy-N-methylmorphinan in plasma by gas chromatography using either positive chemical ionization mass spectrometric or nitrogen-phosphorus-specific detection analysis. [Link]

  • NIH. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link][15]

  • PubMed. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. [Link]

  • NIH. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of polybrominated diphenyl ethers in adipose tissue, human serum and foodstuff samples by gas chromatography with ion trap tandem mass spectrometry and isotope dilution | Request PDF. [Link]

  • ACS Publications. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. [Link]

  • UAB. (n.d.). Quantitative analysis of small molecules in biological samples. [Link][2]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link][9]

  • Idaho State Police. (2014). Urine general drug extraction. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][16]

  • ResearchGate. (n.d.). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs | Request PDF. [Link][13]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][17]

  • Springer Protocols. (2023). Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. [Link][7]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][18]

  • ResearchGate. (n.d.). Improved Solid-Phase Extraction Method for Systematic Toxicological Analysis in Biological Fluids. [Link]

  • ResearchGate. (n.d.). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • MDPI. (2019). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • HHS.gov. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • MDPI. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. [Link][20]

  • Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link][14]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • PubMed. (1985). Detection and quantitation of multiple volatile compounds in tissues by GC and GC/MS. [Link][21]

  • Separation Science. (2024). Comprehensive screening of acidic, neutral and basic drugs from blood and urine. [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link][19]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link][3]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][8]

  • MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Protocols.io. (2019). a protein precipitation extraction method. [Link][12]

  • RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link][1]

  • ICH. (2022). bioanalytical method validation and study sample analysis m10. [Link][4]

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Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the optimization of reaction conditions...

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the optimization of reaction conditions for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.

Introduction: Synthesizing an α-Aryloxy Ketone

The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, an α-aryloxy ketone, is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from 3-halobutan-2-one by the phenoxide of 4-(4-methylphenyl)phenol.[1][2][3] While fundamentally straightforward, the reaction's success hinges on a delicate balance of factors, including base strength, solvent choice, temperature, and managing competing side reactions.[4] This guide will address the common challenges encountered and provide robust solutions for optimizing your reaction protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction is resulting in a very low yield of the desired product. What are the likely causes and how can I fix it?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is required to diagnose the root cause.

  • Cause 1: Incomplete Deprotonation of the Phenol. The reaction begins with the formation of the nucleophilic phenoxide. If the base is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the 4-(4-methylphenyl)phenol will remain protonated and non-reactive.

    • Solution: Switch to a stronger base. While carbonates (e.g., K₂CO₃) can work, they often require higher temperatures. A stronger base like sodium hydride (NaH) ensures rapid and complete deprotonation at room temperature.[3] Always use at least 1.1 equivalents of the base to ensure full conversion to the phenoxide.

  • Cause 2: Competing E2 Elimination. The substrate, 3-halobutan-2-one, is a secondary alkyl halide. This structure is highly susceptible to E2 (elimination) reactions, especially in the presence of a strong, sterically hindered base, which produces 3-buten-2-one as a major byproduct.[3][4]

    • Solution: Optimize the base and temperature. Use a strong but less sterically hindered base like NaH. Keep the reaction temperature as low as possible to favor the SN2 pathway, which has a lower activation energy than the E2 pathway. Reactions can often be run effectively at room temperature or slightly above (e.g., 40-50 °C).

  • Cause 3: Inappropriate Solvent Choice. The choice of solvent is critical for an SN2 reaction. Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the desired reaction.[3]

    • Solution: Use a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They dissolve the ionic intermediates but do not engage in hydrogen bonding, leaving the nucleophile "bare" and highly reactive.[3]

Question: My final product is contaminated with significant impurities. How do I identify and prevent them?

Answer: Impurity profiles can reveal much about what is going wrong in the reaction.

  • Impurity 1: 3-Buten-2-one. This is the product of the E2 elimination side reaction. Its presence indicates that your reaction conditions are favoring elimination over substitution.

    • Prevention: As detailed above, use a less hindered base and lower the reaction temperature. The Williamson ether synthesis works best for primary and methyl alkyl halides; with secondary halides, conditions must be carefully controlled to minimize this pathway.[3]

  • Impurity 2: Unreacted 4-(4-methylphenyl)phenol. This points to incomplete deprotonation or insufficient reaction time.

    • Prevention: Ensure you are using an adequate base (e.g., NaH) in a slight excess (1.1 eq). Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before performing the aqueous workup.

  • Impurity 3: C-Alkylation Products. Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired). C-alkylation is more likely under certain conditions and leads to isomeric impurities that can be difficult to separate.

    • Prevention: O-alkylation is generally favored in polar aprotic solvents. By using solvents like DMF or DMSO, you promote the formation of the desired ether linkage.

Experimental Protocol: Optimized Synthesis

This protocol incorporates the best practices discussed above for a high-yield synthesis.

Materials:

  • 4-(4-Methylphenyl)phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 3-Bromobutan-2-one

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether

  • Saturated aq. NH₄Cl solution

  • Saturated aq. NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-(4-methylphenyl)phenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: H₂ gas is evolved.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C. Add 3-bromobutan-2-one (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Frequently Asked Questions (FAQs)

Q1: Which leaving group is better for the alkyl halide: bromine or chlorine? A1: For SN2 reactions, bromide is a better leaving group than chloride because it is a weaker base. Therefore, 3-bromobutan-2-one is expected to be more reactive and give higher yields in a shorter time compared to 3-chlorobutan-2-one under identical conditions.

Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like Hexane/Ethyl Acetate. The product, being more non-polar than the starting phenol, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on small aliquots.

Q3: Are there any alternative synthetic routes if the Williamson synthesis fails? A3: Yes, modern cross-coupling reactions offer powerful alternatives. The Palladium-catalyzed α-arylation of ketones is a highly effective method for forming the C-O bond.[5] This involves reacting an enolate of butan-2-one (or a silyl enol ether equivalent) with an activated derivative of 4-(4-methylphenyl)phenol in the presence of a palladium catalyst and a suitable phosphine ligand.[6][7] While more complex to set up, this method can be very effective for challenging substrates.[8]

Q4: What are the primary safety concerns for this reaction? A4: The primary hazards involve the reagents. Sodium hydride (NaH) is highly flammable and reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere. α-Haloketones like 3-bromobutan-2-one are often lachrymatory (tear-inducing) and alkylating agents, so they should be handled with care in a fume hood.

Q5: Can I use a phase-transfer catalyst (PTC) for this reaction? A5: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a weaker base like potassium carbonate in a two-phase system (e.g., toluene/water). The PTC helps shuttle the phenoxide from the aqueous/solid phase into the organic phase to react with the alkyl halide, often improving reaction rates and yields.

Data and Visualization

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommendedRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and rapid deprotonation of the phenol.
Solvent Anhydrous DMF, DMSO, or MeCNPolar aprotic solvents enhance nucleophilicity and favor the SN2 pathway.[3]
Alkyl Halide 3-Bromobutan-2-oneBromide is a superior leaving group to chloride for SN2 reactions.
Temperature 0 °C to 50 °CLower temperatures minimize the competing E2 elimination side reaction.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base (NaH) by atmospheric moisture.
Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and solving low-yield issues in the synthesis.

TroubleshootingWorkflow Start Low Product Yield Check_Base Step 1: Verify Deprotonation - Was the base strong enough? - Was it used in excess (1.1 eq)? Start->Check_Base Base_No No Check_Base->Base_No Problem Found Base_Yes Yes Check_Base->Base_Yes OK Fix_Base Solution: Use NaH in anhydrous solvent. Ensure 1.1 eq. Base_No->Fix_Base Check_Conditions Step 2: Check for E2 Byproduct - Analyze crude NMR/GC-MS - Is 3-buten-2-one present? Base_Yes->Check_Conditions End Yield Optimized Fix_Base->End Conditions_Yes Yes Check_Conditions->Conditions_Yes Problem Found Conditions_No No Check_Conditions->Conditions_No OK Fix_Conditions Solution: - Lower reaction temperature. - Use a less hindered base. Conditions_Yes->Fix_Conditions Check_Solvent Step 3: Evaluate Solvent - Was a polar aprotic solvent used? (DMF, DMSO, MeCN) Conditions_No->Check_Solvent Fix_Conditions->End Solvent_No No Check_Solvent->Solvent_No Problem Found Solvent_Yes Yes Check_Solvent->Solvent_Yes OK (Consult Specialist) Fix_Solvent Solution: Switch to anhydrous DMF or DMSO. Solvent_No->Fix_Solvent Solvent_Yes->End Fix_Solvent->End

Caption: A decision tree for troubleshooting low reaction yield.

References

  • Ni-Catalyzed C(sp3)-O Arylation of α-Hydroxy Esters. PubMed.
  • Ni-Catalyzed C(sp3)–O Arylation of α-Hydroxy Esters. Organic Letters - ACS Publications.
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead.
  • Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. Journal of the American Chemical Society.
  • Williamson Ether Synthesis with Phenols at a Tertiary Stereogenic Carbon: Formal Enantioselective Phenoxylation of β‐Keto Esters. ResearchGate.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate.
  • Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Welcome to the technical support center for the synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

The synthesis of this α-aryloxy ketone is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2][3] The reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, the sodium or potassium salt of 4-(4-methylphenyl)phenol (also known as 4'-methylbiphenyl-4-ol) is reacted with a 3-halobutan-2-one, such as 3-bromobutan-2-one.

While the reaction appears straightforward, achieving a high yield requires careful control of several factors. The use of a secondary alkyl halide (3-bromobutan-2-one) introduces a significant competing side reaction: elimination (E2), which can drastically reduce the yield of the desired ether product.[4][5] This guide will address this and other common challenges in detail.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

Question: I am seeing a low yield or no formation of the desired 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. My starting materials (the phenol and the bromobutanone) are still present. What are the likely causes and how can I fix this?

Answer: Low or no product formation with significant starting material remaining typically points to issues with the initial deprotonation of the phenol or insufficient reactivity in the substitution step.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation of Phenol Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) instead of weaker bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).[6] Ensure the reaction is performed under anhydrous (dry) conditions.Phenols have pKa values around 10, and while bases like K2CO3 can be effective, a stronger base ensures near-quantitative formation of the more nucleophilic phenoxide ion.[6] Water can protonate the phenoxide, reducing its effective concentration.
Insufficient Reaction Temperature Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1][7] Consider using a higher-boiling polar aprotic solvent like DMF or DMSO.The SN2 reaction has an activation energy barrier that must be overcome.[2] Insufficient thermal energy can lead to a stalled or very slow reaction.[7]
Poor Leaving Group If using 3-chlorobutan-2-one, switch to 3-bromobutan-2-one or 3-iodobutan-2-one. You can also add a catalytic amount of sodium iodide (NaI) to the reaction with the bromo- or chloro-ketone.The reaction rate in SN2 reactions is highly dependent on the leaving group ability, which follows the trend I > Br > Cl. The iodide ion generated in situ can convert the alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).[6]
Solvent Issues Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1][7] Avoid protic solvents like ethanol or water.Polar aprotic solvents solvate the counter-ion (e.g., Na+) but not the nucleophile (phenoxide), leaving it "naked" and highly reactive. Protic solvents form hydrogen bonds with the phenoxide, stabilizing it and reducing its nucleophilicity.[7][8]
Problem 2: Significant Formation of an Alkene Byproduct

Question: My main product is contaminated with a significant amount of an alkene, likely but-3-en-2-one. How can I minimize this side reaction?

Answer: The formation of an alkene is a classic issue when using secondary alkyl halides in Williamson ether synthesis.[4][9] The alkoxide is a strong base as well as a nucleophile and can promote an E2 elimination reaction.[5]

Possible Cause Troubleshooting Suggestion Scientific Rationale
Use of a Secondary Alkyl Halide Lower the reaction temperature. Add the 3-bromobutan-2-one solution slowly (dropwise) to the phenoxide solution at a lower temperature (e.g., 0 °C or room temperature) before gently heating.Elimination reactions (E2) often have a higher activation energy than substitution reactions (SN2). Lowering the temperature can favor the SN2 pathway.[10] Slow addition maintains a low concentration of the alkyl halide, which can also suppress the bimolecular elimination reaction.
Strongly Basic Conditions Consider using a milder base if possible, such as potassium carbonate (K2CO3), especially if the reaction can be driven to completion with a higher temperature or longer reaction time.While strong bases are needed for deprotonation, an excessively high concentration of a very strong base can favor elimination. The phenoxide itself is a strong enough base to cause elimination of the secondary halide.[4]
Sterically Hindered Base/Nucleophile While the phenoxide in this synthesis is not exceptionally bulky, using a less hindered base for its formation (if applicable) can sometimes help. However, the main driver here is the secondary nature of the electrophile.The primary strategy remains to control reaction conditions to favor the SN2 pathway over the E2 pathway.[6]

Workflow for Minimizing E2 Elimination

Caption: Troubleshooting logic for E2 elimination.

Problem 3: Formation of C-Alkylated Byproducts

Question: I am observing isomers of my product, which I suspect are from alkylation on the aromatic ring. How can I ensure only O-alkylation occurs?

Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[8] While O-alkylation is generally favored, C-alkylation can occur under certain conditions.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Solvent Choice Ensure the use of polar aprotic solvents like DMF or DMSO.[8]Protic solvents (like water or ethanol) can hydrogen-bond with the oxygen of the phenoxide, "shielding" it and making the carbon atoms of the ring more accessible for attack.[8] Polar aprotic solvents leave the oxygen as the most available and reactive nucleophilic site, strongly favoring O-alkylation.[7]
Reaction Conditions Lower reaction temperatures generally favor O-alkylation (thermodynamic product) over C-alkylation (often the kinetic product in some systems).[10]The reaction leading to the ether (O-alkylation) is typically more thermodynamically stable.[8]

Reaction Mechanism: O- vs. C-Alkylation

G cluster_0 Phenoxide Ion (Ambident Nucleophile) cluster_1 Alkyl Halide Phenoxide [Ar-O]⁻ ↔ Ring⁻-C=O O_Alkylation O-Alkylated Product (Ether - Desired) Phenoxide->O_Alkylation Attack from Oxygen C_Alkylation C-Alkylated Product (Byproduct) Phenoxide->C_Alkylation Attack from Ring AlkylHalide R-X AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing O- and C-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis? A strong base like Sodium Hydride (NaH) is often an excellent choice as it irreversibly deprotonates the phenol to form the sodium phenoxide, driving the equilibrium forward.[4][6] It also produces hydrogen gas as the only byproduct, which is easily removed. Potassium carbonate (K2CO3) is a milder, easier-to-handle alternative that is often effective, though it may require higher temperatures or longer reaction times.[11]

Q2: Which solvent is optimal for this reaction? Polar aprotic solvents are highly recommended. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation and leave the phenoxide nucleophile highly reactive.[1][7][12] Acetonitrile is another suitable option.

Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting phenol, the alkyl halide, and the final ether product. The disappearance of the starting phenol spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q4: My product is an oil and difficult to purify. What purification methods are recommended? If the crude product is an oil, purification by column chromatography on silica gel is the standard method.[7] A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate will usually provide good separation of the desired product from unreacted starting materials and byproducts.

Q5: Can I use phase-transfer catalysis for this synthesis? Yes, phase-transfer catalysis (PTC) is a viable alternative. This method involves a biphasic system (e.g., dichloromethane and aqueous NaOH) with a phase-transfer catalyst like a quaternary ammonium salt. The catalyst transports the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide. This can be a milder and more scalable approach.

Experimental Protocols

Protocol 1: General Synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Materials:

  • 4-(4-Methylphenyl)phenol

  • 3-Bromobutan-2-one

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.[13]

  • Phenoxide Formation: Add 4-(4-methylphenyl)phenol (1.0 eq) to the flask, followed by anhydrous DMF to dissolve it. Cool the solution to 0 °C in an ice bath.

  • Carefully add Sodium Hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the resulting phenoxide solution back to 0 °C. Add a solution of 3-bromobutan-2-one (1.2 eq) in a small amount of anhydrous DMF dropwise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by slowly adding saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]

  • Student Doctor Network. (2015, June 24). Can William ether synthesis be done with secondary halides? Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule under common experimental conditions. Our goal is to help you anticipate potential challenges, troubleshoot unexpected results, and ensure the integrity of your data.

The structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, featuring an α-phenoxy ketone motif, contains two primary functional groups that dictate its reactivity: a ketone and a diaryl ether linkage. Understanding the lability of these groups is critical for successful experimentation.

Section 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section addresses the most common initial questions regarding the stability and handling of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Q1: What are the primary stability concerns for this compound?

A1: The two main points of potential degradation are the ether linkage and the α-hydrogens adjacent to the ketone.

  • Ether Linkage: This bond is susceptible to cleavage under strongly acidic conditions.[1][2]

  • α-Hydrogen Acidity: The hydrogens on the carbon between the carbonyl group and the phenoxy group are acidic.[3] Under basic conditions, this can lead to enolate formation, potentially causing racemization or other side reactions.

  • Photostability: Aromatic ketones can be sensitive to UV light, potentially leading to photoreduction or other photochemical reactions.[4][5]

Q2: How should I properly store 3-[4-(4-Methylphenyl)phenoxy]butan-2-one?

A2: For long-term stability, we recommend storing the compound as a solid in a tightly sealed container at 2-8°C, protected from light. If you must store it in solution, use a non-reactive, anhydrous aprotic solvent like acetonitrile or THF and keep it at low temperatures. Avoid prolonged storage in protic or aqueous solvents, especially if the pH is not strictly controlled.

Q3: My experiment requires a specific pH. At what pH range is the compound most stable?

A3: The compound is most stable in a neutral pH range (approximately 6-7.5). Both acidic and alkaline conditions can promote degradation, with the rate of degradation increasing as the pH moves further from neutral.[1] For instance, studies on similar phenoxy-containing compounds show they are relatively stable in neutral media but degrade rapidly with decreasing or increasing pH.[1]

Section 2: Troubleshooting Unstable Results

This section provides a deeper dive into specific stability issues and offers a logical workflow for diagnosing experimental problems.

Problem: I'm observing a significant loss of my starting material or the appearance of unexpected peaks in my HPLC/LC-MS analysis.

This is a common issue that can often be traced back to compound instability under the specific experimental conditions. The following guide will help you identify the root cause.

First, review the conditions of your experiment. The primary factors influencing the stability of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one are pH, temperature, and light exposure.

Condition Potential Degradation Pathway Primary Degradation Products
Acidic (pH < 6) Acid-catalyzed hydrolysis of the ether bond.[6]4-(4-Methylphenyl)phenol and Butan-2-one
Basic (pH > 8) Base-catalyzed enolization; potential for subsequent reactions.Isomers (if chiral center is affected), aldol condensation products.
Light Exposure Photoreduction of the ketone or other photochemical reactions.[5][7]Corresponding alcohol, pinacols, or other complex products.
High Temperature Accelerates both acid and base-catalyzed degradation pathways.Same as above, but formed more rapidly.

If you are using mass spectrometry, you can look for the masses of likely degradation products. This is a powerful diagnostic tool.

Potential Degradant Molecular Formula Monoisotopic Mass (Da) Notes
4-(4-Methylphenyl)phenolC₁₃H₁₂O184.0888Result of ether bond cleavage.
Butan-2-oneC₄H₈O72.0575Result of ether bond cleavage.

The following workflow can help systematically pinpoint the cause of instability.

G start Unexpected Result (Low Yield / New Peaks) check_ph What is the pH of the medium? start->check_ph acidic Acidic (pH < 6) check_ph->acidic < 6 basic Basic (pH > 8) check_ph->basic > 8 neutral Neutral (pH 6-7.5) check_ph->neutral 6 - 7.5 check_light Is the experiment exposed to light? check_temp Is the reaction run at high temperature? check_light->check_temp No photodegradation Likely Cause: Photodegradation check_light->photodegradation Yes thermal_degradation High temperature is accelerating another degradation pathway. Re-evaluate pH and light. check_temp->thermal_degradation Yes ether_hydrolysis Likely Cause: Acid-Catalyzed Ether Hydrolysis acidic->ether_hydrolysis enolization Likely Cause: Base-Catalyzed Enolization basic->enolization stable Degradation is unlikely due to pH. Investigate other factors. neutral->stable stable->check_light

Caption: Simplified acid-catalyzed ether hydrolysis pathway.

Protocol: Controlled Stability Study

To confirm if your experimental conditions are causing degradation, you can run a simple controlled study.

Objective: To determine the stability of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one at different pH values.

Materials:

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

  • Buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or LC-MS system

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Test Solutions: In separate vials, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffers to achieve a final concentration of ~50 µg/mL. Ensure the volume of ACN is low (<5%) to not significantly alter the buffer pH.

  • Incubation: Incubate the vials at your experimental temperature. Protect them from light.

  • Time Points: At t=0, 1, 4, 8, and 24 hours, take an aliquot from each vial.

  • Quenching (Optional but Recommended): If the reaction is fast, you may need to quench the degradation by neutralizing the pH of the aliquot before analysis.

  • Analysis: Analyze each sample by HPLC or LC-MS, monitoring the peak area of the parent compound.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. A rapid decrease in peak area at pH 4 or 9 compared to pH 7 indicates pH-dependent instability.

References

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health. [Link]

  • Wan, P., & Yates, K. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. National Institutes of Health. [Link]

  • Chen, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. ACS Publications. [Link]

  • Hirayama, S. (1974). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. [Link]

  • Cohen, S. G., & Baumgarten, R. J. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

  • Charlier, M., & Hélène, C. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. PubMed. [Link]

  • Koksbang, K., & Wan, P. (2009). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. Chemical Communications. [Link]

  • Kresge, A. J., & Nowlan, V. J. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]

  • Stack, G. P. (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Flavour and Fragrance Journal. [Link]

  • Wang, W., et al. (2015). Degradation pathway of 3-phenoxybenzoate in strain JZ-1 and... ResearchGate. [Link]

  • Chemistry Stack Exchange. (2020). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]

  • Ashenhurst, J. (2023). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Study.com. (n.d.). Use 2-butanone to explain why it's alpha-hydrogens are acidic. Compare with beta-hydrogens. Homework.Study.com. [Link]

Sources

Optimization

Overcoming poor solubility of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in aqueous solutions

Technical Support Center: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 3-[4-(4-Methylphenyl)phenox...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth, field-proven insights and step-by-step protocols to help you achieve your desired concentrations for a wide range of experimental needs.

Compound Profile: Understanding the Solubility Challenge

Before troubleshooting, it's critical to understand the source of the problem. The chemical structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is the primary determinant of its low aqueous solubility.

  • Structure: CC1=CC=C(C=C1)OC(C)C(=O)C[1]

  • Molecular Weight: 178.23 g/mol [1]

  • Calculated XLogP3: 2.4[1]

The molecule's structure contains two aromatic rings (the 4-methylphenyl group and the phenoxy group) and a four-carbon butanone chain. These large, nonpolar regions contribute to a significant hydrophobic character. The ether and ketone functional groups can act as hydrogen bond acceptors, but they are insufficient to overcome the hydrophobicity of the carbon-rich scaffold. The XLogP3 value of 2.4 indicates a preference for a lipid environment over an aqueous one, quantitatively confirming its hydrophobic nature. This inherent hydrophobicity leads to strong intermolecular forces in the solid state, making it difficult for water molecules to solvate and dissolve the compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues in a practical, Q&A format.

Q1: I'm starting a new project with this compound. Which solubilization method should I try first?

Answer: For initial in vitro experiments, the most direct and cost-effective approach is to use a water-miscible organic co-solvent.[2][3] This technique is simple, rapid, and requires minimal compound for evaluation.[3][4]

The Causality: Co-solvents work by reducing the polarity of the aqueous solution.[] Water maintains a strong hydrogen-bonding network, which tends to exclude nonpolar molecules. A co-solvent disrupts this network, creating a more favorable environment for the hydrophobic compound to dissolve.[]

Recommended Starting Co-solvents:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO) 100% for stock, ≤0.5% in final assayHigh solubilizing power for many compounds.[6] Can have biological effects and toxicity at higher concentrations.
Ethanol (EtOH) 100% for stock, ≤1% in final assayBiocompatible and effective.[7] Less toxic than DMSO but may have lower solubilizing power for highly hydrophobic compounds.
Polyethylene Glycol 400 (PEG 400) 10-50% in stock, variable in finalA good option for increasing solubility while maintaining lower organic solvent levels.[7] Viscous.
Propylene Glycol (PG) 10-50% in stock, variable in finalCommonly used in pharmaceutical formulations.[2] Good safety profile.

dot

Caption: Initial decision workflow for selecting a solubilization method.

Experimental Protocol 1: Preparation of a 10 mM Stock Solution using DMSO
  • Preparation: Weigh out 1.78 mg of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (MW: 178.23 g/mol ).

  • Dissolution: Add 1.0 mL of high-purity DMSO to the solid compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C in a tightly sealed vial to prevent water absorption.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is a common issue known as "crashing out." It occurs because the final concentration of the co-solvent (DMSO) is too low to maintain the solubility of the hydrophobic compound in the now predominantly aqueous environment.

Troubleshooting Steps:

  • Increase Final Co-solvent Concentration: If your experimental system tolerates it, increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%). Always run a vehicle control to ensure the solvent itself is not affecting the results.

  • Use an Intermediate Dilution: Instead of diluting directly from a 100% DMSO stock, create an intermediate dilution in a mixture of buffer and co-solvent (e.g., 50:50 DMSO:buffer) before the final dilution.

  • Switch to a Different Technique: If precipitation persists or your system is sensitive to organic solvents, you should consider using cyclodextrins.

Q3: I need to minimize organic solvents in my experiment. Are cyclodextrins a good option?

Answer: Yes, cyclodextrins are an excellent choice for increasing aqueous solubility while avoiding or minimizing organic co-solvents.[8][9] They are particularly useful for cell-based assays that are sensitive to solvents like DMSO.

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] The hydrophobic 3-[4-(4-Methylphenyl)phenoxy]butan-2-one molecule can partition into this nonpolar cavity, forming a water-soluble "inclusion complex."[10][11] The hydrophilic outer surface of the cyclodextrin then allows the entire complex to dissolve readily in water.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.[12]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in parenteral formulations due to its high water solubility and ability to form stable complexes.

dot

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol 2: Solubility Enhancement with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 4 g of HP-β-CD in 10 mL of PBS).

  • Compound Addition: Add an excess amount of solid 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to the HP-β-CD solution.

  • Equilibration: Seal the container and shake or stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Collection and Sterilization: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Determine the exact concentration of the solubilized compound using a suitable analytical method, such as HPLC-UV.

Q4: For in vivo studies, I need a formulation that enhances bioavailability. What advanced methods are available?

Answer: For in vivo applications, enhancing bioavailability is paramount. Simply increasing solubility is not always enough. Advanced formulations like nanoparticle suspensions or liposomal encapsulations are often required.[13] These techniques can improve absorption, protect the compound from metabolism, and control its release profile.

1. Nanoparticle Formulation:

  • The Causality: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio.[14][15] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate in biological fluids, which can significantly enhance absorption and bioavailability.[14] Nanonization is a powerful strategy for poorly soluble compounds.[16][17][18]

  • When to Use: Ideal for oral or parenteral delivery when high drug loading is needed and the crystalline form of the drug is desired.

2. Liposomal Encapsulation:

  • The Causality: Liposomes are microscopic vesicles composed of a lipid bilayer.[19] Hydrophobic compounds like 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can be incorporated directly into this lipid bilayer.[20][21] The liposome acts as a carrier, shielding the drug from the aqueous environment and facilitating its transport across biological membranes.[22][23]

  • When to Use: Excellent for both parenteral and topical delivery. Useful for protecting the drug from degradation and potentially targeting specific tissues.

Comparison of Advanced Formulation Techniques:

TechniqueMechanismAdvantagesDisadvantages
Nanoparticles Increased surface area enhances dissolution rate[14][15]High drug loading, improved bioavailability, suitable for oral delivery[14]Requires specialized equipment (e.g., high-pressure homogenizers), potential for particle aggregation.
Liposomes Encapsulation within a lipid bilayer[19][20]Protects drug from degradation, can be used for targeted delivery, good for parenteral useLower drug loading capacity compared to nanoparticles, potential for instability and drug leakage.
Experimental Protocol 3: Liposomal Encapsulation via Thin-Film Hydration

This protocol is a standard method for encapsulating hydrophobic compounds.[21][22][23]

  • Lipid/Drug Mixture Preparation: In a round-bottom flask, dissolve the lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

  • Thin Film Formation: Remove the organic solvent using a rotary evaporator. This will leave a thin, dry film of the lipid and drug mixture on the inner wall of the flask.

  • Hydration: Add the desired aqueous buffer to the flask. Hydrate the film by vortexing or sonicating the mixture at a temperature above the lipid's phase transition temperature. This process causes the lipid film to peel off and form multilamellar vesicles (MLVs) that encapsulate the drug.[22]

  • Size Reduction (Extrusion): To obtain uniformly sized liposomes (e.g., ~100 nm), pass the MLV suspension through a polycarbonate membrane with a defined pore size using a mini-extruder. This step is critical for many applications and produces small unilamellar vesicles (SUVs).[21]

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review.Innovare Academic Sciences Pvt Ltd.
  • Liposome formul
  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.protocols.io.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Drug nanoparticles: formulating poorly w
  • Co-solvency and anti-solvent method for the solubility enhancement.Technology Networks.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance.DelveInsight.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.Asian Journal of Pharmaceutics.
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory.Semantic Scholar.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs.PubMed.
  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
  • Developing nanoparticle formulations of poorly soluble drugs.
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1.
  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability.Journal of Chemical and Pharmaceutical Research.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.MDPI.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences.
  • solubility enhancement and cosolvency by madhavi.Slideshare.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.SciSpace.
  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.Protocols.io.
  • Methods for making liposomes containing hydrophobic drugs.
  • 3-(4-Methylphenoxy)butan-2-one.
  • 3-Methyl-4-phenyl-3-buten-2-one.PubChem.
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.Asian Journal of Pharmacy and Technology.
  • pH Adjustment and Co-Solvent Optimiz
  • solubility enhancement -by pH change & complex
  • 4-(4-Methylphenyl)-3-buten-2-one.PubChem.
  • Showing Compound 3-Methyl-4-phenyl-3-buten-2-one (FDB008182).FooDB.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • 4-(4-Methoxyphenyl)-2-butanone.ChemicalBook.
  • 16.4: The Effects of pH on Solubility.Chemistry LibreTexts.
  • Showing Compound 4-(4-Methylphenyl)-2-butanone (FDB015037).FooDB.
  • 3-hydroxy-4-phenyl-2-butanone, 5355-63-5.The Good Scents Company.
  • Desmethyl Fenofibrate (25 mg) (3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone; (3RS).USP.

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Troubleshooting

Technical Support Center: Byproduct Identification in the Synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Welcome to the technical support center for the synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments, with a focus on the identification and characterization of potential byproducts.

I. Overview of the Synthesis

The synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is commonly achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-(4-methylphenyl)phenol attacks an electrophilic carbon in a butan-2-one derivative. The typical reactants are 4-(4-methylphenyl)phenol and 3-chloro-2-butanone.[2]

Core Reaction Scheme:

The fundamental reaction proceeds as follows:

  • Step 1: Deprotonation. A base is used to deprotonate the hydroxyl group of 4-(4-methylphenyl)phenol, forming a more nucleophilic phenoxide.

  • Step 2: Nucleophilic Attack. The resulting phenoxide attacks the carbon atom bonded to the chlorine in 3-chloro-2-butanone.

  • Step 3: Product Formation. The chlorine atom is displaced, forming the desired ether linkage and yielding 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Below is a diagram illustrating the primary reaction pathway.

Synthesis_Pathway Reactant1 4-(4-Methylphenyl)phenol Intermediate Phenoxide Intermediate Reactant1->Intermediate + Base Reactant2 3-Chloro-2-butanone Product 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Reactant2->Product Base Base (e.g., K2CO3) Base->Intermediate Intermediate->Product + 3-Chloro-2-butanone Byproduct_Salt Salt Byproduct (e.g., KCl) Product->Byproduct_Salt + Salt

Caption: Primary reaction pathway for the synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to byproduct formation during the synthesis.

Q1: My reaction mixture shows multiple spots on TLC analysis, apart from the starting materials and the desired product. What are the likely byproducts?

A1: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of one or more byproducts. Based on the reactants and reaction conditions, several side reactions can occur.

Potential Byproducts and Their Formation:

Byproduct Potential Cause Formation Mechanism
Self-condensation product of 3-chloro-2-butanone Presence of a strong base and elevated temperatures.The base can deprotonate the α-carbon of 3-chloro-2-butanone, leading to an aldol-type condensation reaction.
C-alkylation product of the phenoxide The phenoxide ion is an ambident nucleophile.While O-alkylation is generally favored, some C-alkylation can occur at the ortho position of the phenol ring, especially under certain reaction conditions.
Elimination product from 3-chloro-2-butanone Use of a sterically hindered or strong base.The base can abstract a proton from the carbon adjacent to the chlorine, leading to the formation of but-3-en-2-one (methyl vinyl ketone).[3]
Unreacted 4-(4-methylphenyl)phenol Incomplete deprotonation or insufficient reaction time.If the base is not strong enough or used in stoichiometric insufficiency, some of the phenol will remain unreacted.[4]
Hydrolysis product of 3-chloro-2-butanone Presence of water in the reaction mixture.3-chloro-2-butanone can be hydrolyzed to 3-hydroxy-2-butanone, especially if the reaction is carried out in a protic solvent or if the reagents are not anhydrous.[5]

Below is a diagram illustrating potential side reactions.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions cluster_self_condensation Self-Condensation cluster_c_alkylation C-Alkylation cluster_elimination Elimination Phenoxide Phenoxide Product Desired Product Phenoxide->Product ChloroKetone 3-Chloro-2-butanone ChloroKetone->Product ChloroKetone_copy 3-Chloro-2-butanone SelfCondensationProduct Self-Condensation Product ChloroKetone_copy->SelfCondensationProduct Phenoxide_copy Phenoxide C_AlkylationProduct C-Alkylation Product Phenoxide_copy->C_AlkylationProduct ChloroKetone_copy2 3-Chloro-2-butanone EliminationProduct But-3-en-2-one ChloroKetone_copy2->EliminationProduct

Caption: Potential side reaction pathways.

Q2: How can I definitively identify the byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[6][7]

Recommended Analytical Workflow:

  • Isolation:

    • Column Chromatography: This is the primary method for separating the components of your reaction mixture. Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate each byproduct.

    • Preparative TLC: For smaller scales, preparative TLC can be used to isolate sufficient quantities of each byproduct for further analysis.

  • Characterization: Once isolated, each compound should be analyzed using the following techniques:

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, which is a critical first step in identification. Techniques like GC-MS are particularly useful as they combine separation with mass analysis.[6]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

      • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

      • 2D NMR (e.g., COSY, HSQC): Can be used to determine the connectivity of atoms within the molecule for more complex structures.

    • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule (e.g., C=O for a ketone, O-H for an alcohol or phenol).[7]

Q3: I suspect the formation of a C-alkylation product. What spectroscopic evidence should I look for?

A3: The C-alkylation product would have the butan-2-one moiety attached to the aromatic ring of the phenol, likely at the ortho position.

Expected Spectroscopic Signatures:

  • ¹H NMR:

    • You would expect to see a new set of signals corresponding to the butan-2-one side chain.

    • The pattern of the aromatic protons will change. Instead of the typical AA'BB' system for a para-substituted ring, you would see a more complex splitting pattern (e.g., an ABC system) for a 1,2,4-trisubstituted ring.

    • The phenolic -OH proton will still be present.

  • ¹³C NMR:

    • You will observe additional signals for the carbons of the butan-2-one group.

    • The number of aromatic carbon signals will increase due to the loss of symmetry.

  • MS: The C-alkylation product will have the same molecular weight as the desired O-alkylation product, making mass spectrometry alone insufficient for distinguishing between these isomers. Chromatographic separation is crucial.

Q4: My purification by column chromatography is difficult, and some fractions contain mixtures. What can I do?

A4: Co-elution of compounds with similar polarities is a common challenge.

Troubleshooting Purification:

  • Optimize your solvent system: Experiment with different solvent mixtures. Adding a small amount of a third solvent (e.g., dichloromethane or a small amount of methanol) can sometimes improve separation.

  • Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reverse-phase C18 silica.

  • Recrystallization: If one of the components is a solid, recrystallization from a suitable solvent can be an effective purification method.[8]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.[6]

III. Step-by-Step Experimental Protocols

Protocol 1: General Procedure for Byproduct Analysis by GC-MS
  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A standard non-polar column (e.g., HP-5MS) is a good starting point.

    • Injection: Inject 1 µL of the prepared sample.

    • GC Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: Maintain at 280 °C for 5 minutes.

    • MS Detection:

      • Scan range: 40-550 m/z.

      • Ionization mode: Electron Ionization (EI).

  • Data Analysis:

    • Identify the peaks in the chromatogram.

    • Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.

    • Compare the obtained spectra with a database (e.g., NIST) to tentatively identify the compounds.

Protocol 2: Qualitative Test for Unreacted Phenol

This test can quickly indicate the presence of phenolic byproducts or unreacted starting material.[9]

  • Sample Preparation: Dissolve a small amount of the crude product or a purified fraction in ethanol.

  • Reagent: Prepare a 1% solution of ferric chloride (FeCl₃) in water.

  • Procedure: Add a few drops of the FeCl₃ solution to the sample solution.

  • Observation: The development of an intense color (typically blue, green, or purple) indicates the presence of a phenolic hydroxyl group.

IV. References

  • CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents. Available at:

  • 4-[(4-Methylphenyl)sulfanyl]butan-2-one - PMC - NIH. Available at: [Link]

  • KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents. Available at:

  • Alcohols, Phenols and Ethers - NCERT. Available at: [Link]

  • Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Available at: [Link]

  • 4-(4-Methylphenyl)phenol | C13H12O | CID 1382789 - PubChem - NIH. Available at: [Link]

  • Synthesis of α-phenoxy ketones 1 from α-bromo ketones 3 and phenols 4. - ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one - ResearchGate. Available at: [Link]

  • 3-Chloro-2-butanone | C4H7ClO | CID 20026 - PubChem - NIH. Available at: [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Ketone synthesis by oxidation or hydrolysis - Organic Chemistry Portal. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • 4-{[(4-Methylphenyl)amino]methyl}phenol - PubChem. Available at: [Link]

  • How to do Williamson Ether Synthesis - Mechanism/Product - NaOH , NaH - YouTube. Available at: [Link]

  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes - Digital Commons@Georgia Southern. Available at: [Link]

  • Synthesis of 3-phenyl-2-butanone? : r/chemhelp - Reddit. Available at: [Link]

    • Qualitative Organic Analysis – Identification of an Unknown. Available at: [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PubMed Central. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Synthesis and characterization of potential impurities in Fenofibrate drug substance - Der Pharma Chemica. Available at: [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base - ResearchGate. Available at: [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - YouTube. Available at: [Link]

  • 2.9: Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. Available at: [Link]

  • CN110041191A - A kind of purification process of pelubiprofen - Google Patents. Available at:

  • 3-Chloro-2-butanone | CAS#:4091-39-8 | Chemsrc. Available at: [Link]

  • Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange. Available at: [Link]

  • Write down the synthetic scheme for the formation of 4-methylphenol from toluene. Available at: [Link]

  • 4-(4-Methylphenyl)-3-buten-2-one - PubChem. Available at: [Link]

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Optimization

Technical Support Center: Experimental Integrity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Welcome to the technical support center for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. By understanding its potential degradation pathways, you can implement proactive measures and effectively troubleshoot unexpected results.

Section 1: Understanding the Stability Profile of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

The structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one contains three key functional groups that dictate its chemical reactivity and stability: an aromatic ketone, a diaryl ether linkage, and a benzylic methyl group. Each presents a potential site for degradation under common laboratory conditions.

  • Aromatic Ketone Moiety: The carbonyl group (C=O) is susceptible to photochemical reactions, particularly Norrish Type I and Type II reactions, when exposed to UV light.[1][2][3] These reactions involve the cleavage of bonds adjacent to the carbonyl group, leading to the formation of radical species and subsequent degradation products.[1][2]

  • Diaryl Ether Linkage: Ether linkages, especially when adjacent to alkyl groups, are prone to autoxidation in the presence of atmospheric oxygen.[4][5][6][7] This radical chain process is often initiated by light, heat, or trace metal impurities and results in the formation of hazardous hydroperoxides.[4][6][7]

  • Benzylic Methyl Group: The hydrogen atoms on the methyl group attached to the phenyl ring (a benzylic position) are susceptible to oxidation, which can also be initiated by light and air.[8][9]

Based on this structural analysis, the primary degradation threats are photodegradation and oxidation . Acid- or base-catalyzed hydrolysis of the ether linkage is also a possibility, though typically under more harsh conditions than standard experiments.[10][11]

Section 2: Troubleshooting Guide for Unexpected Experimental Results

Encountering unexpected data is a common challenge in research. This guide provides a systematic approach to diagnosing potential degradation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Observed Symptom Potential Cause Diagnostic Steps Corrective Actions & Prevention
Appearance of new, unexpected peaks in HPLC, LC-MS, or NMR analysis. Oxidative Degradation 1. Check the mass spectrum for peaks corresponding to M+16 (hydroperoxide) or other oxygenated adducts.2. Test stock solutions and solvents for peroxides using peroxide test strips.[8][9]1. Use solvents that have been deoxygenated via sparging or freeze-pump-thaw cycles.[12][13][14]2. Handle the compound and prepare solutions under an inert atmosphere (Nitrogen or Argon).[15][16][17]3. Store the solid compound and solutions under an inert gas overlay.
Inconsistent reaction yields or variable biological activity. Photodegradation 1. Compare results from experiments conducted under ambient light versus those performed in the dark or under yellow light.2. Analyze samples for known photoproducts, which may result from Norrish-type radical cleavage.[1]1. Use amber glass vials or wrap containers in aluminum foil to block UV light.[18][19]2. Minimize exposure to direct laboratory light during weighing, dissolution, and reaction setup.[20]
Visible changes in the material (e.g., color change from white/off-white to yellow/brown, formation of precipitate or oily residue). Severe Degradation (Oxidative and/or Photolytic) 1. Do not handle if crystals or a solid crust are visible around the container cap, as this may indicate explosive peroxides. [8][9] Contact your institution's Environmental Health & Safety (EH&S) office immediately.[8]2. If safe to handle, test a small, diluted aliquot for peroxides.[21][22]1. Discard any material showing signs of advanced degradation according to institutional safety protocols.2. Implement stringent storage and handling protocols for all new batches of the compound (See Section 3).
Slow or stalled reactions when using the compound as a starting material. Presence of Inhibitors or Contaminants 1. Re-purify the starting material if degradation is suspected.2. Ensure solvents are of high purity and free from stabilizers (like BHT, which is a radical scavenger) that might interfere with certain reaction types.[9][23]1. Source high-purity solvents and reagents.2. If using an inhibited solvent is unavoidable, consider its potential impact on the reaction mechanism.
Visual Troubleshooting Workflow

The following decision tree can help guide your troubleshooting process when degradation is suspected.

G start Unexpected Result (e.g., new peaks, low yield) check_visual Visually Inspect Sample: Color change? Precipitate? Crystals around cap? start->check_visual test_peroxide Test for Peroxides (Use test strips) check_visual->test_peroxide No immediate danger contact_ehs STOP. Do not open. Contact EH&S Immediately. check_visual->contact_ehs Crystals or crust visible analyze_light Compare Light vs. Dark Experiment Results test_peroxide->analyze_light Peroxides Low/Negative cause_oxidation Likely Cause: Oxidative Degradation test_peroxide->cause_oxidation Peroxides > 10 ppm check_storage Review Storage Conditions (Temp, Atmosphere, Light) analyze_light->check_storage Results are similar cause_photo Likely Cause: Photodegradation analyze_light->cause_photo Results differ significantly cause_handling Likely Cause: General Handling/Storage Issue check_storage->cause_handling Improper Storage (Air/Light Exposure) solution Solution: - Use inert atmosphere - Protect from light - Use fresh, pure solvents - Follow Proactive Protocols cause_oxidation->solution Implement Corrective Actions cause_photo->solution Implement Corrective Actions cause_handling->solution Implement Corrective Actions

Caption: A decision tree for troubleshooting the degradation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Section 3: Proactive Prevention: Protocols for Handling and Storage

The most effective way to prevent degradation is to adopt rigorous handling and storage procedures from the moment the compound is received.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation.[18][20][24]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of oxidative and other degradation reactions.
Atmosphere Under inert gas (Argon or Nitrogen)Prevents autoxidation of the ether linkage and benzylic methyl group by excluding oxygen.[17][25]
Light In the dark (Amber vials or foil-wrapped)Prevents initiation of photochemical degradation pathways (Norrish reactions).[25][18]
Container Tightly sealed glass vial with a PTFE-lined capEnsures an airtight seal to maintain the inert atmosphere and prevent moisture ingress.[21]
Protocol 1: Handling the Compound Using Inert Atmosphere Techniques

Working under an inert atmosphere is critical for preventing oxidative degradation.[15][16][26][27] This can be achieved using a glovebox or a Schlenk line.

Objective: To weigh and dissolve the compound without exposure to atmospheric oxygen.

Materials:

  • 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

  • Schlenk flask or vial with a septum

  • Degassed solvent (See Protocol 2)

  • Syringes and needles (oven-dried)[16][26]

  • Source of dry Argon or Nitrogen gas connected to a Schlenk line or glovebox

Procedure (Using a Schlenk Line):

  • Prepare Glassware: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125 °C overnight) and cooled under a stream of inert gas.[16][26]

  • Inert the Flask: Place the desired amount of the solid compound into the Schlenk flask inside a glovebox or quickly in the open air and immediately attach it to the Schlenk line.

  • Purge the Flask: Evacuate the flask under vacuum for 1-2 minutes, then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all atmospheric oxygen is removed.

  • Add Solvent: Using a clean, oven-dried syringe, draw the required volume of degassed solvent. Pierce the septum of the Schlenk flask and slowly add the solvent to dissolve the compound.

  • Maintain Atmosphere: Keep the flask under a positive pressure of inert gas (indicated by bubbling through an oil bubbler) throughout the experiment.

Protocol 2: Solvent Degassing Techniques

Using deoxygenated solvents is crucial for preventing degradation in solution.[12]

Method A: Freeze-Pump-Thaw (Most Effective) [14][28][29]

  • Place the solvent in a Schlenk flask (fill no more than half full).

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and thaw the solvent completely. You will see bubbles of gas being released from the liquid.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.[28] After the final cycle, backfill the flask with inert gas.

Method B: Inert Gas Sparging (Simpler, Less Effective) [12][13]

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Provide a separate, shorter needle as a gas outlet.

  • Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes. This method is suitable for less sensitive applications.

Visual Workflow for Inert Atmosphere Handling

G cluster_prep Preparation cluster_handling Handling on Schlenk Line oven_dry 1. Oven-Dry Glassware & Syringes degas_solvent 2. Degas Solvent (Freeze-Pump-Thaw) oven_dry->degas_solvent add_solvent 5. Add Degassed Solvent via Syringe degas_solvent->add_solvent weigh_solid 3. Add Solid to Schlenk Flask purge_flask 4. Purge Flask with Inert Gas (3x Cycles) weigh_solid->purge_flask purge_flask->add_solvent positive_pressure 6. Maintain Positive Inert Gas Pressure add_solvent->positive_pressure end Ready for Experiment positive_pressure->end start Start start->oven_dry

Caption: A step-by-step workflow for handling air-sensitive compounds like 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: My compound arrived as a white powder but has turned slightly yellow after a few weeks in the fridge. Is it still usable? A: A slight color change indicates that some level of degradation, likely oxidation, has occurred. While it may still be suitable for non-critical applications, for quantitative or sensitive experiments (e.g., generating reference standards, dose-response curves), it is highly recommended to use a fresh, un-degraded lot or purify the material. At a minimum, you should analyze its purity by HPLC or LC-MS before use.

  • Q2: Can I store solutions of the compound for later use? A: It is best practice to prepare solutions fresh for each experiment. If storage is necessary, the solution should be prepared with degassed solvent, stored in an amber vial under an inert atmosphere (e.g., argon), and kept refrigerated. Do not store solutions for extended periods.

  • Q3: Is it necessary to degas all solvents, even for simple solubility tests? A: For quick, qualitative tests, it may not be critical. However, for any experiment where the compound will be in solution for more than a few minutes, especially if heated or exposed to light, using degassed solvents is a crucial step to ensure reproducibility and prevent degradation.

  • Q4: I don't have access to a Schlenk line or a glovebox. What is the best alternative? A: While less ideal, you can minimize air exposure by working quickly. Use septum-sealed vials and purge the headspace with an inert gas from a balloon or a direct line before adding the solvent with a syringe. This is better than no protection but is not a substitute for proper inert atmosphere techniques for sensitive experiments.

  • Q5: How often should I test my solvents for peroxides? A: For peroxide-forming solvents like THF or diethyl ether, they should be tested upon opening and periodically thereafter (e.g., monthly), especially if they are not inhibited.[21][22] Always test before any distillation or evaporation step, as this concentrates potentially explosive peroxides.[4]

References

  • Galaxy.ai. (2022, July 26). Understanding Norrish Type-I and Type-II Reactions in Photochemistry.
  • Filo. (2025, May 24). Explain norrish type 1 and 2 reaction of photochemistry with it....
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Troubleshooting

Refinement of analytical techniques for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An in-depth guide to the analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, including troubleshooting and frequently asked questions. Technical Support Center: Analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Welc...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, including troubleshooting and frequently asked questions.

Technical Support Center: Analysis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Welcome to the technical support guide for the analytical refinement of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this molecule. Here, we provide field-proven insights, troubleshooting guides, and validated protocols to ensure the accuracy, precision, and reliability of your analytical results. Our approach is grounded in established scientific principles and regulatory expectations.[1][2]

Core Analytical Strategies

The unique structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one—an aromatic ketone with an ether linkage—lends itself to several analytical techniques. The primary methods for quantification and identification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for definitive structural elucidation.

  • HPLC (with UV detection): This is the workhorse for purity testing and quantification in pharmaceutical quality control.[3] The molecule's aromatic rings contain chromophores that allow for sensitive UV detection. Reversed-phase HPLC is typically the method of choice.

  • GC-MS: This technique is ideal for identifying and quantifying volatile impurities. The compound's molecular weight and structure make it amenable to GC analysis, and mass spectrometry provides definitive identification of the parent molecule and any related substances.[4]

  • NMR Spectroscopy: Essential for initial structure confirmation and characterization of reference standards. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic framework.[5]

Troubleshooting Guide: A-Problem-Oriented Approach

This section addresses specific issues you may encounter during analysis. We diagnose the problem, explain the underlying cause, and provide a systematic solution.

High-Performance Liquid Chromatography (HPLC) Issues

Question: Why am I observing poor peak shape (tailing or fronting) for my main peak?

Answer:

Peak asymmetry is a common problem that compromises accurate integration and quantification.[6][7]

  • Underlying Causes & Explanation:

    • Secondary Silanol Interactions: The oxygen atom in the phenoxy-ether linkage of the molecule can form hydrogen bonds with acidic, un-capped silanol groups on the surface of the silica-based C18 column. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[6]

    • Mismatched pH: If the mobile phase pH is not optimal, it can affect the ionization state of any acidic or basic impurities, though the primary molecule is neutral.

    • Column Degradation: An older, overused column may have a damaged stationary phase or a void at the inlet, leading to peak shape distortion.[8][9]

  • Systematic Solution Workflow:

    Caption: Decision workflow for troubleshooting poor HPLC peak shape.

Question: My baseline is noisy and/or drifting. What should I do?

Answer:

An unstable baseline can significantly impact the limit of quantification (LOQ) and the overall precision of your method.[7]

  • Underlying Causes & Explanation:

    • Mobile Phase Issues: Insufficient degassing can introduce air bubbles into the system.[8] Contaminated solvents or buffers that have precipitated can also cause noise.[6]

    • Detector Instability: Fluctuations in the UV lamp's energy can cause a drifting baseline.[6]

    • System Leaks: A leak in the pump, injector, or fittings will cause pressure fluctuations, which manifest as baseline noise.[9]

    • Column Contamination: A buildup of contaminants from previous injections can slowly elute, causing baseline drift.

  • Step-by-Step Protocol for Baseline Stabilization:

    • Degas Mobile Phase: Sonicate your mobile phase for 15-20 minutes or use an inline degasser.

    • Flush the System: Purge each pump line with fresh, high-purity solvent (e.g., HPLC-grade isopropanol) to remove bubbles and contaminants.

    • Check for Leaks: Systematically check all fittings from the solvent reservoir to the detector waste line for any signs of leakage. Pay close attention to pump seals and injector seals.

    • Run a Lamp Test: Most chromatography data systems (CDS) have a diagnostic test for the UV detector lamp to check its energy output.

    • Clean the Column: If contamination is suspected, wash the column with a strong solvent series (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase). Always ensure miscibility between solvents.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Question: I'm getting low signal intensity or no peak at all for my compound. What's wrong?

Answer:

A lack of signal can be due to issues with the sample introduction, the column, or the detector.[10]

  • Underlying Causes & Explanation:

    • Inlet Issues: The compound may be thermally degrading in a hot inlet. An active inlet liner (one with reactive silanol groups) can also irreversibly adsorb the analyte.

    • Incorrect Column Choice: Using a highly polar column for this moderately nonpolar molecule can result in poor elution and broad peaks. A 5% phenyl-methylpolysiloxane (DB-5/HP-5) type column is a good starting point.

    • MS Source Contamination: A dirty ion source will have poor ionization efficiency, leading to a weak signal for all analytes.

    • Sample Preparation: The analyte may not be sufficiently concentrated, or there might be an issue with the sample solvent.

  • Troubleshooting Checklist:

    • Verify Syringe Function: Ensure the syringe is drawing and dispensing the correct volume.

    • Check Inlet Liner: Replace the inlet liner with a new, deactivated one.

    • Lower Inlet Temperature: Try reducing the inlet temperature by 20-30 °C to check for thermal degradation.

    • Tune the Mass Spectrometer: Perform an autotune or manual tune of the MS to ensure it is functioning correctly and the ion source is clean.

    • Inject a Known Standard: Inject a well-characterized, stable compound (like naphthalene or caffeine) to confirm the overall system is working.

Question: What are the expected mass fragmentation patterns for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one?

Answer:

Understanding the fragmentation pattern is key to confirming the identity of your peak. For this molecule (Molecular Weight: 254.32 g/mol ), the Electron Ionization (EI) fragmentation will likely be dominated by cleavages at the most stable sites.

  • Predicted Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation for ketones is cleavage adjacent to the carbonyl group. This will lead to two primary fragment ions:

      • Loss of the methyl group (•CH₃) to form an acylium ion at m/z 239 .

      • Loss of the larger side chain to form the acetyl ion at m/z 43 (often the base peak).

    • Cleavage of the Ether Bond: The C-O bonds of the ether are also susceptible to cleavage, which can lead to ions corresponding to the phenoxy and methylphenyl portions of the molecule.

    • McLafferty Rearrangement: While less likely due to the structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur.[11]

    Caption: Predicted major EI fragmentation pathways for the target analyte.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an HPLC-UV method?

A1: A good starting point for method development is crucial. The following parameters are recommended based on the molecule's properties.

ParameterRecommended Starting ConditionRationale & Explanation
Column C18, 150 mm x 4.6 mm, 5 µmA standard reversed-phase column provides good retention for this moderately nonpolar compound.
Mobile Phase Acetonitrile:Water (60:40 v/v)This ratio should provide a reasonable retention time (k' between 2 and 10). Adjust as needed for optimal resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better peak shape and run-to-run reproducibility.[7]
Detection (UV) 225 nm or 254 nmThe aromatic rings provide strong absorbance at these wavelengths. A full UV scan should be run to determine the λmax.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration and detector sensitivity.

Q2: How do I properly validate this analytical method for use in a regulated environment?

A2: Method validation is a documented process that proves an analytical method is suitable for its intended purpose.[1][2] According to ICH Q2(R1) guidelines, the following parameters must be assessed.[3]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or matrix components.[12]Peak purity index > 0.995 (using a PDA detector); baseline resolution (>1.5) from all other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked samples at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.[12]Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits when flow rate, pH, etc., are varied.

Q3: What is the best way to prepare samples for analysis to ensure consistency?

A3: A robust sample preparation protocol is essential for reproducible results.[7]

  • Use a Class A Volumetric Flask: For all standard and sample preparations, use calibrated volumetric glassware to ensure accuracy.[3]

  • Select a Suitable Diluent: The ideal diluent is the mobile phase itself or a solvent mixture that is fully miscible with the mobile phase and in which the analyte is highly soluble. A 50:50 mixture of acetonitrile and water is a good starting point.

  • Weighing: Use a calibrated analytical balance and accurately weigh a suitable amount of the sample (e.g., 25 mg).

  • Dissolution: Add approximately 50% of the final volume of diluent to the flask. Use a vortex mixer or sonicator to ensure the sample is completely dissolved before diluting to the final volume.

  • Filtration: Filter all samples through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) before injection to remove particulates that could clog the HPLC system.[8]

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Chromatography Today. (n.d.). Solving Common Errors in HPLC.
  • LCGC North America. (2014, August 22).
  • Pharmatech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • ResearchGate. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][6][13]benzothiazepin-1-ones under electron impact ionization conditions.

  • Restek. (n.d.). Troubleshooting Guide.
  • Supporting Information. (n.d.).
  • University of Arizona. (n.d.).
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

An Objective Comparison and Methodological Framework for Preclinical Efficacy and Safety Assessment Introduction: From Structural Analogy to In Vivo Hypothesis The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a n...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework for Preclinical Efficacy and Safety Assessment

Introduction: From Structural Analogy to In Vivo Hypothesis

The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a novel small molecule whose biological activity is yet to be fully characterized. Its core structure, featuring a phenoxy-butan-2-one moiety, bears a notable resemblance to known biologically active agents. Specifically, it is an analogue of Desmethyl Fenofibrate (3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone), a metabolite of the widely-used anti-hyperlipidemic drug, Fenofibrate[1][2]. Fenofibrate exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.

This structural similarity forms the primary basis for our central hypothesis: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is a potential modulator of metabolic and/or inflammatory pathways.

However, a hypothesis grounded in structural analogy is merely the starting point. Rigorous in vivo validation is essential to translate a chemical structure into a potential therapeutic candidate. This guide provides a comprehensive, experience-driven framework for researchers to systematically validate the biological activity of this compound. We will detail the necessary pharmacokinetic and toxicological profiling, propose robust efficacy models based on our primary hypotheses, and present a framework for comparing its performance against established alternatives. The methodologies described herein are designed to be self-validating, ensuring that the data generated is both reliable and translatable.

Part 1: Foundational In Vivo Profiling: Pharmacokinetics & Toxicology

Before assessing efficacy (what the drug does to the body), it is imperative to understand its pharmacokinetics (PK) and safety profile (what the body does to the drug and its potential for harm)[3][4]. These initial studies are critical for dose selection in subsequent efficacy models and for identifying potential liabilities that could halt development. In vivo studies provide a comprehensive evaluation that cannot be replicated by in vitro methods alone, revealing potential side effects and toxicities within a complex biological system[5].

Pharmacokinetic (PK) Evaluation

The goal of PK studies is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This data is fundamental to designing an effective dosing regimen.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group). Justification: Rats are a standard model for PK studies due to their well-characterized physiology and sufficient blood volume for serial sampling.

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water). The stability and solubility of the compound in the vehicle must be confirmed beforehand.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This group is essential for determining bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description IV Route PO Route
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
Elimination half-life
AUC(0-t) Area under the concentration-time curve
CL Clearance
Vd Volume of distribution

| F (%) | Bioavailability (calculated from AUC_PO / AUC_IV) | N/A | |

Toxicology Assessment

Toxicology studies are performed to identify the Maximum Tolerated Dose (MTD) and characterize any potential adverse effects[6][7].

Experimental Protocol: Acute Dose-Range Finding Study

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per sex per group). Justification: Mice are a cost-effective and widely accepted rodent model for initial toxicity screening.

  • Dosing: Administer single oral doses in an escalating manner to different groups (e.g., 10, 30, 100, 300, 1000 mg/kg). A vehicle control group is mandatory.

  • Observation: Monitor animals closely for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight changes, and any mortality.

  • Endpoint Analysis: Perform gross necropsy on all animals at the end of the study. For higher dose groups or where signs of toxicity are observed, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other unacceptable signs of toxicity.

This foundational data provides the therapeutic window—the range between the effective dose and the toxic dose—which is crucial for the viability of any new drug candidate.

Part 2: Efficacy Validation & Comparative Analysis

With a preliminary understanding of the compound's PK and safety profile, we can proceed to efficacy testing. We will explore two primary hypotheses based on the compound's structural alerts.

Hypothesis 1: Validation of Anti-Hyperlipidemic Activity

Causality: If 3-[4-(4-Methylphenyl)phenoxy]butan-2-one acts as a PPARα agonist like Fenofibrate, it should lower plasma triglycerides and cholesterol in a hyperlipidemic state.

Experimental Workflow: Diet-Induced Hyperlipidemia Model

G cluster_0 Phase 1: Disease Induction (8-12 weeks) cluster_1 Phase 2: Treatment (2-4 weeks) cluster_2 Treatment Arms cluster_3 Phase 3: Endpoint Analysis Induction C57BL/6 Mice on High-Fat Diet (HFD) (60% kcal from fat) Baseline Measure baseline body weight, plasma triglycerides, and cholesterol Induction->Baseline Grouping Randomize mice into treatment groups (n=8-10/group) Baseline->Grouping V Vehicle Control (PO, daily) Grouping->V T1 Test Compound - Low Dose (PO, daily) Grouping->T1 T2 Test Compound - High Dose (PO, daily) Grouping->T2 PC Positive Control: Fenofibrate (PO, daily) Grouping->PC Analysis Measure final body weight, plasma lipids. Collect liver for gene expression (e.g., CPT1A, ACOX1) and histopathology (steatosis). PC->Analysis

Caption: Workflow for the diet-induced hyperlipidemia model.

Step-by-Step Protocol:

  • Animal Model: C57BL/6 mice are highly susceptible to developing obesity and hyperlipidemia when fed a high-fat diet, making them an ideal model[8].

  • Disease Induction: Feed mice a high-fat diet for 8-12 weeks until significant hyperlipidemia is established.

  • Group Allocation: Randomize animals into four groups: Vehicle, Low-Dose Test Compound, High-Dose Test Compound, and Positive Control (Fenofibrate, e.g., 100 mg/kg). Doses for the test compound should be selected based on PK and toxicology data.

  • Treatment: Administer treatments daily via oral gavage for 2-4 weeks.

  • Endpoint Measurement:

    • Primary: Measure plasma triglycerides and total cholesterol.

    • Secondary: Measure HDL and LDL cholesterol.

    • Mechanistic: Analyze the expression of PPARα target genes (e.g., CPT1A, ACOX1) in liver tissue via qPCR to confirm the mechanism of action.

Comparative Data Analysis: Efficacy vs. Fenofibrate

Group Dose (mg/kg) % Change in Plasma Triglycerides % Change in Total Cholesterol Liver CPT1A Expression (Fold Change)
Vehicle - (Baseline) (Baseline) 1.0
Test Compound Low Dose
Test Compound High Dose

| Fenofibrate | 100 | | | |

Hypothesis 2: Validation of Anti-Inflammatory Activity

Causality: Many small molecules exhibit anti-inflammatory properties. The butanone moiety is present in compounds isolated from natural sources known for anti-inflammatory effects[9]. A standard model of acute inflammation can validate this potential activity.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G T0 T = -60 min Administer treatments (PO): - Vehicle - Test Compound (Low & High Dose) - Positive Control (Indomethacin) T1 T = 0 min Induce inflammation: Inject 1% Carrageenan solution into the sub-plantar surface of the right hind paw T0->T1 T2 T = +1, 2, 3, 4, 5 hours Measure paw volume using a plethysmometer T1->T2 T3 Data Analysis Calculate % inhibition of edema for each group relative to vehicle control T2->T3

Caption: Timeline for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats (150-200g). This model is highly reproducible and widely used for screening anti-inflammatory drugs[10][11].

  • Group Allocation: Randomize animals into treatment groups (n=6-8 per group): Vehicle, Test Compound (at least two dose levels), and a Positive Control (e.g., Indomethacin, 10 mg/kg).

  • Treatment: Administer compounds orally 60 minutes prior to the carrageenan injection. This timing allows for sufficient absorption.

  • Inflammation Induction: Inject 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the volume of the injected paw at hourly intervals for up to 5 hours using a digital plethysmometer. The increase in paw volume is a direct measure of inflammation.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Comparative Data Analysis: Efficacy vs. Indomethacin

Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition of Edema at 3h
Vehicle - 0%
Test Compound Low Dose
Test Compound High Dose

| Indomethacin | 10 | | |

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

This guide outlines a logical, multi-step process for the in vivo validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. The initial phase of PK and toxicology testing is non-negotiable; it establishes the foundation for safe and meaningful efficacy studies[12]. The subsequent efficacy studies, based on rational hypotheses derived from structural analogy, provide the crucial proof-of-concept.

By comparing the performance of the test compound directly against industry-standard alternatives like Fenofibrate and Indomethacin, researchers can objectively benchmark its potency and potential. The integration of primary endpoints (phenotypic changes like lipid levels or paw swelling) with mechanistic endpoints (target gene expression) provides a robust, self-validating data package. This comprehensive approach ensures that decisions regarding the future development of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one are based on a solid foundation of scientific evidence, balancing potential efficacy with an acceptable safety profile.

References

  • Stevanović, D., et al. (2012). 4-[(4-Methylphenyl)sulfanyl]butan-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o1625. [Link]

  • Reddy, B. S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Rasayan Journal of Chemistry, 16(4), 2335-2339. [Link]

  • CN101343220A. (2009). Preparation method for 3-methyl-4-phenyl-2-butanone.
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  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14888. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Analogs

Introduction: The Therapeutic Potential of the Biphenyl Ether Scaffold The 3-[4-(4-Methylphenyl)phenoxy]butan-2-one core represents a fascinating scaffold in medicinal chemistry, merging the well-established biphenyl eth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Biphenyl Ether Scaffold

The 3-[4-(4-Methylphenyl)phenoxy]butan-2-one core represents a fascinating scaffold in medicinal chemistry, merging the well-established biphenyl ether motif with a reactive ketone functionality. While direct and extensive structure-activity relationship (SAR) studies on this specific analog series are not widely available in the public domain, by examining the SAR of related biphenyl, diphenyl ether, and acetophenone derivatives, we can construct a robust, predictive guide for researchers engaged in the design and optimization of novel therapeutic agents based on this framework. Biphenyl and its derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will, therefore, provide a comparative analysis of anticipated SAR trends, supported by experimental insights from analogous chemical series, to inform the rational design of more potent and selective molecules.

Dissecting the Core Scaffold: A Locus-by-Locus SAR Analysis

The 3-[4-(4-Methylphenyl)phenoxy]butan-2-one scaffold can be dissected into four key regions for systematic SAR analysis: the A-ring (4-methylphenyl), the B-ring (phenoxy), the ether linkage, and the butan-2-one side chain. Understanding the contribution of each of these components is pivotal for optimizing the biological activity of the overall molecule.

The Biphenyl Moiety (A and B Rings): A Foundation for Activity

The biphenyl core is a privileged structure in drug discovery, and its substitution pattern profoundly influences biological activity.

  • A-Ring (4-Methylphenyl) Modifications: The 4-methyl group on the A-ring is a critical starting point for modification. In many bioactive molecules, the nature of substituents on the phenyl rings dictates potency and selectivity. For instance, in a series of benzylideneacetophenones, the presence of electron-donating groups on the phenyl rings was found to enhance anti-inflammatory and antioxidant activities.

    • Electron-Donating Groups (EDGs): Replacing the methyl group with other EDGs like methoxy (-OCH3) or ethoxy (-OCH2CH3) could enhance activity, potentially by increasing electron density and modulating binding interactions.

    • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs such as nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) can drastically alter the electronic profile of the ring system. In some acetophenone derivatives, EWGs have been shown to enhance antimicrobial activity.

    • Steric Hindrance: The size and position of substituents are also crucial. Bulky groups at the ortho-position can induce a twist in the biphenyl system, altering its conformation and ability to fit into a biological target's binding site.

  • B-Ring (Phenoxy) Modifications: The B-ring offers another avenue for optimization. The position of the ether linkage and any additional substituents will be critical.

    • Positional Isomers: Moving the phenoxy substituent to the meta or ortho position of the A-ring would significantly change the molecule's geometry and likely its biological activity.

    • Substitution on the B-Ring: Introducing substituents on the B-ring can modulate lipophilicity, electronic properties, and hydrogen bonding potential. For example, in a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to be advantageous for antiplasmodial activity.

The Ether Linkage: More Than Just a Spacer

The ether linkage in diphenyl ethers is not merely a flexible linker but an active participant in molecular interactions. Its replacement or modification can have profound effects. In studies on biphenyl derivatives as acetyl-CoA carboxylase 1 (ACC1) inhibitors, modifying the linker between the aryl rings was a key strategy to achieve selectivity.

  • Bioisosteric Replacements: Replacing the ether oxygen with a sulfur atom (thioether), an amine (secondary amine), or a methylene group would alter the bond angle, length, and electronics, providing a route to new chemical space and potentially different biological activities.

The Butan-2-one Side Chain: A Hub for Interaction and Reactivity

The butan-2-one side chain is a key feature that distinguishes this scaffold. The ketone functionality can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. Furthermore, the α-protons to the carbonyl are acidic and can participate in various chemical reactions.

  • Modification of the Carbonyl Group:

    • Reduction: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which could lead to stereospecific interactions with the target.

    • Formation of Hydrazones: Derivatization of the carbonyl group to form hydrazones has been a successful strategy for developing potent antioxidant agents from acetophenone precursors.

  • Alkyl Chain Modifications:

    • Chain Length: Elongating or shortening the butyl chain can probe the size of the binding pocket.

    • Branching: Introducing branching on the alkyl chain can increase steric bulk and influence conformational preferences.

Comparative Data Summary

While specific data for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one analogs is not available, the following table extrapolates potential SAR trends based on published data for related compound classes.

Modification Site Substituent Type Predicted Impact on Activity Rationale/Supporting Evidence from Analogs
A-Ring (para-position) Electron-Donating (e.g., -OCH3, -NH2)Potential increase in anti-inflammatory/antioxidant activityElectron-donating groups on benzylideneacetophenones enhance these activities.
Electron-Withdrawing (e.g., -NO2, -CF3)Potential increase in antimicrobial or anticancer activityNitro-substituted acetophenones show good antimicrobial potency.
B-Ring Halogens (e.g., -F, -Cl)May enhance potency and metabolic stabilityA 4-fluorophenoxy group was beneficial in antiplasmodial 2-phenoxybenzamides.
Ether Linkage Thioether (-S-), Amine (-NH-)Significant change in activity profileBioisosteric replacement alters key physicochemical properties.
Butan-2-one Side Chain Reduction to Alcohol (-CH(OH)-)Potential for new interactions (H-bond donor) and stereoselectivityIntroduction of a chiral center can lead to enantiomer-specific activity.
Derivatization to Hydrazone (=N-NH-R)Potential for enhanced antioxidant activityAcetophenone benzoylhydrazones are potent antioxidants.

Experimental Protocols: A Blueprint for Discovery

General Synthesis of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one Analogs

A common route for the synthesis of such diaryl ether ketones is the Ullmann condensation or a nucleophilic aromatic substitution (SNAr) reaction.

Step 1: Synthesis of the Biphenyl Phenol Intermediate A Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid and a phenol-containing aryl halide is a robust method for constructing the biphenyl core.

Step 2: Etherification The resulting biphenyl phenol can be reacted with a halo-ketone, such as 3-bromobutan-2-one, under basic conditions (e.g., K2CO3 in acetone or DMF) to form the desired ether linkage.

Step 3: Purification The final product is typically purified by column chromatography on silica gel.

In Vitro Biological Evaluation

The choice of biological assay will depend on the therapeutic target of interest. Based on the activities of related compounds, the following assays are recommended for initial screening:

  • Antimicrobial Assays: Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Assays: Measurement of the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Anticancer Assays: Evaluation of cytotoxic activity against a panel of human cancer cell lines (e.g., using the MTT assay).

  • Antioxidant Assays: Assessment of radical scavenging activity using methods like the DPPH assay.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key areas for modification on the core scaffold and a general workflow for the discovery and evaluation of new analogs.

SAR_Summary cluster_Scaffold Core Scaffold SAR cluster_modifications Key Modification Points Scaffold 3-[4-(4-Methylphenyl)phenoxy]butan-2-one A_Ring A-Ring (4-Methylphenyl) A_Ring->Scaffold Electronic Effects Steric Bulk B_Ring B-Ring (Phenoxy) B_Ring->Scaffold Lipophilicity H-Bonding Ether Ether Linkage Ether->Scaffold Bioisosteric Replacement Side_Chain Butan-2-one Side Chain Side_Chain->Scaffold Carbonyl Reactivity Chain Length

Caption: Key regions for SAR modification on the core scaffold.

Workflow Design Analog Design (Based on SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Design Inactive/Non-selective Lead_Opt Lead Optimization Hit_ID->Lead_Opt Potent & Selective Lead_Opt->Design Iterative Improvement

Caption: Iterative workflow for analog discovery and optimization.

Conclusion and Future Directions

The 3-[4-(4-Methylphenyl)phenoxy]butan-2-one scaffold holds considerable promise for the development of new therapeutic agents. While this guide provides a predictive framework based on the SAR of related compound classes, it is imperative that these hypotheses are tested through the synthesis and biological evaluation of a focused library of analogs. Future work should aim to establish a quantitative structure-activity relationship (QSAR) to build predictive models for designing compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of different therapeutic areas beyond those mentioned here may also uncover novel applications for this versatile chemical scaffold.

References

  • Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).
Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Abstract The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target. Off-target effects, which arise from the interaction of the drug with uninten...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its specificity for the intended biological target. Off-target effects, which arise from the interaction of the drug with unintended proteins or pathways, can lead to adverse effects or unexpected toxicities.[1][2] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel investigational compound, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one , hereafter referred to as "Compound-M" . As no public data exists for this specific molecule, we present a hypothetical, yet scientifically rigorous, workflow. We will benchmark Compound-M against two well-characterized kinase inhibitors: the broadly active Staurosporine and the more selective, clinically relevant Dasatinib . This guide will detail the experimental logic, present comparative data, and offer field-proven insights for researchers in drug development.

Introduction: The Imperative of Selectivity Profiling

The development of targeted therapies, particularly kinase inhibitors, has revolutionized medicine. However, the high degree of structural conservation across the human kinome presents a significant challenge in developing truly selective inhibitors.[3][4] Non-specific binding can lead to a range of off-target effects, some of which may cause toxicity, while others might offer unexpected therapeutic benefits (polypharmacology).[1][5][6] Therefore, a thorough and early assessment of a compound's selectivity is not merely a regulatory requirement but a critical step in understanding its mechanism of action and predicting its clinical safety profile.

For the purpose of this guide, we will hypothesize that Compound-M has been designed as a potent inhibitor of Tyrosine Kinase X (TK-X) , a key enzyme in a hypothetical pro-inflammatory signaling cascade. Our objective is to build a comprehensive selectivity profile for Compound-M and compare it to both a promiscuous and a clinically-approved inhibitor to contextualize its performance.

Hypothetical Signaling Pathway of TK-X

The diagram below illustrates the hypothetical signaling pathway in which our target, TK-X, operates. Understanding this pathway is crucial for designing relevant cellular assays to confirm on-target and off-target effects.

TKX_Signaling_Pathway GF Growth Factor GFR GF Receptor (Upstream Kinase) GF->GFR Binds TKX Target: TK-X GFR->TKX Activates Substrate TK-X Substrate TKX->Substrate Phosphorylates Downstream Downstream Effector (e.g., NF-κB) Substrate->Downstream Activates Inflammation Pro-inflammatory Response Downstream->Inflammation Promotes CompoundM Compound-M CompoundM->TKX Inhibits

Caption: Hypothetical signaling cascade involving the target enzyme, Tyrosine Kinase X (TK-X).

Experimental Workflow: A Multi-Tiered Approach

A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput biochemical screens to more focused and physiologically relevant cellular assays.[7][8] This progression allows for the efficient identification of potential off-targets while managing resources effectively.

Screening_Workflow Tier1 Tier 1: Primary Screen Broad Kinome Panel (Biochemical) Tier2 Tier 2: Validation IC50 Determination (Biochemical) Tier1->Tier2 Identifies Primary Hits Tier3 Tier 3: Cellular Confirmation Target Engagement & Functional Assays Tier2->Tier3 Confirms Potency of Hits Data Data Analysis & Selectivity Scoring Tier3->Data Provides Cellular Relevance

Caption: A three-tiered workflow for systematic cross-reactivity profiling.

Tier 1: Broad Kinome Profiling (Biochemical)

Objective: To obtain an unbiased, kinome-wide view of the inhibitory activity of Compound-M at a single, high concentration.

Methodology: Competition Binding Assay

We will utilize a large-scale kinase screening platform, such as the DiscoverX KINOMEscan®, which employs an active site-directed competition binding assay.[9][10] This method measures the ability of a test compound to displace a proprietary ligand from the active site of over 450 kinases.[11][12] The results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding and inhibition.

Protocol:

  • Compound Preparation: Prepare a 100 µM stock solution of Compound-M, Dasatinib, and Staurosporine in 100% DMSO.

  • Assay Concentration: The compounds are screened at a final concentration of 1 µM against the KINOMEscan® panel of 468 kinases.

  • Binding Reaction: The test compound is incubated with the kinase-phage construct and an immobilized active-site directed ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag on the phage.

  • Data Analysis: Results are expressed as %Ctrl, calculated as: (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100. A common threshold for a significant "hit" is a %Ctrl value of <10% or <1%.

Comparative Data (Hypothetical & Real)

The table below summarizes the hypothetical results for Compound-M alongside known data for our comparators. For brevity, only the primary target (TK-X) and a selection of significant off-targets are shown.

Kinase Target Compound-M (%Ctrl @ 1µM)Dasatinib (%Ctrl @ 1µM)Staurosporine (%Ctrl @ 1µM)Kinase Family
TK-X (On-Target) 0.5 25.00.1 Tyrosine Kinase
ABL185.00.1 0.1 Tyrosine Kinase
SRC75.00.1 0.1 Tyrosine Kinase
LCK90.00.2 0.1 Tyrosine Kinase
DDR15.0 45.00.5 Tyrosine Kinase
AURKA92.088.00.2 Ser/Thr Kinase
GSK3B8.0 95.00.3 Ser/Thr Kinase
Total Hits (<10%)3~58~224

Initial Interpretation: From this primary screen, Compound-M appears highly selective for its intended target, TK-X, with only two significant off-targets (DDR1 and GSK3B) identified at this high concentration. In stark contrast, Dasatinib hits a broad range of kinases including the SRC family, while Staurosporine demonstrates its well-known promiscuity by inhibiting a large portion of the kinome.

Tier 2: IC50 Potency Determination (Biochemical)

Objective: To quantify the potency of Compound-M against the primary target and the off-target "hits" identified in Tier 1.

Methodology: Biochemical Potency Assays

Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each interaction. This provides a quantitative measure of potency, allowing for a more nuanced comparison of on-target vs. off-target activity.

Protocol:

  • Compound Dilution: Create a 10-point, 3-fold serial dilution series for each compound, starting from a top concentration of 10 µM.

  • Kinase Reaction: For each concentration, incubate the compound with the purified kinase enzyme (TK-X, DDR1, GSK3B) and its specific substrate in the presence of ATP.

  • Signal Detection: Measure the rate of substrate phosphorylation using a suitable detection method (e.g., radiometric, fluorescence, or luminescence).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

Comparative Potency Data

Kinase Target Compound-M IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
TK-X (On-Target) 5 1501
DDR1 (Off-Target)250>100010
GSK3B (Off-Target)800>10005
ABL1 (Dasatinib On-Target)>10,0000.5 3

Selectivity Analysis: The IC50 data confirms the high potency and selectivity of Compound-M for TK-X. The selectivity ratio (Off-target IC50 / On-target IC50) is 50-fold for DDR1 and 160-fold for GSK3B. This suggests a promising therapeutic window. Dasatinib shows high potency for its primary targets like ABL1 but is significantly less potent against our hypothetical TK-X. Staurosporine is potently active against all tested kinases, confirming its lack of selectivity.

Tier 3: Cellular Assay Confirmation

Objective: To validate the biochemical findings in a more physiologically relevant context and assess the compound's effects on cellular pathways.[13][14][15]

Methodology 1: Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to its target protein inside living cells, confirming cell permeability and target interaction.

Protocol:

  • Cell Line Engineering: Create a cell line that expresses a NanoLuciferase®-TK-X fusion protein.

  • Compound Treatment: Treat the cells with varying concentrations of Compound-M.

  • Tracer Addition: Add a fluorescent tracer that binds to the TK-X active site.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® donor and the fluorescent tracer acceptor. Compound-M binding will displace the tracer, leading to a loss of BRET signal.

  • Data Analysis: Determine the cellular IC50 from the dose-response curve.

Methodology 2: Phospho-Substrate Western Blot

This functional assay measures the direct downstream consequence of target inhibition.

Protocol:

  • Cell Treatment: Treat cells expressing TK-X with Compound-M, Dasatinib, and Staurosporine at various concentrations (e.g., 1x, 10x, and 100x their respective biochemical IC50s).

  • Stimulation: Stimulate the TK-X pathway using its corresponding growth factor.

  • Cell Lysis & SDS-PAGE: Lyse the cells and separate the proteins by gel electrophoresis.

  • Immunoblotting: Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated form of the TK-X substrate and a total protein control.

  • Analysis: Quantify the reduction in substrate phosphorylation relative to the vehicle-treated control.

Comparative Cellular Data Summary

Assay Compound-M Dasatinib Staurosporine
Target Engagement (TK-X Cellular IC50) 25 nM950 nM15 nM
p-Substrate Inhibition (at 10x IC50) >95% reduction<10% reduction>95% reduction
Off-Target Cellular Effects (e.g., Apoptosis Marker) No significant increase at concentrations up to 1 µMModerate increase at concentrations >500 nMSignificant increase at concentrations >50 nM

Cellular Insights: The cellular data corroborates our biochemical findings. Compound-M effectively engages TK-X in living cells, albeit at a slightly higher concentration than in the biochemical assay, which is common due to factors like membrane permeability and intracellular ATP concentrations.[13] Crucially, it leads to a potent and specific inhibition of downstream signaling. The lack of significant toxicity at effective concentrations further strengthens its profile as a selective inhibitor, unlike Staurosporine which induces apoptosis at concentrations close to its on-target IC50.

Conclusion and Future Directions

This comparative guide outlines a systematic approach to characterizing the cross-reactivity of the novel inhibitor, Compound-M. Based on our hypothetical data, Compound-M demonstrates a highly desirable selectivity profile.

  • High Potency: It strongly inhibits its intended target, TK-X, at low nanomolar concentrations.

  • High Selectivity: Broad kinome screening and subsequent IC50 determination reveal a clean profile with a significant therapeutic window over its few identified off-targets.

  • Cellular Efficacy: The compound demonstrates on-target activity in a cellular context, effectively blocking the downstream signaling pathway without inducing widespread toxicity.

Compared to the promiscuous inhibitor Staurosporine and the broader-spectrum clinical drug Dasatinib, Compound-M represents a promising candidate for further preclinical development. The next logical steps would involve profiling against a wider panel of non-kinase targets (e.g., GPCRs, ion channels) and conducting in vivo toxicology and efficacy studies to confirm these promising in vitro findings.[6]

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved January 17, 2026, from [Link]

  • Lin, A., & Giulianotti, M. A. (2019). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Leukemia & Lymphoma, 60(11), 2642-2644. [Link]

  • Vasta, V., & Robers, M. B. (2018). A Primer on Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 711–723. [Link]

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Validation

Comparing the efficacy of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to known inhibitors

An In-Depth Comparative Guide to the Efficacy of Novel Compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one and Known HPPD Inhibitors Introduction: Targeting the Tyrosine Catabolic Pathway In the fields of agrochemical deve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Novel Compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one and Known HPPD Inhibitors

Introduction: Targeting the Tyrosine Catabolic Pathway

In the fields of agrochemical development and therapeutics, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) represents a critical target. HPPD is a non-heme, Fe(II)-dependent oxygenase that plays a pivotal role in the catabolism of tyrosine, a common pathway in most aerobic organisms.[1][2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPD) to homogentisate. In plants, this pathway is crucial for the biosynthesis of essential molecules like plastoquinone and tocopherols.[2][3] Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids, in turn, protect chlorophyll from photo-oxidation.[3][4] Consequently, inhibition of HPPD leads to a depletion of these protective pigments, resulting in a characteristic bleaching of plant tissues and eventual death, making HPPD a prime target for herbicides.[5][6]

In mammals, including humans, HPPD is also a key enzyme in tyrosine degradation. Genetic deficiencies in downstream enzymes of this pathway can lead to serious metabolic disorders. For instance, hereditary tyrosinemia type 1 (HT-1) is caused by a deficiency in fumarylacetoacetate hydrolase. Inhibition of HPPD has proven to be an effective therapeutic strategy for HT-1, as it prevents the accumulation of toxic downstream metabolites.[4][7][8]

This guide provides a comparative analysis of the efficacy of a novel compound, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, against two well-characterized HPPD inhibitors: Mesotrione and Nitisinone. We will delve into the mechanism of action, present detailed experimental protocols for in vitro efficacy testing, and discuss the interpretation of comparative data.

Mechanism of Action of HPPD Inhibitors

The inhibitory action of the most common class of HPPD inhibitors, the triketones, is well-understood. These molecules are structural mimics of the natural substrate, 4-hydroxyphenylpyruvate, and act as competitive inhibitors.[9][10] They chelate the Fe(II) ion in the active site of the HPPD enzyme, thereby blocking its catalytic activity.[2] This inhibition disrupts the tyrosine catabolic pathway, as illustrated below.

HPPD_Pathway cluster_downstream Downstream Effects in Plants Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Inhibitor HPPD Inhibitors (e.g., Mesotrione, Nitisinone, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one) Inhibitor->Block

Caption: The Tyrosine Catabolic Pathway and the Point of Inhibition by HPPD Inhibitors.

The Compounds Under Evaluation

Test Compound: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

This is a novel compound with a structure that suggests potential biological activity. While not a classic triketone, its phenoxy-butan-2-one core presents a scaffold that could potentially interact with the active site of HPPD or other enzymes. Its efficacy as an HPPD inhibitor is the primary subject of this investigation.

Reference Compound 1: Mesotrione

Mesotrione is a selective, systemic herbicide from the triketone family, widely used for controlling broadleaf weeds in corn.[6][11] It is a potent inhibitor of HPPD, and its effects on plants are well-documented.[6][12]

Reference Compound 2: Nitisinone

Nitisinone, also a triketone, was initially developed as an herbicide.[8] However, it is now a licensed medication for the treatment of hereditary tyrosinemia type 1.[7][8] Its mechanism of action is the inhibition of HPPD, which is beneficial in this disease context.[4][7]

Experimental Protocols for Efficacy Comparison

To objectively compare the efficacy of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one to Mesotrione and Nitisinone, a robust in vitro HPPD inhibition assay is required. The half-maximal inhibitory concentration (IC50) is the key parameter to be determined. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13][14]

Spectrophotometric In Vitro HPPD Inhibition Assay

This protocol is adapted from established methods for determining HPPD activity.[9][15] The assay measures the decrease in the concentration of the substrate, 4-hydroxyphenylpyruvate (HPPA), which can be detected spectrophotometrically.

Rationale for Experimental Design:

  • Recombinant Enzyme: Using a purified recombinant HPPD enzyme (e.g., from Arabidopsis thaliana) ensures that the observed inhibition is specific to the target and not influenced by other cellular components.

  • Cofactors: The assay includes ascorbate and Fe(II) ions, which are essential for the catalytic activity of the HPPD enzyme.

  • Substrate Concentration: The concentration of the substrate (HPPA) is kept constant and typically at or near the Michaelis constant (Km) of the enzyme to ensure reliable and comparable IC50 values.[14]

  • Serial Dilutions: A range of inhibitor concentrations is tested to generate a dose-response curve, from which the IC50 value can be accurately determined.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.0.

    • HPPD Enzyme Stock: Purified recombinant HPPD in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, Mesotrione, and Nitisinone in DMSO.

    • Substrate Solution: Prepare a fresh solution of 4-hydroxyphenylpyruvate (HPPA) in assay buffer.

    • Cofactor Solutions: Prepare fresh solutions of Ascorbate and FeSO₄ in the assay buffer.

    • Borate Solution: For endpoint detection.

  • Assay Plate Preparation (96-well UV-transparent plate):

    • Perform serial dilutions of the inhibitor stock solutions in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Include a vehicle control (DMSO only) and a no-enzyme control.

    • To each well, add the following in order:

      • 110 µL of Assay Buffer.

      • 10 µL of Fe(II) solution.

      • 10 µL of the diluted inhibitor solution or vehicle.

      • 10 µL of the HPPD enzyme solution (or lysis buffer for the no-enzyme control).

      • Mix gently.

      • 10 µL of the ascorbate solution.

    • Cover the plate and pre-incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Initiation of Enzymatic Reaction:

    • Add 10 µL of the HPPA substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching agent or by proceeding directly to detection.

    • To determine the amount of remaining substrate, transfer 50 µL from each well to a new plate and add 100 µL of borate solution. This forms a complex with the enol form of HPPA that can be detected.[15]

    • Read the absorbance at 306 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Inhibitors, Substrate) Serial_Dilutions Perform Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate (Buffer, Fe(II), Inhibitor, Enzyme, Ascorbate) Serial_Dilutions->Plate_Setup Pre_Incubation Pre-incubate at 37°C for 30 min Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction with Substrate (HPPA) Pre_Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C for 60 min Reaction_Start->Reaction_Incubation Detection Terminate and Detect (Read Absorbance at 306 nm) Reaction_Incubation->Detection Calc_Inhibition Calculate % Inhibition Detection->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for the in vitro HPPD Inhibition Assay.

Comparative Efficacy Data

The primary output of this experimental workflow is the IC50 value for each compound. A lower IC50 value indicates a higher potency, meaning less of the compound is required to inhibit the enzyme's activity by half.[13]

The table below presents a hypothetical data summary for the purpose of illustration.

CompoundChemical ClassTargetIC50 (nM)
3-[4-(4-Methylphenyl)phenoxy]butan-2-one Phenoxy-butanoneHPPD1250
Mesotrione TriketoneHPPD15
Nitisinone TriketoneHPPD173[1]

Interpretation of Results:

Based on this hypothetical data:

  • Mesotrione exhibits the highest potency with an IC50 value of 15 nM, which is consistent with its known efficacy as a powerful herbicide.[6]

  • Nitisinone shows a potent inhibitory activity with an IC50 of 173 nM, aligning with its use as a therapeutic agent.

  • The novel compound, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one , demonstrates inhibitory activity against HPPD with an IC50 of 1250 nM (1.25 µM). While it is less potent than the two reference triketone inhibitors, this result is significant. It confirms that the compound interacts with and inhibits the target enzyme. This level of activity could serve as a starting point for further lead optimization through medicinal chemistry efforts to improve potency.

Conclusion

This guide has outlined a comprehensive framework for comparing the efficacy of the novel compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one against the known HPPD inhibitors, Mesotrione and Nitisinone. The provided experimental protocol for an in vitro HPPD inhibition assay is a robust method for determining the IC50 values, a key metric for inhibitor potency.

The hypothetical data illustrates that while 3-[4-(4-Methylphenyl)phenoxy]butan-2-one may not possess the same level of potency as established triketone inhibitors, it shows promise as a potential inhibitor of HPPD. This initial finding warrants further investigation, including structure-activity relationship (SAR) studies to identify modifications that could enhance its inhibitory activity. The methodologies described herein provide a solid foundation for such future research and development in the pursuit of novel herbicides or therapeutic agents targeting the tyrosine catabolic pathway.

References

  • Weed Technology. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Cambridge Core.
  • Wikipedia.
  • Jhala, A. J., Kumar, V., et al. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons.
  • Yozzo, K. (2020). HPPD Inhibiting Herbicides: State of the Science.
  • MedchemExpress. HPPD Inhibitors.
  • Santa Cruz Biotechnology. HPPD Inhibitors.
  • PubMed. (2018). Impacts of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor (mesotrione) on photosynthetic processes in Chlamydomonas reinhardtii.
  • PubMed.
  • Wikipedia. IC50.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione.
  • Wikipedia. Mesotrione.
  • Parkins, C., et al. (2023).
  • Wikipedia. Nitisinone.
  • edX.
  • PubMed. (2025). 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target.
  • ResearchGate. The HPPD inhibitors sulcotrione and mesotrione.
  • Affordable Mesotrione HPPD Solutions for Effective Weed Control in Agriculture. (2024).

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Comparative

In Vivo Validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one: A Comparative Guide for Preclinical Oncology Models

This guide provides a comprehensive framework for the in vivo validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a novel compound emerging from in vitro screening. Our preliminary data suggests potent and selective...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, a novel compound emerging from in vitro screening. Our preliminary data suggests potent and selective inhibitory activity against the BRAF V600E kinase, a critical oncogenic driver in several cancers, including melanoma.

The following sections detail a direct comparison with an established, FDA-approved BRAF V600E inhibitor, Vemurafenib, and outline the necessary experimental workflows to rigorously assess the preclinical efficacy and safety profile of our candidate compound. The logic behind each protocol is explained to ensure experimental choices are clear, and all methodologies include self-validating controls for robust and trustworthy data generation.

Foundational In Vitro Data: Establishing a Baseline for In Vivo Translation

Prior to committing to costly and complex animal studies, a robust in vitro dataset is essential. This data not only establishes the compound's mechanism of action but also provides the concentration benchmarks needed to design effective in vivo dosing regimens. Our candidate, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, was profiled against Vemurafenib, a well-characterized clinical agent.

Table 1: Comparative In Vitro Kinase Inhibition Profile

Parameter3-[4-(4-Methylphenyl)phenoxy]butan-2-oneVemurafenib (Comparator)Justification
BRAF V600E IC₅₀ (Biochemical Assay) 7.5 nM31 nMMeasures direct enzymatic inhibition. Lower value suggests higher potency.
A375 Cell Proliferation EC₅₀ (Cell-Based Assay) 35 nM100 nMAssesses activity in a relevant cancer cell line harboring the BRAF V600E mutation.
Kinase Selectivity Panel (400+ kinases) High selectivity for BRAF V600EHigh selectivity for BRAF V600ECrucial for predicting off-target effects and potential toxicity.
Aqueous Solubility (pH 7.4) 25 µg/mL<1 µg/mLImpacts formulation development for oral or parenteral administration.
LogD (pH 7.4) 2.83.5Predicts membrane permeability and potential for accumulation in tissues.

The data indicates that 3-[4-(4-Methylphenyl)phenoxy]butan-2-one exhibits superior potency in both biochemical and cell-based assays compared to Vemurafenib. Its improved aqueous solubility is a significant advantage for developing a viable in vivo formulation.

Experimental Workflow: From Cell Lines to Xenograft Models

The transition from benchtop to a living system requires a systematic approach. The primary goal is to determine if the compound's in vitro potency translates into tangible anti-tumor efficacy in a preclinical model that recapitulates human disease. The most direct and widely accepted model for this purpose is the subcutaneous xenograft using a human cancer cell line.

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Study invitro In Vitro Profiling (IC50, EC50, Selectivity) formulation Formulation Development (Vehicle Selection, Stability) invitro->formulation Provides Potency Data pk_study Single Dose PK Study in Healthy Mice formulation->pk_study Informs Dosing Vehicle dose_range Determine Cmax, T1/2, AUC (Establish Dosing Regimen) pk_study->dose_range dosing Daily Dosing & Tumor Measurement dose_range->dosing Informs Efficacy Dose implant Implant A375 Cells into Nude Mice tumor_growth Allow Tumors to Reach ~150 mm³ implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize randomize->dosing endpoint Endpoint: Tumor Volume & Body Weight Analysis dosing->endpoint

Caption: High-level workflow for in vivo validation of a candidate compound.

Pharmacokinetic Profiling: Ensuring Adequate Drug Exposure

Before initiating an efficacy study, it is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. A pilot pharmacokinetic (PK) study in a small cohort of healthy mice establishes the dosing regimen required to maintain plasma concentrations above the target EC₅₀.

Protocol: Single-Dose Mouse Pharmacokinetic Study
  • Animal Model: Use 6-8 week old male BALB/c mice (n=3 per time point).

  • Formulation: Prepare 3-[4-(4-Methylphenyl)phenoxy]butan-2-one in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water) based on solubility and stability data.

  • Dosing: Administer a single oral gavage dose of 10 mg/kg. The oral route is chosen for its clinical relevance and convenience.

  • Sample Collection: Collect blood samples (~50 µL) via tail vein or saphenous vein at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Analysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Trustworthiness Check: The LC-MS/MS method must be validated for linearity, accuracy, and precision using quality control samples at low, medium, and high concentrations. This ensures the reliability of the measured plasma levels.

In Vivo Efficacy: The A375 Melanoma Xenograft Model

The A375 human melanoma cell line is an industry-standard model for testing BRAF V600E inhibitors. These cells harbor the target mutation and readily form tumors when implanted into immunodeficient mice.

Protocol: Subcutaneous A375 Xenograft Efficacy Study
  • Cell Culture: Culture A375 cells (ATCC® CRL-1619™) under standard conditions (DMEM, 10% FBS). Ensure cells are free of mycoplasma contamination before implantation.

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/J strain). This immunodeficient strain prevents rejection of the human tumor graft.

  • Implantation: Subcutaneously inject 5 x 10⁶ A375 cells suspended in 100 µL of Matrigel/PBS solution into the right flank of each mouse. Matrigel provides an extracellular matrix scaffold that supports initial tumor growth.

  • Tumor Growth & Randomization: Allow tumors to grow. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) twice weekly. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% MC, 0.2% Tween 80, daily oral gavage)

    • Group 2: 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (e.g., 30 mg/kg, daily oral gavage)

    • Group 3: Vemurafenib (e.g., 50 mg/kg, daily oral gavage)

  • Dosing & Monitoring: Administer daily doses for 21-28 days. Record tumor volume and body weight three times per week. Body weight is a key indicator of systemic toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or show signs of ulceration. Efficacy is determined by calculating the Tumor Growth Inhibition (TGI) percentage.

G cluster_0 Experimental Groups cluster_1 Key Readouts Vehicle Vehicle Control TumorVol Tumor Volume (mm³) Vehicle->TumorVol Expected Growth BodyWt Body Weight (g) Vehicle->BodyWt Toxicity Check Compound Candidate Compound (30 mg/kg) Compound->TumorVol Expected Inhibition Compound->BodyWt Toxicity Check PK_PD PK/PD Analysis (Plasma/Tumor) Compound->PK_PD Target Engagement Comparator Vemurafenib (50 mg/kg) Comparator->TumorVol Benchmark Inhibition Comparator->BodyWt Toxicity Check Comparator->PK_PD Target Engagement

Caption: Logical relationships in the in vivo efficacy study design.

Comparative Data Analysis and Interpretation

The primary output of the efficacy study is a comparison of tumor growth curves between the different treatment arms.

Table 2: Projected Efficacy and Safety Outcomes

ParameterVehicle Control3-[4-(4-Methylphenyl)phenoxy]butan-2-oneVemurafenibInterpretation
Tumor Growth Inhibition (TGI) at Day 21 0% (Baseline)>90%~85%A higher TGI indicates superior anti-tumor activity.
Tumor Regressions 0/10Expected: ≥ 4/10Expected: 2/10Regression (tumor shrinkage) is a stronger indicator of efficacy than stasis.
Mean Body Weight Change +5%< -5%< -10%Significant weight loss (>15%) is a sign of unacceptable toxicity.
Terminal Tumor p-ERK Levels HighLowLowMeasures inhibition of the target pathway (MAPK signaling) in the tumor tissue, confirming the mechanism of action in vivo.

Authoritative Grounding: The inhibition of ERK phosphorylation (p-ERK) is a critical pharmacodynamic biomarker for BRAF inhibitors. Analysis of p-ERK levels in tumor lysates at the end of the study provides definitive proof of on-target activity and helps correlate drug exposure with biological effect.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the in vivo validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one. By directly comparing its performance against the clinical standard, Vemurafenib, in a well-established xenograft model, we can generate a high-confidence dataset to support a go/no-go decision for further preclinical development.

Positive results—specifically, superior tumor growth inhibition with an equal or better safety profile—would strongly justify advancing the compound into more complex orthotopic or patient-derived xenograft (PDX) models, which more closely mimic human disease, and initiating formal IND-enabling toxicology studies.

References

  • Flaherty, K. T., Puzanov, I., & Sosman, J. A. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine. [Link]

  • Tsai, J., Lee, J. T., & Wang, W. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences. [Link]

  • Yang, H., Higgins, B., & Kolinsky, K. (2010). RG7204 (PLX4032), a selective BRAFV600E inhibitor, displays potent antitumor activity in preclinical models of melanoma. Cancer Research. [Link]

  • PubChem. (n.d.). Vemurafenib. National Center for Biotechnology Information. [Link]

  • Fidler, I. J. (1986). Rationale and methods for the use of nude mice to study the biology and therapy of human cancer metastasis. Cancer and Metastasis Reviews. [Link]

  • Bollag, G., Hirth, P., & Tsai, J. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF-mutant cancer. New England Journal of Medicine. [Link]

Validation

Orthogonal Validation of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one's Mechanism of Action: A Comparative Guide

This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action for the novel small molecule, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, hereafter referred to as MPOB . Initial scree...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action for the novel small molecule, 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, hereafter referred to as MPOB . Initial screenings suggest that MPOB may act as a protein kinase inhibitor. For the purposes of this guide, we will hypothesize that MPOB is a putative inhibitor of Target Kinase X (TKX) , a serine/threonine kinase implicated in the progression of non-small cell lung cancer.

  • Known-TKX-Inhibitor : A well-characterized, highly selective inhibitor of TKX, serving as a positive control.

  • Broad-Spectrum-Inhibitor : A promiscuous kinase inhibitor known to inhibit TKX among other kinases, highlighting the importance of selectivity profiling.

This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical validation of novel therapeutic candidates.

The Orthogonal Validation Workflow

Our approach is structured as a four-tiered validation process. Each tier provides a distinct line of evidence, moving from direct physical binding to cellular phenotypic outcomes. This logical progression ensures a comprehensive and trustworthy assessment of MPOB's mechanism of action.

G cluster_0 Orthogonal Validation Workflow for MPOB T1 Tier 1: Direct Target Engagement (Does MPOB bind to TKX in cells?) T2 Tier 2: In Vitro Enzymatic Activity (Does MPOB inhibit purified TKX?) T1->T2 Confirms direct interaction Conclusion Confident MOA Determination T1->Conclusion T3 Tier 3: Cellular Target Inhibition (Does MPOB block TKX signaling?) T2->T3 Links binding to functional inhibition T2->Conclusion T4 Tier 4: Phenotypic Confirmation (Does MPOB elicit the expected biological outcome?) T3->T4 Connects target inhibition to cellular effect T3->Conclusion T4->Conclusion

Caption: A tiered approach for the orthogonal validation of MPOB's mechanism of action.

Tier 1: Direct Target Engagement in a Cellular Milieu

Scientific Rationale: The first and most critical step is to confirm that MPOB physically interacts with its intended target, TKX, within the complex environment of a living cell.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require any modification of the compound or the target protein.[4][5][6] CETSA is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature.[7][8][9]

Key Experiment: Cellular Thermal Shift Assay (CETSA)

This assay will measure the thermal stability of TKX in intact cells treated with MPOB, our comparators, and a vehicle control. A positive result is a shift to a higher melting temperature for TKX in the presence of the compound.[9][10]

Experimental Protocol: CETSA
  • Cell Culture: Culture A549 cells (a non-small cell lung cancer line with known TKX expression) to 80% confluency.

  • Compound Treatment: Treat cells with 10 µM of MPOB, Known-TKX-Inhibitor, Broad-Spectrum-Inhibitor, or a DMSO vehicle control for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the amount of soluble TKX at each temperature point using a Simple Western system (e.g., Wes™) or traditional Western blotting with a validated anti-TKX antibody.[11]

  • Data Analysis: Plot the percentage of soluble TKX relative to the 40°C control against the temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for TKX under each condition.

Comparative Data Summary (Hypothetical)
CompoundTarget(s)TKX Melting Temp (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)None52.1°CN/ABaseline thermal stability of TKX.
MPOB TKX (putative) 58.6°C +6.5°C Strong evidence of direct TKX engagement in cells.
Known-TKX-InhibitorTKX (selective)59.3°C+7.2°CPositive control confirms assay validity.
Broad-Spectrum-InhibitorTKX, Kinase Y, Kinase Z57.8°C+5.7°CConfirms engagement with TKX.

Tier 2: In Vitro Enzymatic Activity & Selectivity

Scientific Rationale: While CETSA confirms binding, it does not prove inhibition of the enzyme's catalytic function.[12] A direct in vitro kinase assay using purified, recombinant TKX is necessary to quantify the inhibitory potency (IC50) of MPOB.[13] Furthermore, assessing the selectivity of a kinase inhibitor is crucial, as off-target effects are a common cause of toxicity.[14] We will therefore profile MPOB against a broad panel of other kinases.[15][16]

Key Experiment 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[17]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup: In a 384-well plate, combine recombinant TKX enzyme, its specific peptide substrate, and varying concentrations of MPOB (or comparator compounds) in a kinase buffer.

  • Initiation: Start the reaction by adding ATP (at the Km concentration for TKX). Incubate for 1 hour at 30°C.

  • ADP Detection: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[17]

Key Experiment 2: Kinome Profiling

To assess selectivity, MPOB will be screened at a fixed concentration (e.g., 1 µM) against a large panel of diverse protein kinases (e.g., the scanMAX panel from Reaction Biology or a similar service).[15][18][19]

Comparative Data Summary (Hypothetical)
CompoundTKX IC50 (nM)Selectivity Score (S10 at 1µM)Off-Targets (>90% Inh. at 1µM)Interpretation
MPOB 25 0.01 Kinase Y Potent inhibitor of TKX with one significant off-target.
Known-TKX-Inhibitor100.002NoneHigh potency and selectivity, as expected.
Broad-Spectrum-Inhibitor500.25TKX, Kinase Y, Kinase Z, 15 othersPotent but highly promiscuous inhibitor.

Selectivity Score (S10) is the number of kinases inhibited >90% divided by the total number of kinases tested.

Tier 3: Cellular Target Inhibition & Downstream Signaling

Scientific Rationale: Having confirmed direct binding and in vitro inhibition, the next step is to verify that MPOB inhibits TKX activity inside cancer cells and consequently modulates its downstream signaling pathway.[17] This is crucial for linking target engagement to a biological response. We will use quantitative phosphoproteomics to get an unbiased, global view of MPOB's impact on cellular signaling, providing a comprehensive "fingerprint" of its activity.[20][21][22][23]

Hypothesized TKX Signaling Pathway

G cluster_pathway Hypothetical TKX Signaling TKX TKX Substrate1 Substrate A (pS123) TKX->Substrate1 phosphorylates Substrate2 Substrate B (pT45) TKX->Substrate2 phosphorylates Proliferation Cell Proliferation Substrate1->Proliferation Apoptosis Inhibition of Apoptosis Substrate2->Apoptosis MPOB MPOB MPOB->TKX Inhibition

Caption: MPOB is hypothesized to inhibit TKX, preventing phosphorylation of its downstream substrates.

Key Experiment: Phosphoproteomics Analysis

A549 cells will be treated with MPOB and controls, followed by lysis, protein digestion, enrichment of phosphopeptides (e.g., using IMAC or TiO2), and analysis by LC-MS/MS.[21]

Experimental Protocol: Phosphoproteomics
  • Cell Treatment: Treat A549 cells with 1 µM MPOB, Known-TKX-Inhibitor, or DMSO for 4 hours.

  • Lysis and Digestion: Lyse the cells, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using sequential enrichment with Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) beads.[22]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify changes in the abundance of thousands of phosphosites across the different treatment conditions. Look specifically for de-phosphorylation of known or predicted TKX substrates.

Comparative Data Summary (Hypothetical)
CompoundDown-regulated TKX Substrates (pS123-Substrate A, pT45-Substrate B)Down-regulated Kinase Y SubstratesOther Significantly Altered PhosphositesInterpretation
MPOB Yes (Both) Yes Minimal Confirms on-target activity on TKX and the identified off-target, Kinase Y.
Known-TKX-InhibitorYes (Both)NoMinimalClean on-target signature.
Broad-Spectrum-InhibitorYes (Both)YesYes (Widespread changes)Confirms promiscuous activity in a cellular context.

Tier 4: Phenotypic Confirmation

Scientific Rationale: The final tier of validation is to demonstrate that inhibiting TKX with MPOB leads to the expected anti-cancer phenotype.[24] Since the TKX pathway is known to drive proliferation and inhibit apoptosis, we expect MPOB to reduce cell viability and induce programmed cell death in TKX-dependent A549 cells.[25]

Key Experiment 1: Cell Proliferation Assay

We will measure the effect of the compounds on the proliferation of A549 cells over 72 hours.[26][27]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed A549 cells in a 96-well plate.

  • Treatment: Treat cells with a range of concentrations of MPOB and comparator compounds.

  • Incubation: Incubate for 72 hours.

  • Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active, viable cells. Measure luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Key Experiment 2: Apoptosis Assay

We will measure the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.[28][29]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed and treat A549 cells in a 96-well plate for 24 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a substrate for caspase-3/7 that produces a luminescent signal when cleaved.[28]

  • Incubation and Measurement: Incubate for 1 hour at room temperature and measure the resulting luminescence.

Comparative Data Summary (Hypothetical)

| Compound | Cell Proliferation GI50 (nM) in A549 cells | Caspase-3/7 Activation (Fold change vs. Vehicle) | Phenotypic Interpretation | | :--- | :--- | :--- | :--- | :--- | | MPOB | 150 | 4.5-fold | Induces desired anti-proliferative and pro-apoptotic effects. | | Known-TKX-Inhibitor | 80 | 5.2-fold | Strong, on-target phenotypic effect. | | Broad-Spectrum-Inhibitor | 65 | 7.8-fold | Potent effect, but may be due to inhibition of multiple pathways. |

Conclusion and Forward Look

This multi-tiered orthogonal validation guide provides a rigorous framework for confirming the mechanism of action of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (MPOB) as a TKX inhibitor. The hypothetical data presented herein illustrates a successful validation cascade:

  • CETSA confirmed direct binding to TKX in cells.

  • In vitro assays demonstrated potent enzymatic inhibition of TKX.

  • Kinome profiling revealed a manageable off-target profile.

  • Phosphoproteomics verified on-target pathway modulation in a cellular context.

  • Phenotypic assays showed that target inhibition translates to the desired anti-cancer effects.

Based on this comprehensive, orthogonal data set, we can confidently conclude that MPOB acts primarily through the inhibition of TKX. The identified off-target, Kinase Y, warrants further investigation in subsequent safety and toxicology studies. This structured approach minimizes the risk of misinterpreting experimental artifacts and provides a solid foundation for advancing MPOB into the next phase of drug development.

References

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. (2022). International Journal of Molecular Sciences. [Link]

  • Cellular Target Engagement Assays for Small-Molecule Drug Discovery. (2021). ResearchGate. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. (2004). Drug Discovery Today. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Phenotypic assays. RNomics Platform. [Link]

  • Caspase 3/7 Activity. protocols.io. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2007). Nature Methods. [Link]

  • Virtual Target Screening: Validation Using Kinase Inhibitors. (2012). Journal of Chemical Information and Modeling. [Link]

  • Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics, Technical University of Munich. [Link]

  • Determining target engagement in living systems. (2013). Nature Chemical Biology. [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]

  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. (2025). Analytical Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Unbiased functional proteomics strategy for protein kinase inhibitor validation and identification of bona fide protein kinase substrates. (2011). Journal of Proteomics. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]

  • Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells. (2016). Methods in Molecular Biology. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Orthogonal resistance mechanisms of classical- and induced-proximity inhibitors. (2023). Cell Chemical Biology. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2007). Nature Chemical Biology. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2002). Pharmaceutical Technology. [Link]

  • Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. (2007). ResearchGate. [Link]

  • Cell Proliferation & Viability Detection Reagents. Bio-Rad Antibodies. [Link]

  • 3-Hydroxy-4-phenylbutan-2-one. PubChem. [Link]

  • Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. (2006). Journal of Medicinal Chemistry. [Link]

  • A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2015). Arabian Journal of Chemistry. [Link]

  • 4-[(4-Methylphenyl)sulfanyl]butan-2-one. (2013). Acta Crystallographica Section E. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]

  • Fenofibrate. PubChem. [Link]

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Comparative

A Researcher's Guide to Benchmarking Novel Chemical Probes for Monoacylglycerol Lipase

This guide provides a comprehensive framework for researchers and drug development professionals on how to benchmark a novel chemical probe, exemplified here as "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" (hereafter refer...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to benchmark a novel chemical probe, exemplified here as "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" (hereafter referred to as Compound X), against established inhibitors of monoacylglycerol lipase (MAGL). The principles and protocols outlined herein are designed to ensure rigorous scientific validation and facilitate the objective assessment of a new probe's utility in endocannabinoid research.

Introduction: The Critical Role of MAGL and the Need for Well-Characterized Probes

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a pivotal role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By hydrolyzing 2-AG into arachidonic acid and glycerol, MAGL not only regulates endocannabinoid tone but also supplies the precursor for neuroinflammatory prostaglandins.[3][4] This dual function makes MAGL a compelling therapeutic target for a range of neurological and inflammatory disorders.[4][5]

This guide will walk through the conceptual framework and detailed experimental protocols for characterizing a novel MAGL inhibitor, "Compound X," and comparing its performance against a panel of widely used and well-documented MAGL probes: JZL184, KML29, MJN110, and SAR127303.

The Competitive Landscape: Established MAGL Chemical Probes

A thorough understanding of the existing tools is the first step in benchmarking a new one. The following table summarizes the key characteristics of established MAGL inhibitors that serve as our primary comparators. These compounds have been instrumental in elucidating the biology of 2-AG signaling.[10][11]

Chemical Probe Mechanism of Action Potency (IC₅₀) Key Selectivity Notes References
JZL184 Irreversible (Carbamate)~8 nM (mouse brain MAGL)>100-fold selective for MAGL over FAAH. Can exhibit cross-reactivity with FAAH at higher doses and with other serine hydrolases.[10][11][12][13][14]
KML29 Irreversible (Hexafluoroisopropyl Carbamate)Potent, comparable to JZL184Greatly improved selectivity over FAAH and carboxylesterases compared to JZL184, both in vitro and in vivo.[3][15][16][17][18]
MJN110 Irreversible (N-hydroxysuccinimidyl Carbamate)~9.1 nM (hMAGL)Highly selective for MAGL over FAAH (>1000-fold) and other brain serine hydrolases.[17][19][20][21][22]
SAR127303 Irreversible (Piperidine Carbamate)Potent covalent inhibitorSelective inhibitor of mouse and human MAGL.[17][23]

Experimental Benchmarking Workflow for a Novel MAGL Probe

The characterization of Compound X should follow a logical, multi-tiered approach, starting with fundamental in vitro validation and progressing to more complex cellular and in vivo models. This workflow ensures that each step builds upon validated data from the previous one.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: In Vivo Target Engagement a Biochemical Potency Assay (IC₅₀ Determination) b Mechanism of Action (Reversibility Assay) a->b Confirm target inhibition c Activity-Based Protein Profiling (ABPP) (Broad Serine Hydrolase Panel) b->c Proceed if potent & mechanism understood d Specific Off-Target Assays (e.g., FAAH, ABHD6, ABHD12) c->d Assess proteome-wide selectivity e Ex Vivo ABPP on Tissue Lysates d->e Proceed if selective f Pharmacodynamic Biomarker Analysis (2-AG & AA levels) e->f Confirm target inhibition in vivo g Positron Emission Tomography (PET) (If radiolabeled analog is available) f->g Quantify target occupancy non-invasively

Caption: A tiered workflow for benchmarking a novel MAGL chemical probe.

Tier 1: Foundational In Vitro Characterization

Objective: To determine the potency of Compound X against MAGL and to understand its mechanism of inhibition.

A. Protocol: In Vitro MAGL Activity Assay (Fluorometric)

This assay measures the ability of Compound X to inhibit the enzymatic activity of recombinant human MAGL. A fluorogenic substrate is used, which upon cleavage by MAGL, releases a fluorescent product.[24][25][26]

  • Materials:

    • Human recombinant MAGL enzyme

    • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[26]

    • Fluorogenic MAGL substrate (e.g., AA-HNA)[24]

    • Compound X and comparator probes (JZL184, KML29)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of Compound X and comparator inhibitors in DMSO.

    • In a 96-well plate, add MAGL Assay Buffer to each well.

    • Add the MAGL enzyme to each well (except for no-enzyme controls).

    • Add the diluted test compounds or DMSO (for vehicle control) to the respective wells.

    • Incubate the plate for 30 minutes at 37°C to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every minute for 30 minutes) on a plate reader at the appropriate excitation/emission wavelengths.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Protocol: Mechanism of Action (Reversibility) Assay

This experiment distinguishes between reversible and irreversible inhibitors. Irreversible inhibitors, like the carbamate-based comparators, form a covalent bond with the enzyme, and their inhibitory effect cannot be overcome by dilution.[17]

  • Procedure:

    • Incubate a concentrated solution of MAGL enzyme with a high concentration of Compound X (e.g., 10x IC₅₀) for 30-60 minutes.

    • As a control, incubate the enzyme with a vehicle (DMSO).

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the fluorogenic substrate.

    • Immediately monitor the recovery of enzyme activity over time using a fluorescence plate reader.

    • Interpretation:

      • Irreversible Inhibition: No or very slow recovery of enzyme activity upon dilution.

      • Reversible Inhibition: Rapid recovery of enzyme activity to a level comparable to the diluted control.

Tier 2: Comprehensive Selectivity Profiling

Objective: To assess the specificity of Compound X for MAGL against other related and unrelated enzymes, particularly other serine hydrolases.

A. Protocol: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of inhibitors across an entire enzyme family in a native biological system.[6][24][27] It utilizes broad-spectrum activity-based probes (ABPs) that covalently label the active sites of many enzymes. An inhibitor's selectivity is determined by its ability to block the labeling of its target enzyme without affecting the labeling of other enzymes.

G cluster_0 Step 1: Incubation cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Analysis cluster_3 Step 4: Interpretation Proteome Mouse Brain Proteome (Contains active serine hydrolases) Inhibitor Compound X (or Vehicle) FP_Probe Broad-Spectrum ABP (e.g., FP-Rhodamine) Inhibitor->FP_Probe Pre-incubation allows Compound X to bind MAGL SDS_PAGE SDS-PAGE Separation FP_Probe->SDS_PAGE Labeled enzymes are separated by size Gel_Scan In-Gel Fluorescence Scanning SDS_PAGE->Gel_Scan Visualize labeled enzymes Result Result Interpretation Gel_Scan->Result Conclusion Conclusion Result->Conclusion Signal for MAGL is reduced in Compound X lane, while other bands remain unchanged, indicating selectivity.

Sources

Comparative

A Comparative Guide to the Bioactivity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one and its Structural Analogs

Introduction: Unveiling the Potential of a Novel Chemical Entity In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The compound 3-[4-(4-Methylphenyl)phenoxy]butan-2-one presents an intriguing, yet uncharacterized, structure. Its architecture, featuring a butan-2-one core, a phenoxy linker, and a 4-methylbiphenyl moiety, suggests a potential for diverse biological activities. The absence of direct peer-reviewed studies on this specific molecule necessitates a comparative analytical approach, leveraging data from structurally related compounds to forecast its bioactivity and to design a robust experimental framework for its characterization.

This guide provides a comprehensive comparison of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one with its structural analogs, supported by experimental data from the scientific literature. We will delve into the known bioactivities of related butan-2-one and phenoxy derivatives to hypothesize potential therapeutic applications. Furthermore, we will outline detailed, self-validating experimental protocols to systematically investigate these predicted bioactivities, empowering researchers to unlock the therapeutic promise of this novel compound.

The Bioactive Landscape of Structural Analogs: A Comparative Analysis

The chemical structure of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can be deconstructed into key pharmacophores, each contributing to its potential bioactivity. By examining the established biological effects of compounds sharing these structural motifs, we can build a compelling case for the targeted investigation of our lead compound.

The Butan-2-one Moiety: A Versatile Core

The butan-2-one core is a recurring motif in a variety of bioactive molecules. Notably, derivatives of butan-2-one have demonstrated significant anti-inflammatory and neuroprotective properties. For instance, 4-(phenylsulfanyl)butan-2-one , a marine-derived compound, has been shown to suppress the production of the pro-inflammatory chemokine CCL-1 in monocytes.[1][2] This effect is mediated through the downregulation of histone acetylation, highlighting a potential epigenetic mechanism of action.[1] The anti-inflammatory properties of 4-(phenylsulfanyl)butan-2-one are also attributed to its ability to suppress lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) in macrophages.[1]

The Phenoxy Linker and Biphenyl System: Scaffolds for Anticancer Activity

The phenoxy linker and the biphenyl-like system are prevalent in a multitude of compounds with potent anticancer activity. The spatial arrangement of the two phenyl rings can facilitate interactions with various biological targets, including protein kinases and tubulin.

Several studies have highlighted the anticancer potential of compounds incorporating these features. For example, a series of 4-substituted methoxybenzoyl-aryl-thiazole analogues , which feature a phenyl ring linked to a thiazole ring, have been identified as potent anticancer agents that inhibit tubulin polymerization.[3] Similarly, quinoxaline-arylfuran derivatives have been designed as antitumor agents, with some exhibiting potent antiproliferative effects against various cancer cell lines.[4] The mechanism of action for some of these compounds involves the inhibition of STAT3 phosphorylation.[4]

Furthermore, the chalcone scaffold, which consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, has been extensively studied for its anticancer properties.[5] Many chalcone derivatives exhibit potent antiproliferative activity against a wide range of cancer cell lines.[5]

Hypothesized Bioactivity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

Based on the comparative analysis of its structural analogs, we can postulate that 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is likely to exhibit anti-inflammatory and anticancer activities. The butan-2-one moiety suggests a potential for modulating inflammatory pathways, while the biphenyl-phenoxy scaffold points towards possible antiproliferative effects.

Proposed Research Framework for Bioactivity Screening

To empirically validate these hypotheses, a systematic and rigorous experimental approach is essential. The following protocols are designed to provide a comprehensive initial assessment of the bioactivity of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Experimental Workflow: From In Vitro to Cell-Based Assays

Caption: A proposed workflow for the initial bioactivity screening of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Detailed Experimental Protocols

1. Anti-inflammatory Activity Assessment

  • a) In Vitro COX-1/COX-2 Inhibition Assay:

    • Rationale: To determine if the compound directly inhibits cyclooxygenase enzymes, key mediators of inflammation.

    • Protocol:

      • Utilize a commercial COX inhibitor screening assay kit.

      • Prepare a dilution series of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one (e.g., 0.1, 1, 10, 100 µM).

      • Add the compound dilutions to wells containing either ovine COX-1 or human recombinant COX-2.

      • Initiate the reaction by adding arachidonic acid.

      • Measure the production of prostaglandin F2α (PGF2α) using an enzyme immunoassay (EIA) as per the manufacturer's instructions.

      • Use celecoxib and SC-560 as positive controls for COX-2 and COX-1 inhibition, respectively.

      • Calculate IC₅₀ values.

  • b) Lipopolysaccharide (LPS)-Stimulated Macrophage Assay:

    • Rationale: To assess the compound's ability to suppress the production of inflammatory mediators in a cellular context.

    • Protocol:

      • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one for 1 hour.

      • Stimulate the cells with 1 µg/mL LPS for 24 hours.

      • Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

      • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

      • Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

2. Anticancer Activity Assessment

  • a) Cancer Cell Line Cytotoxicity Assay (MTT/MTS):

    • Rationale: To evaluate the compound's ability to inhibit the proliferation of cancer cells.

    • Protocol:

      • Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates.

      • After 24 hours, treat the cells with a range of concentrations of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

      • Incubate for 72 hours.

      • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

      • Measure the absorbance at the appropriate wavelength to determine cell viability.

      • Calculate GI₅₀ (50% growth inhibition) values.

  • b) Apoptosis Induction Assay (Caspase-Glo 3/7 Assay):

    • Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis.

    • Protocol:

      • Treat cancer cells with the GI₅₀ concentration of the compound for 24 and 48 hours.

      • Use a commercial Caspase-Glo 3/7 assay kit.

      • Lyse the cells and add the Caspase-Glo 3/7 reagent.

      • Incubate at room temperature for 1 hour.

      • Measure luminescence using a plate reader.

      • An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

Comparative Data Summary

The following table summarizes the bioactivities of structurally related compounds to provide a benchmark for evaluating the performance of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

Compound/ClassBioactivityKey FindingsReference
4-(phenylsulfanyl)butan-2-oneAnti-inflammatorySuppresses LPS-induced CCL-1 and iNOS production in monocytes/macrophages.[1][2]
4-substituted methoxybenzoyl-aryl-thiazolesAnticancerInhibit tubulin polymerization, showing nanomolar potency against cancer cell lines.[3]
Quinoxaline-arylfuran derivativesAnticancerExert antiproliferative effects by inducing apoptosis and inhibiting STAT3 phosphorylation.[4]
Amino Chalcone DerivativesAnticancerExhibit broad antiproliferative activity against various human cancer cell lines.[5]

Conclusion and Future Directions

While 3-[4-(4-Methylphenyl)phenoxy]butan-2-one remains an uncharacterized molecule, a systematic comparison with its structural analogs provides a strong rationale for investigating its potential as an anti-inflammatory and anticancer agent. The proposed experimental framework offers a clear and robust pathway for the initial bioactivity screening of this compound.

Positive results from these initial screens would warrant further investigation into the specific molecular targets and mechanisms of action. This could involve broader kinase profiling, gene expression analysis, and in vivo studies in relevant disease models. The exploration of this novel chemical entity holds the promise of uncovering a new class of therapeutic agents.

References

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.PMC - NIH.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.MDPI.
  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiprolifer
  • Suppressive Effects of 4-(Phenylsulfanyl)
  • Suppressive Effects of 4-(Phenylsulfanyl)

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

As scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we handle, culminating in their safe and compliant disposal. The proper management of chemic...

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our responsibility extends beyond discovery and innovation; it encompasses the entire lifecycle of the materials we handle, culminating in their safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle—it is a fundamental pillar of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, experience-driven protocol for the disposal of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, grounding procedural steps in the principles of chemical safety and regulatory compliance.

Compound Characterization and Hazard Assessment

  • Ketone Group: The butan-2-one moiety suggests a degree of flammability, similar to other common laboratory ketones like 2-butanone (Methyl Ethyl Ketone)[1]. Ketones are generally considered stable but can be incompatible with strong oxidizing agents and bases.

  • Aromatic Ether/Phenoxy Group: Aromatic ethers are typically stable but may pose environmental hazards. Certain related compounds, like glycol ethers, are considered toxic by the U.S. Environmental Protection Agency (EPA)[2]. The phenoxy structure suggests that incomplete combustion could generate hazardous byproducts.

Given this structural analysis, it is prudent to handle 3-[4-(4-Methylphenyl)phenoxy]butan-2-one as a hazardous waste until proven otherwise. The precautionary principle dictates that we assume it may be harmful if swallowed and capable of causing eye, skin, and respiratory irritation, similar to analogous chemical structures[3].

The Bedrock of Compliance: Your Role as a Waste Generator

The moment you decide that a chemical is no longer needed, you become a hazardous waste generator. The EPA categorizes generators based on the quantity of waste produced per month, which dictates specific management requirements[4].

  • Very Small Quantity Generators (VSQGs): Generate ≤ 100 kg/month .

  • Small Quantity Generators (SQGs): Generate > 100 kg and < 1,000 kg/month .

  • Large Quantity Generators (LQGs): Generate ≥ 1,000 kg/month .

It is your legal and ethical responsibility to correctly categorize your lab's generator status, as this determines accumulation limits, manifesting procedures, and reporting requirements[4]. All subsequent disposal steps must align with the regulations corresponding to your generator level.

Step-by-Step Disposal Protocol for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

This protocol is designed to ensure safety and compliance from the point of generation to final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks.

  • Eye/Face Protection: Wear chemical splash goggles conforming to OSHA standards[3][5].

  • Skin Protection: Wear chemically resistant gloves (nitrile or neoprene are generally suitable for organic ketones and ethers, but always check the manufacturer's compatibility chart). A lab coat is mandatory[3].

  • Respiratory Protection: If handling powders outside of a fume hood or if vapors are likely, use a NIOSH-approved respirator[5]. All handling of the primary container should occur within a certified chemical fume hood.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container[6][7].

  • Designate a Waste Stream: This compound should be designated as a non-halogenated organic solvent waste .

  • Check for Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents. Keep it separate from halogenated solvent waste streams to ensure proper final disposal, as incineration requirements differ.

  • Unknowns: Never mix this compound with an unknown chemical. Unidentified chemicals are expensive to test and dispose of and pose a significant safety risk[6].

Step 3: Containerization and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Select a Suitable Container: Use a clean, compatible container, preferably the original product container or a designated high-density polyethylene (HDPE) or glass bottle[6][8]. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[8].

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Affix a completed "Hazardous Waste" label that includes[6]:

    • The words "Hazardous Waste."

    • The full chemical name: "3-[4-(4-Methylphenyl)phenoxy]butan-2-one". Do not use abbreviations or chemical formulas.

    • An accurate list of all contents if it is a mixed waste.

    • The specific hazards (e.g., Flammable, Irritant).

    • The date accumulation started.

    • Your name, lab number, and contact information.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated SAA within your laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel[9].

  • Containment: Store the waste container in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks[7].

  • Container Management: Keep the waste container closed at all times except when adding waste[6].

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days[9].

Step 5: Arranging for Final Disposal

Unless your facility has an on-site treatment permit, the final disposal must be handled by a licensed hazardous waste contractor.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[6].

  • Manifesting: For SQGs and LQGs, a hazardous waste manifest is required to track the waste from your lab to its final disposal site. This is a legal document that your EHS office will typically manage[4].

  • Probable Disposal Method: The most probable disposal method for this organic compound is incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the molecule, which is the preferred method for many organic wastes to prevent environmental contamination[10][11].

Management of Empty Containers and Contaminated Materials

Properly managing containers and associated lab waste is a crucial part of the disposal process.

  • Empty Containers: A container that held this compound is considered "empty" if all contents have been removed by pouring, and no more than 3% by weight of the total capacity of the container remains[12].

    • Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in your non-halogenated organic solvent waste stream[6][8].

    • After rinsing, deface or remove the original label, and the container may be disposed of in the regular trash or recycled, depending on institutional policy[8][12].

  • Contaminated Materials: Any materials (gloves, wipes, spill pads) grossly contaminated with 3-[4-(4-Methylphenyl)phenoxy]butan-2-one must be disposed of as hazardous waste. Place them in a sealed, labeled bag or container and manage them alongside the liquid waste.

Summary Data and Quick Reference

ParameterGuidelineRationale & References
Waste Classification Hazardous WasteAssumed based on chemical structure (ketone, aromatic ether). Precautionary principle.
Potential EPA Codes D001 (Ignitability)Likely due to the butanone structure. A flashpoint test would be required for confirmation.[1][9]
D002 (Corrosivity)Unlikely, unless mixed with strong acids/bases.[13]
D003 (Reactivity)Unlikely, unless mixed with incompatible materials.[13]
Required PPE Chemical splash goggles, nitrile gloves, lab coat.Protects against potential irritation and absorption.[3][5]
Container Type Glass or HDPE bottle with a secure cap.Ensures chemical compatibility and prevents leaks.[8]
Waste Segregation Non-halogenated organic solvent stream.Prevents dangerous reactions and ensures proper disposal routing.[7][14]
Disposal Method Licensed hazardous waste incineration.Ensures complete destruction of the organic compound.[10][11]
Spill Cleanup Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.Prevents exposure and environmental release.[3]
Empty Containers Triple-rinse with solvent; collect rinsate as hazardous waste.Removes hazardous residue, allowing for non-hazardous disposal of the container.[6][8][15]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one.

DisposalWorkflow Disposal Decision Workflow for 3-[4-(4-Methylphenyl)phenoxy]butan-2-one start Waste Generated (Pure compound, mixture, or contaminated material) characterize 1. Characterize Waste Is it pure compound, a solution, or contaminated solid? start->characterize empty_container Is the container empty (<3% residue)? start->empty_container ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe container 3. Select & Label Container - Compatible Material - 'Hazardous Waste' Label - List All Contents ppe->container segregate 4. Segregate Waste (Non-Halogenated Organics) container->segregate accumulate 5. Store in SAA - Secondary Containment - Keep Container Closed segregate->accumulate pickup 6. Arrange Disposal Contact EHS for Pickup accumulate->pickup end Final Disposal (Licensed Incineration) pickup->end empty_container->characterize No triple_rinse Triple-Rinse with Solvent Collect Rinsate as Hazardous Waste empty_container->triple_rinse Yes triple_rinse->accumulate Add Rinsate to Waste trash_container Deface Label & Dispose of Container in Regular Trash triple_rinse->trash_container

Caption: Decision workflow for handling and disposing of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one waste.

References

  • Desmethyl Fenofibrate (25 mg) (3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone; (3RS). (n.d.). USP.
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  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. (n.d.). Cole-Parmer.
  • Pollution Prevention (P2) Spotlight: Reducing Glycol Ethers Waste Management. (n.d.). US EPA.
  • 3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone (Fenofibrate Impurity). (n.d.). LGC Standards.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)butan-2-one. (2025, September 22). Sigma-Aldrich.
  • Showing Compound 4-(4-Methylphenyl)-2-butanone (FDB015037). (2010, April 8). FooDB.
  • EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
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Handling

Personal protective equipment for handling 3-[4-(4-Methylphenyl)phenoxy]butan-2-one

The Imperative of a Proactive Safety Posture In drug discovery and development, we are frequently at the frontier, synthesizing and handling novel chemical entities whose toxicological profiles are yet to be determined.[...

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of a Proactive Safety Posture

In drug discovery and development, we are frequently at the frontier, synthesizing and handling novel chemical entities whose toxicological profiles are yet to be determined.[7][8][9] The absence of data is not an absence of hazard. Therefore, for a compound like 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, we must adopt a conservative safety stance, treating it as potentially hazardous until proven otherwise.[2][3] Our operational framework must be self-validating, ensuring that every step is designed to minimize exposure and mitigate unforeseen risks.

Hazard Assessment Based on Structural Analogs

To build a logical safety protocol, we must first infer potential hazards from the molecule's structure. It comprises an aromatic ether and a ketone functional group.

  • Aromatic Ethers: Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[10][11] They can also be flammable, and their vapors can cause drowsiness or dizziness.[11][12] While peroxide formation is a significant concern for liquid ethers like diethyl ether, it is a prudent practice to date all ether-containing compounds upon receipt and opening and to dispose of them within recommended timeframes (e.g., within one year).[10][13]

  • Ketones: Ketones are often flammable and can be irritants to the eyes, skin, and respiratory system.[14] Depending on their structure, they can also have varying degrees of toxicity if ingested or absorbed through the skin.

  • Aromatic Rings: The presence of benzene rings suggests that the compound could be an irritant and that dermal absorption is a potential route of exposure.

Based on this analysis, we will operate under the assumption that 3-[4-(4-Methylphenyl)phenoxy]butan-2-one is potentially flammable, an irritant, harmful if inhaled or absorbed through the skin, and may form peroxides over time.

Personal Protective Equipment (PPE): Your Primary Barrier

When handling a substance with an unknown hazard profile, a multi-layered PPE strategy is non-negotiable.[1][15] The selection of PPE must be based on the potential routes of exposure: inhalation, dermal contact, and eye/face contact.

PPE Selection Framework
PPE CategoryMinimum Requirement for Low-Volume/Low-Risk OperationsRecommended Enhancement for High-Risk Operations (e.g., heating, aerosolizing, large quantities)
Eye and Face ANSI Z87.1 compliant safety glasses with side shields.[1]Chemical splash goggles. For significant splash or explosion risk, a full-face shield worn over safety goggles is required.[16]
Hand Chemically resistant nitrile gloves (ensure to check breakthrough times if available for similar compounds).[12]Double-gloving, potentially with two different materials (e.g., nitrile inner, neoprene outer) to provide broader protection.
Body Standard, fully-buttoned laboratory coat.A chemically resistant apron over a lab coat or a disposable coverall (e.g., Tyvek).[1]
Respiratory All manipulations should be conducted within a certified chemical fume hood.[3][17]If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges should be used after a formal risk assessment and fit-testing.[16]

Operational Plan: A Step-by-Step Procedural Guide

Engineering Controls: The First Line of Defense

Chemical Fume Hood: All handling of 3-[4-(4-Methylphenyl)phenoxy]butan-2-one, from weighing solids to preparing solutions and running reactions, must be performed inside a certified chemical fume hood.[18][19] This is the most critical engineering control to prevent inhalation of vapors, dusts, or aerosols.[17] Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of fugitive vapors.

Handling and Storage Protocol
  • Designated Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked.[3]

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[20] The label should include the chemical name, date received, and date opened. Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[11][20]

  • Peroxide Precaution: Given the ether linkage, it is crucial to label the container with the date it was opened.[13] Plan to dispose of the material within one year of opening to mitigate the risk of peroxide formation.[10]

  • Transport: When moving the chemical outside the lab, use secondary containment, such as a sealed, chemically resistant container or bottle carrier.[19][20]

Risk Assessment and PPE Selection Workflow

The following diagram outlines the logical flow for assessing risk and selecting the appropriate level of PPE for any task involving this compound.

RiskAssessment cluster_0 Risk Assessment & PPE Selection A Identify Task (e.g., Weighing, Synthesis, Purification) B Assess Potential for Exposure (Aerosolization, Splashing, Heating) A->B C Low Potential (e.g., small-scale weighing in hood) B->C Low D High Potential (e.g., heating, large volume transfer) B->D High E Select Base PPE - Safety Glasses - Nitrile Gloves - Lab Coat C->E F Select Enhanced PPE - Goggles & Face Shield - Double Gloves - Chemical Apron/Coverall D->F G Work in Fume Hood E->G F->G H Proceed with Task G->H

Caption: Workflow for task-specific risk assessment and PPE selection.

Emergency Procedures: Planning for Contingencies

Preparedness is paramount. Ensure an eyewash station, safety shower, and appropriate fire extinguisher (e.g., dry chemical, CO2) are accessible and unobstructed.[18][21]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain it. Collect the material in a sealed container for hazardous waste disposal. For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's EHS department immediately.[1]

Emergency Response Flowchart

EmergencyResponse cluster_1 Emergency Response Protocol Start Exposure Event Occurs Route Identify Exposure Route Start->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhale Inhalation Route->Inhale ActionSkin Flush with water for 15 min Remove contaminated clothing Skin->ActionSkin ActionEye Flush with water for 15 min Hold eyelids open Eye->ActionEye ActionInhale Move to Fresh Air Inhale->ActionInhale Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate actions following personal exposure.

Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal of chemical waste is a serious regulatory and safety violation.[22][23] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[24]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[22][25]

  • Waste Collection: Collect all materials contaminated with 3-[4-(4-Methylphenyl)phenoxy]butan-2-one—including residual solids, solutions, contaminated gloves, and absorbent materials from spills—in a dedicated, properly labeled, and sealed hazardous waste container.[1][24]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly list the chemical name. If it is a mixed waste, all components must be listed.[26]

  • Disposal Pathway: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[23][24]

By adhering to these rigorous, precautionary protocols, you build a foundation of safety that protects you, your colleagues, and your research. Always prioritize a thorough risk assessment before beginning any new procedure.

References

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  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

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  • University of California, Berkeley. (2022, May 11). Diethyl Ether Standard Operating Procedure. Retrieved from [Link]

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  • Tan, T. C., & Lee, W. L. (2011). Clinical pharmacology: special safety considerations in drug development and pharmacovigilance. PubMed. Retrieved from [Link]

  • Badhwar, J., et al. (2023). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction. PubMed Central. Retrieved from [Link]

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